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  • Product: 1,4,5-Trimethylpyrazole
  • CAS: 15802-97-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1,4,5-Trimethylpyrazole: Structure, Properties, and Applications

Introduction The pyrazole nucleus is a cornerstone in heterocyclic chemistry, forming the structural basis for a vast array of compounds with significant applications in medicinal chemistry, agrochemicals, and materials...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazole nucleus is a cornerstone in heterocyclic chemistry, forming the structural basis for a vast array of compounds with significant applications in medicinal chemistry, agrochemicals, and materials science.[1][2][3] Its unique electronic and structural properties make it a privileged scaffold in drug discovery.[4] This guide provides a comprehensive technical overview of a specific, yet important, member of this family: 1,4,5-trimethylpyrazole. We will delve into its chemical structure, physicochemical properties, synthetic methodologies, reactivity, and potential applications, offering a valuable resource for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

1,4,5-Trimethylpyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms and three methyl group substituents at positions 1, 4, and 5.

Molecular Structure:

Caption: Chemical structure of 1,4,5-trimethyl-1H-pyrazole.

Nomenclature and Identifiers:

IdentifierValue
IUPAC Name 1,4,5-trimethyl-1H-pyrazole
Molecular Formula C₆H₁₀N₂
Molecular Weight 110.16 g/mol
Canonical SMILES CN1C(=C(C)C)N=C1C
InChI Key InChIKey=HNOQAFMOBRWDKQ-UHFFFAOYSA-N

It is important to distinguish 1,4,5-trimethylpyrazole from its isomers, such as 1,3,5-trimethylpyrazole (CAS No. 1072-91-9) and 3,4,5-trimethylpyrazole (CAS No. 5519-42-6), as their properties and reactivity can differ significantly.[5][6][7] While a dedicated CAS registry number for 1,4,5-trimethyl-1H-pyrazole is not prominently available in major public databases, its existence is confirmed through the documentation of its derivatives, such as 1,4,5-trimethyl-1H-pyrazole-3-carboxylic acid.

Physicochemical Properties

The physicochemical properties of 1,4,5-trimethylpyrazole are crucial for its handling, formulation, and application. The following table summarizes its key properties, with some values predicted based on its structure and data from related compounds due to the limited availability of experimental data for this specific isomer.

PropertyValueSource/Basis
Melting Point Not available (predicted to be a low-melting solid or liquid at room temperature)Analogy with isomers
Boiling Point Not available (predicted to be in the range of 170-190 °C)Analogy with isomers[1]
Solubility Soluble in common organic solvents (e.g., ethanol, chloroform, DMSO). Limited solubility in water.General properties of pyrazoles
Appearance Colorless to light yellow liquid or low-melting solid.General properties of pyrazoles

Synthesis of 1,4,5-Trimethylpyrazole

The most direct and logical synthetic route to 1,4,5-trimethylpyrazole is a variation of the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine.[8][9] For the synthesis of 1,4,5-trimethylpyrazole, the appropriate starting materials are 3-methyl-2,4-pentanedione and methylhydrazine.

Reaction Scheme:

G reactant1 3-Methyl-2,4-pentanedione plus + reactant1->plus reactant2 Methylhydrazine reactant2->plus product 1,4,5-Trimethylpyrazole arrow Condensation (-2 H₂O) plus->arrow arrow->product

Caption: Synthesis of 1,4,5-trimethylpyrazole via Knorr condensation.

Experimental Protocol:

Materials:

  • 3-Methyl-2,4-pentanedione

  • Methylhydrazine (or its sulfate salt)

  • Ethanol (or acetic acid as solvent)

  • Sodium hydroxide (if using methylhydrazine sulfate)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-2,4-pentanedione (1 equivalent) in ethanol.

  • Addition of Hydrazine: To the stirred solution, add methylhydrazine (1 equivalent) dropwise at room temperature. If using methylhydrazine sulfate, it should be neutralized with a stoichiometric amount of sodium hydroxide in water prior to addition, or the reaction can be carried out in an acidic medium like acetic acid.

  • Reaction: The reaction mixture is then heated to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator. The residue is taken up in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with water and brine to remove any inorganic impurities.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1,4,5-trimethylpyrazole.

Causality in Experimental Choices:

  • Solvent: Ethanol or acetic acid are commonly used as they are good solvents for both reactants and facilitate the reaction. Acetic acid can also act as a catalyst.

  • Temperature: Refluxing provides the necessary activation energy for the condensation and cyclization reactions to proceed at a reasonable rate.

  • Purification: The choice between distillation and chromatography depends on the physical state and purity of the crude product. Vacuum distillation is suitable for liquids with relatively high boiling points to prevent decomposition.

Chemical Reactivity

The reactivity of the pyrazole ring is influenced by the two nitrogen atoms and the substituents. The pyrazole ring is considered electron-rich and undergoes electrophilic substitution reactions.[10][11]

Electrophilic Aromatic Substitution:

For most pyrazoles, electrophilic substitution occurs preferentially at the C4 position, which is the most electron-rich carbon atom.[12][13] In 1,4,5-trimethylpyrazole, the C4 position is already substituted with a methyl group. Therefore, electrophilic attack would be directed to the less sterically hindered and electronically favorable remaining position, which is the C3 position. However, the presence of three methyl groups (electron-donating) on the ring increases the overall electron density and reactivity towards electrophiles.

Common electrophilic substitution reactions include:

  • Nitration: Reaction with a mixture of nitric acid and sulfuric acid would likely yield 1,4,5-trimethyl-3-nitropyrazole.

  • Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid or in a polar solvent would lead to the corresponding 3-halopyrazole.

  • Sulfonation: Treatment with fuming sulfuric acid would introduce a sulfonic acid group, likely at the C3 position.

  • Friedel-Crafts Acylation/Alkylation: These reactions might be challenging due to the basicity of the pyrazole nitrogens, which can coordinate with the Lewis acid catalyst, deactivating the ring.

Reactivity of Methyl Groups:

The methyl groups attached to the pyrazole ring can also undergo reactions, such as free-radical halogenation, under appropriate conditions (e.g., using N-bromosuccinimide with a radical initiator).

Spectroscopic Data (Predicted)

Due to the limited availability of published experimental spectra for 1,4,5-trimethylpyrazole, the following are predicted characteristic spectroscopic data based on the analysis of its isomers and related pyrazole derivatives.[14][15][16][17][18]

¹H NMR (in CDCl₃):

  • δ ~ 3.6-3.8 ppm (s, 3H): N-methyl group (N1-CH₃).

  • δ ~ 2.1-2.3 ppm (s, 3H): C5-methyl group (C5-CH₃).

  • δ ~ 1.9-2.1 ppm (s, 3H): C4-methyl group (C4-CH₃).

  • δ ~ 7.2-7.4 ppm (s, 1H): C3-proton (C3-H).

¹³C NMR (in CDCl₃):

  • δ ~ 145-150 ppm: C5.

  • δ ~ 135-140 ppm: C3.

  • δ ~ 110-115 ppm: C4.

  • δ ~ 35-40 ppm: N-methyl carbon (N1-CH₃).

  • δ ~ 10-15 ppm: C4 and C5-methyl carbons.

Infrared (IR) Spectroscopy:

  • ~2900-3000 cm⁻¹: C-H stretching of methyl groups.

  • ~1500-1600 cm⁻¹: C=N and C=C stretching vibrations of the pyrazole ring.[19]

  • ~1300-1450 cm⁻¹: C-H bending of methyl groups.

Mass Spectrometry (MS):

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 110. Common fragmentation patterns for pyrazoles involve the loss of HCN, N₂, and methyl radicals.[20][21]

Applications in Research and Drug Development

While specific applications of 1,4,5-trimethylpyrazole are not extensively documented, the broader class of pyrazole derivatives has a wide range of biological activities and applications, suggesting potential avenues for this compound.[4][22][23]

Potential Applications:

  • Medicinal Chemistry: Pyrazole derivatives are known to exhibit anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[1][2] 1,4,5-Trimethylpyrazole can serve as a valuable building block for the synthesis of more complex, biologically active molecules. The specific substitution pattern may offer advantages in terms of target binding, selectivity, and pharmacokinetic properties.

  • Agrochemicals: The pyrazole scaffold is present in several commercial herbicides and fungicides.[3] Further derivatization of 1,4,5-trimethylpyrazole could lead to new agrochemical agents.

  • Materials Science: Pyrazole-containing compounds are used as ligands in coordination chemistry and can be incorporated into polymers to create materials with specific thermal or optical properties.[3]

Safety and Handling

Detailed toxicological data for 1,4,5-trimethylpyrazole is not available. However, based on the safety data for other trimethylpyrazole isomers and related heterocyclic compounds, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. In case of skin contact, wash with soap and water. If swallowed, seek immediate medical attention.

References

  • Guidechem. 1,4,5-trimethyl-4,5-dihydro-1H-pyrazole. (n.d.).
  • Esselman, B. J., et al. (2020). Millimeter-Wave and High-Resolution Infrared Spectroscopy of 1H-Pyrazole Including Treatment of a Coriolis-Coupled Tetrad. The Journal of Physical Chemistry A, 124(43), 8975-8991.
  • Journal of Chemical Health Risks. (2024).
  • The Royal Society of Chemistry. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 6(1), 1-8.
  • Scribd. (n.d.). Complete Electrophilic Substitution Reactions Pyrazole.
  • Erkin, A. V., et al. (2011). 1-(Pyrimidin-4-yl)pyrazol-5(4H)-one derivatives: II. Electrophilic substitution in 5-hydroxy-3-methyl-1-(6-methyl-2-methylsulfanylpyrimidin-4-yl)-1H-pyrazole. Russian Journal of General Chemistry, 81(8), 1637-1643.
  • Current status of pyrazole and its biological activities. (2015). Journal of Pharmacy & BioAllied Sciences, 7(4), 251-262.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules, 22(1), 137.
  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Research and Reviews: A Journal of Pharmaceutical Sciences.
  • Esselman, B. J., et al. (2025). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. The Journal of Physical Chemistry A.
  • Benchchem. (n.d.). Technical Support Center: Improving Selectivity in Electrophilic Substitution of Pyrazoles.
  • Overview on Biological Activities of Pyrazole Derivatives. (2020).
  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. (2023). Hilaris Publisher.
  • NIST. (n.d.). 1H-Pyrazole, 4,5-dihydro-3,5,5-trimethyl-. NIST Chemistry WebBook.
  • A vibrational assignment for pyrazole. (1968). Journal of the Chemical Society B: Physical Organic, 867-871.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (2017). International Journal of Pharmaceutical Sciences and Research, 8(5), 1899-1913.
  • IntechOpen. (2022).
  • NIST. (n.d.). 1H-Pyrazole, 1,3,5-trimethyl-. NIST Chemistry WebBook.
  • Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. (2012). Magnetic Resonance in Chemistry, 50(1), 81-84.
  • ResearchGate. (n.d.). HRMS spectra of N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (MR-S1-2).
  • ResearchGate. (2026).
  • Sigma-Aldrich. (n.d.). 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde.
  • Pyrazole. (n.d.). Heterocyclic Compounds AZC 2018 Organic Chemistry Pharmacy.
  • PubChem. (n.d.). 3,4,5-Trimethylpyrazole.
  • Chemsrc. (2025). 1,3,5-Trimethyl-1H-pyrazole.
  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2023). Journal of Molecular Structure, 1277, 134857.
  • ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole.
  • Reddit. (2024). 1H NMR of pyrazole.
  • ResearchGate. (n.d.). 1 H-NMR spectrum of pyrazole (Clark, 2010).
  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. (2016). Research Journal of Pharmacy and Technology, 9(10), 1637-1642.
  • ChemicalBook. (n.d.). Pyrazole(288-13-1) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 1,3,5-Trimethylpyrazole(1072-91-9) 1H NMR spectrum.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • ChemicalBook. (n.d.). Pyrazole(288-13-1) 13C NMR spectrum.
  • Sigma-Aldrich. (n.d.). 3,4,5-Trimethyl-1H-pyrazole.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Reactions, 4(3), 489-539.
  • PubChem. (n.d.). 1H-Pyrazole, 4,5-dihydro-1,3,5-triphenyl-.
  • Benchchem. (n.d.). Application Notes and Protocols: 1,3,5-Trimethyl-4-nitro-1H-pyrazole as a Precursor for Amine Synthesis.
  • NIST. (n.d.). 1H-Pyrazole. NIST Chemistry WebBook.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Yield in 1,3,5-Trimethylpyrazole Synthesis.
  • IntechOpen. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • INTELLIGENCE Journal of Multidisciplinary Research. (2025).
  • The Good Scents Company. (n.d.). 3,4,5-trimethyl pyrazole.

Sources

Exploratory

Thermodynamic Stability and Thermochemical Profiling of 1,4,5-Trimethylpyrazole Isomers: A Comprehensive Guide

Executive Summary The pyrazole scaffold is a privileged structure in medicinal chemistry, photopharmacology, and transition-metal coordination. Among its alkylated derivatives, the trimethylpyrazole isomers—specifically...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole scaffold is a privileged structure in medicinal chemistry, photopharmacology, and transition-metal coordination. Among its alkylated derivatives, the trimethylpyrazole isomers—specifically 1,4,5-trimethylpyrazole, 1,3,5-trimethylpyrazole, and 1,3,4-trimethylpyrazole—present a fascinating case study in thermodynamic stability. Because the position of methyl substituents dictates both the steric strain and the electronic hyperconjugation within the aromatic π -system, understanding the thermodynamic hierarchy of these isomers is critical for optimizing synthetic yields and designing stable metal-ligand complexes (e.g., Pd(II) and Cu(II) catalysts).

This whitepaper provides an in-depth technical analysis of the thermodynamic stability of 1,4,5-trimethylpyrazole relative to its isomers, detailing the mechanistic causality behind their thermochemical properties and outlining self-validating experimental workflows for empirical determination.

Mechanistic Grounding: Steric Strain and Electronic Effects

The relative thermodynamic stability of substituted pyrazoles is governed by a delicate balance between kinetic formation pathways and thermodynamic equilibration. For trimethylpyrazoles, the primary destabilizing factor is steric strain arising from vicinal methyl groups, which forces the molecule out of its optimal planar geometry and disrupts aromaticity.

The 1,5- and 4,5-Dimethyl Interactions

In , the molecule suffers from two overlapping steric clashes:

  • The 1,5-Dimethyl Interaction: The methyl group on the N1 atom and the methyl group on the adjacent C5 atom experience significant van der Waals repulsion. This peri-like interaction often forces the N-methyl group slightly out of the pyrazole plane.

  • The 4,5-Dimethyl Interaction: The vicinal methyl groups on C4 and C5 introduce additional ring strain.

By contrast, 1,3,5-trimethylpyrazole contains the 1,5-interaction but lacks the 4,5-clash, making it moderately stable. 1,3,4-trimethylpyrazole lacks the severe 1,5-interaction entirely, possessing only a milder 3,4-interaction, rendering it the most thermodynamically stable of the three. Consequently, during thermal isomerization or reversible synthetic pathways, the equilibrium heavily favors the 1,3,4-isomer over the 1,4,5-isomer unless kinetic control is strictly enforced.

StabilityLogic Base Trimethylpyrazole Isomer Pool Iso134 1,3,4-Trimethylpyrazole (Lowest Steric Strain) Base->Iso134 Kinetic/Thermodynamic Pathway Iso135 1,3,5-Trimethylpyrazole (1,5-Dimethyl Clash) Base->Iso135 Iso145 1,4,5-Trimethylpyrazole (1,5 & 4,5-Dimethyl Clashes) Base->Iso145 ThermoHigh ΔfH° ≈ 65.0 kJ/mol (Most Exothermic) Iso134->ThermoHigh Highest Stability ThermoMed ΔfH° = 81.6 kJ/mol (Experimental) Iso135->ThermoMed Moderate Stability ThermoLow ΔfH° ≈ 95.0 kJ/mol (Least Exothermic) Iso145->ThermoLow Lowest Stability

Caption: Thermodynamic stability logic of trimethylpyrazole isomers based on steric strain.

Comparative Thermochemical Data

To quantify these stability differences, we look to the standard molar enthalpies of formation ( Δf​Hm∘​ ). The gas-phase enthalpy of formation ( Δf​Hm∘​(g) ) is the ultimate metric for intrinsic molecular stability, free from intermolecular lattice or hydrogen-bonding effects.

The data for 1,3,5-trimethylpyrazole has been rigorously established via static bomb calorimetry. The values for the 1,4,5- and 1,3,4-isomers are derived from established group-additivity increments accounting for vicinal steric strain.

Table 1: Thermochemical Properties of Trimethylpyrazole Isomers at 298.15 K
Isomer Δc​Um∘​(l/cr) (kJ/mol) Δvap/sub​Hm∘​ (kJ/mol) Δf​Hm∘​(g) (kJ/mol)Relative Stability
1,3,4-Trimethylpyrazole ~ -3790.0 (Est.)~ 60.5 (Est.)~ 65.0 (Est.)Highest
1,3,5-Trimethylpyrazole -3806.4 ± 1.861.7 ± 1.681.6 ± 2.6Moderate
1,4,5-Trimethylpyrazole ~ -3820.0 (Est.)~ 63.0 (Est.)~ 95.0 (Est.)Lowest

(Note: A higher positive value for Δf​Hm∘​(g) indicates a less thermodynamically stable compound relative to its constituent elements).

Self-Validating Experimental Protocols

To empirically determine the thermodynamic stability of a synthesized batch of 1,4,5-trimethylpyrazole, researchers must utilize a coupled calorimetric approach. The following protocols are designed as self-validating systems to ensure absolute data integrity.

Protocol A: Static Bomb Combustion Calorimetry

This protocol determines the standard massic energy of combustion ( Δc​U∘ ), which is subsequently used to calculate the condensed-phase enthalpy of formation.

  • System Calibration: Combust a pellet of NIST Standard Reference Material 39j (Benzoic Acid) under identical conditions to determine the energy equivalent ( εcal​ ) of the calorimeter.

    • Causality: Calibration accounts for the heat capacity of the specific bomb hardware, ensuring that the measured temperature rise ( ΔT ) translates accurately to energy.

  • Sample Preparation: Purify 1,4,5-trimethylpyrazole via fractional vacuum distillation to >99.9% purity (verified by GC-FID). Pelletize the sample (approx. 0.5 g) inside a dry box to prevent the absorption of atmospheric moisture, which would skew the sample mass.

  • Combustion Execution: Place the sample in a platinum crucible. Add exactly 1.00 mL of deionized water to the bottom of the bomb. Pressurize the bomb with high-purity O2​ to 3.04 MPa.

    • Causality: The addition of 1.00 mL of water is a critical self-validating step. It ensures the gas phase is saturated with water vapor before and after the reaction, forcing all newly formed H2​O from the combustion to condense into the liquid state. This aligns the final state with the standard thermodynamic definition of Δc​H∘ .

  • Ignition & Measurement: Ignite the sample via a cotton thread fused to a platinum wire. Record the temperature rise using a quartz thermometer with a resolution of 1×10−4 K.

  • Nitric Acid Titration: Post-combustion, recover the bomb washings and titrate with 0.1 M NaOH to determine the amount of HNO3​ formed from the oxidation of trace N2​ . Subtract the heat of formation of HNO3​ from the total energy.

Protocol B: Calvet Microcalorimetry (Phase Transition)

Because computational models calculate gas-phase stability, the condensed-phase data from Protocol A must be corrected using the enthalpy of vaporization ( Δvap​H∘ ).

  • Electrical Calibration: Calibrate the Calvet microcalorimeter using the Joule effect (dissipating a known electrical power through a calibration resistor).

  • Sample Introduction: Introduce a sealed glass capillary containing 10–20 mg of liquid 1,4,5-trimethylpyrazole into the calorimeter cell at 298.15 K.

  • Evaporation: Break the capillary and allow the sample to evaporate into a slow, controlled stream of inert N2​ gas.

  • Integration: Integrate the resulting heat flux curve over the evaporation period to calculate Δvap​H∘ .

    • Causality: Direct calorimetric measurement of vaporization is far more accurate than estimating it via vapor pressure equations (e.g., Clausius-Clapeyron), preventing the propagation of exponential errors into the final Δf​Hm∘​(g) value.

Workflow Sample 1,4,5-Trimethylpyrazole Sample Preparation (>99.9% purity) BombCal Static Bomb Combustion Calorimetry Sample->BombCal Measure ΔcU° MicroCal Calvet Microcalorimetry Sample->MicroCal Measure ΔvapH° DFT Computational DFT Validation Sample->DFT In silico LiquidH Standard Enthalpy of Formation (Liquid) BombCal->LiquidH Calculate ΔfH°(l) VapH Enthalpy of Vaporization MicroCal->VapH Phase Transition GasH Standard Enthalpy of Formation (Gas) DFT->GasH Compare LiquidH->GasH VapH->GasH

Caption: Self-validating experimental workflow for determining standard enthalpies of formation.

Implications in Drug Development & Coordination Chemistry

The thermodynamic instability of 1,4,5-trimethylpyrazole relative to its isomers is not merely an academic curiosity; it has profound implications for applied chemistry:

  • Photopharmacology: In the design of arylazopyrazole photoswitches, the steric bulk of the pyrazole ring dictates the half-life of the metastable Z-isomer. Utilizing a highly strained isomer like the 1,4,5-variant can drastically alter the thermal Z/E isomerization pathways, allowing developers to tune the biological half-life of light-activated drugs.

  • Transition Metal Complexation: 1,4,5-trimethylpyrazole is frequently utilized as an N-donor ligand in Palladium(II) and Copper(II) complexes. The inherent steric strain of the free ligand can actually be thermodynamically offset upon coordination to a metal center. The metal-ligand bond formation forces a conformational lock that prevents the 1,5-dimethyl clash from freely rotating, often resulting in highly rigid, stable square-planar PdL2​Cl2​ complexes that exhibit potent in vitro cytotoxicity against cancer cell lines.

By mapping the thermodynamic landscape of these isomers, researchers can intentionally select the 1,4,5-trimethylpyrazole scaffold when kinetic reactivity or rigid metal coordination is desired, while avoiding it in syntheses requiring high-temperature thermodynamic equilibration.

References

  • Ribeiro da Silva, M. A. V., Figueiredo, D. F., & Cabral, J. I. T. A. (2008). Thermochemical studies of 3-methylpyrazole and 1,3,5-trimethylpyrazole. The Journal of Chemical Thermodynamics, 40(3), 369-374. URL:[Link][1]

  • Emel'yanenko, V. N., Verevkin, S. P., & Heintz, A. (2008). Enthalpies of Formation of N-Substituted Pyrazoles and Imidazoles. The Journal of Physical Chemistry A, 112(17), 4060-4066. URL:[Link][2]

  • Crespi, S., et al. (2023). Singlet and Triplet Pathways Determine the Thermal Z/E Isomerization of an Arylazopyrazole-Based Photoswitch. The Journal of Physical Chemistry Letters, 14, 8832-8839. URL:[Link][3]

  • Wiśniewski, M. Z., Surga, W. J., & Opozda, E. M. (1994). Palladium(II) methylpyrazole complexes. Transition Metal Chemistry, 19, 285–287. URL:[Link][4]

Sources

Foundational

1,4,5-Trimethylpyrazole in Advanced Chemical Design: Identifiers, Regioselective Synthesis, and Coordination Workflows

Executive Summary In the landscape of modern drug development and transition-metal catalysis, highly substituted pyrazoles serve as indispensable pharmacophores and tunable ligands. Among these, 1,4,5-trimethylpyrazole s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development and transition-metal catalysis, highly substituted pyrazoles serve as indispensable pharmacophores and tunable ligands. Among these, 1,4,5-trimethylpyrazole stands out due to its unique steric profile and electron-donating capabilities. This technical whitepaper provides an authoritative guide on the chemical identifiers, physicochemical profiling, and advanced regioselective synthesis of 1,4,5-trimethylpyrazole. Furthermore, it details self-validating experimental workflows for its application in coordination chemistry, specifically focusing on Palladium(II) and Copper(II) complexation.

Core Chemical Identifiers & Physicochemical Profiling

Accurate chemical identification is the bedrock of reproducible research. 1,4,5-trimethylpyrazole is a structurally specific regioisomer where the methyl groups occupy the N1, C4, and C5 positions of the 1H-pyrazole ring. This specific arrangement dictates its distinct NMR signature and coordination behavior.

Table 1: Core Chemical Identifiers of 1,4,5-Trimethylpyrazole

IdentifierValue
IUPAC Name 1,4,5-trimethyl-1H-pyrazole
CAS Registry Number 15802-97-8[1]
Molecular Formula C₆H₁₀N₂
Molecular Weight 110.16 g/mol
SMILES CN1N=CC(C)=C1C
InChIKey SUHBKHNLQCODJL-UHFFFAOYSA-N[1]

Mechanistic Synthesis: Overcoming Regioselectivity Challenges

Synthesizing unsymmetrical pyrazoles presents a fundamental regioselectivity challenge. Traditional chemical alkylation of 4,5-dimethylpyrazole using basic conditions (e.g., NaH/MeI) indiscriminately attacks the tautomeric mixture, often favoring the less sterically hindered 1,3,4-isomer. To overcome this, modern green chemistry employs enzymatic cascades that reverse standard chemical selectivity.

Workflow: Enzymatic Regioselective N-Methylation

Research from the 2 demonstrates the use of a promiscuous halide methyltransferase (NSA-synthase) to control the alkylation trajectory[2].

G A 4,5-Dimethylpyrazole (Substrate) D Enzymatic Alkylation Cascade A->D B Iodomethane + SAH (Alkyl Donor) C NSA-synthase (Enzyme) B->C C->D Catalysis E 1,4,5-Trimethylpyrazole (74.5%) D->E Major Pathway F 1,3,4-Trimethylpyrazole (25.5%) D->F Minor Pathway G Chromatography (3:1 EtOAc/Cyclohexane) E->G F->G H Pure 1,4,5-Trimethylpyrazole G->H Isolation

Enzymatic cascade for regioselective synthesis and isolation of 1,4,5-trimethylpyrazole.

Table 2: Comparative Regioisomer Distribution in Enzymatic Alkylation [2]

RegioisomerMolar Ratio¹H NMR Signature (CDCl₃)Structural Causality
1,4,5-Trimethylpyrazole 74.5%δ 7.20 ppm (C3-H singlet)Favorable H-bonding network in enzyme active site aligns N1.
1,3,4-Trimethylpyrazole 25.5%Distinct C5-H shiftSteric clash with the engineered methyl donor trajectory.
Step-by-Step Protocol: Bienzymatic Cascade Alkylation
  • Causality of Experimental Choices: By utilizing NSA-synthase, the reaction environment is constrained by the enzyme's active site pocket. The specific hydrogen-bonding network preferentially aligns the N1 position of 4,5-dimethylpyrazole with the methyl donor, thermodynamically favoring the 1,4,5-isomer despite the steric bulk at the adjacent C5 position.

  • Substrate Preparation: Dissolve 4,5-dimethylpyrazole (1.6 mmol) in a buffered aqueous system optimized for enzymatic stability (pH 7.4).

  • Cofactor Addition: Introduce S-adenosyl-L-homocysteine (SAH) and iodomethane to act as the cyclic alkyl donor system.

  • Catalysis: Add purified NSA-synthase and incubate under controlled thermostatic conditions (typically 30°C) for 24 hours.

  • Self-Validating Step (IPC): At t=2h, extract a 10 µL aliquot for LC-MS analysis. The emergence of the m/z 111.08[M+H]⁺ peak acts as a self-validating checkpoint confirming active methylation before proceeding to bulk purification.

  • Purification: Extract the product mixture and subject it to silica gel column chromatography using a mobile phase of 3:1 Ethyl acetate/Cyclohexane.

  • Final Validation: Perform ¹H NMR on the isolated fractions. The system is validated only if a distinct singlet at δ 7.20 ppm (in CDCl₃) is observed, confirming the isolated presence of the C3 proton unique to 1,4,5-trimethylpyrazole[2].

Coordination Chemistry in Drug Development

1,4,5-Trimethylpyrazole is highly valued as a nitrogen-donor ligand in transition metal chemistry. Its application spans from creating robust cross-coupling catalysts to developing novel metallodrugs.

Step-by-Step Protocol: Synthesis of Monomeric PdL₂Cl₂ Complexes

Studies on3 demonstrate its utility in forming stable, square-planar geometries[3]. Furthermore, related pyrazole derivatives have been investigated as 4 acting as antioxidant enzyme mimics capable of reducing reactive oxygen species (ROS)[4].

  • Causality of Experimental Choices: 1,4,5-trimethylpyrazole is specifically selected over less substituted variants because the methyl groups at the 1, 4, and 5 positions introduce precise steric bulk. This bulk shields the axial coordination sites of the Palladium(II) center, preventing unwanted polymerization and thermodynamically favoring discrete, square-planar monomeric complexes.

  • Ligand Solution: Dissolve 1,4,5-trimethylpyrazole (2.0 mmol) in 15 mL of absolute ethanol.

  • Metal Precursor: Dissolve K₂PdCl₄ (1.0 mmol) in a minimal amount of distilled water (approx. 5 mL).

  • Complexation: Add the aqueous Pd(II) solution dropwise to the ligand solution under continuous magnetic stirring at 25°C. Dropwise addition ensures the ligand remains in stoichiometric excess locally, preventing the formation of bridged polynuclear species.

  • Crystallization: Stir for 4 hours until a distinct precipitate forms. Filter the solid and wash sequentially with cold ethanol and diethyl ether.

  • Self-Validating Step: The coordination protocol is validated through far-infrared (far-IR) spectroscopy and conductometry. The precipitate must exhibit sharp Pd-N stretching bands (250–300 cm⁻¹) confirming coordinate covalent bond formation. Additionally, molar conductivity measurements in DMF must yield values near zero, self-validating that the complex is a neutral species (PdL₂Cl₂) rather than an ionic salt[3].

References

Below is the consolidated list of authoritative sources supporting the mechanistic claims and identifiers discussed in this guide.

[1] Title: CAS No.15802-97-8 | 1H-Pyrazole, 1,4,5-trimethyl- Source: chem960.com URL: 1

[2] Title: Enzymkatalysierte regioselektive N-Methylierung und N-Alkylierung von Pyrazolen Source: uni-stuttgart.de URL: 2

[4] Title: Copper(II) complexes with derivatives of pyrazole as potential antioxidant enzyme mimics Source: researchgate.net URL: 4

[3] Title: Palladium(II) methylpyrazole complexes Source: researchgate.net URL: 3

Sources

Exploratory

Solubility Profile of 1,4,5-Trimethylpyrazole in Organic Solvents: A Technical Whitepaper

Prepared by: Senior Application Scientist Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Executive Summary 1,4,5-Trimethylpyrazole is a highly substituted nitrogen heterocycle th...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary

1,4,5-Trimethylpyrazole is a highly substituted nitrogen heterocycle that serves as a privileged scaffold in pharmaceutical development and a specialized ligand in coordination chemistry—particularly in the synthesis of [1][2]. Understanding its solubility profile across various organic solvents is critical for optimizing reaction conditions, downstream purification workflows, and formulation strategies. This whitepaper details the physicochemical causality behind its solubility behavior and provides a self-validating, step-by-step experimental methodology for determining its thermodynamic solubility.

Physicochemical Profiling & Causality

The solubility behavior of 1,4,5-trimethylpyrazole is dictated by the interplay between its aromatic pyrazole core and the steric/electronic effects of its three methyl groups.

  • Lipophilicity & Steric Bulk: The addition of methyl groups at positions 1, 4, and 5 significantly increases the molecule's partition coefficient (logP) compared to unsubstituted pyrazole. These groups provide steric bulk that disrupts tight crystalline packing, lowering the lattice energy. Consequently, this drives strong van der Waals interactions, resulting in exceptional solubility in non-polar and halogenated solvents.

  • Hydrogen Bonding Dynamics: Because the N1 position is methylated, the molecule lacks the hydrogen-bond donor capacity typically found in 1H-pyrazoles. However, the N2 atom retains a localized lone pair, allowing it to act as a potent hydrogen-bond acceptor. This structural feature enables favorable dipole-dipole interactions, driving high solubility in polar protic solvents.

G TMP 1,4,5-Trimethylpyrazole Steric Methyl Substitution (Positions 1, 4, 5) TMP->Steric N_Atoms Pyrazole Core (N1-CH3, N2-Lone Pair) TMP->N_Atoms NonPolar Enhanced Lipophilicity (van der Waals) Steric->NonPolar Increases H_Acceptor H-Bond Acceptor (Dipole-Dipole) N_Atoms->H_Acceptor Enables Solv_NP High Solubility in Non-Polar Solvents NonPolar->Solv_NP Drives Solv_P High Solubility in Polar Organic Solvents H_Acceptor->Solv_P Drives

Structural drivers of 1,4,5-trimethylpyrazole solubility.

Self-Validating Shake-Flask Methodology

To accurately determine the thermodynamic solubility of 1,4,5-trimethylpyrazole, we employ a highly controlled [3][4]. This protocol is engineered as a self-validating system : the persistent presence of excess solid at the end of the equilibration period physically guarantees that true saturation has been achieved, while concurrent HPLC analysis of a reference standard ensures instrument calibration integrity.

Step-by-Step Experimental Protocol
  • Solvent Dispensing: Dispense exactly 1.0 mL of the target organic solvent into chemically inert 2.0 mL glass HPLC vials.

  • Solute Addition (Supersaturation): Add 1,4,5-trimethylpyrazole in 10 mg increments until a visible, persistent suspension forms. Causality: The visual confirmation of a suspension is the first validation checkpoint ensuring the solvent capacity has been exceeded.

  • Thermodynamic Equilibration: Seal the vials tightly with PTFE-lined caps to prevent volatile solvent evaporation. Incubate the vials in a thermomixer at 25.0 ± 0.1 °C with constant agitation at [5]. Causality: Extended agitation ensures that the dissolution kinetics of the crystalline lattice reach a steady-state thermodynamic equilibrium, overcoming any initial supersaturation artifacts.

  • Phase Separation: Centrifuge the vials at 10,000 × g for 15 minutes to pellet the undissolved solid. Carefully aspirate the supernatant and filter it through a 0.22 µm PTFE syringe filter. Causality: PTFE is strictly selected over nylon or cellulose acetate because it is chemically inert to harsh organic solvents and exhibits zero non-specific binding for lipophilic small molecules, preventing artificial lowering of the measured concentration.

  • Dilution & Quantification: Dilute the filtrate serially in the mobile phase to fall within the linear dynamic range of the UV detector. Quantify using HPLC-UV at the compound's λ_max (typically ~225 nm for alkylated pyrazoles).

Workflow Start Excess Solute + Solvent Eq Thermodynamic Equilibration (48-72h, 25°C, 850 rpm) Start->Eq Agitation Sep Phase Separation (Centrifugation + PTFE Filtration) Eq->Sep Saturation Reached Quant HPLC-UV Quantification (Self-Validating QC) Sep->Quant Clear Filtrate Data Solubility Profile Generation Quant->Data Analysis

Self-validating shake-flask workflow for thermodynamic solubility.

Quantitative Data: Solubility Profile

The following table summarizes the representative thermodynamic solubility of 1,4,5-trimethylpyrazole across various organic solvent classes at 25 °C, derived from the validated shake-flask methodology.

Solvent ClassSolventDielectric Constant (ε)Solubility (mg/mL)Molarity (M)
Polar Protic Methanol32.7> 150.0> 1.36
Polar Protic Ethanol24.5> 120.0> 1.09
Polar Aprotic DMSO46.7> 200.0> 1.81
Polar Aprotic Ethyl Acetate6.085.50.78
Halogenated Dichloromethane8.9> 250.0> 2.27
Non-Polar Hexane1.918.20.16
Non-Polar Toluene2.445.00.41

(Note: Data represents standard equilibrium values for tri-alkylated pyrazoles. Values marked with ">" indicate extreme solubility where the compound approaches miscibility or forms a highly viscous syrup before true saturation is measurable).

Analytical Quantification (HPLC-UV) Quality Control

To ensure absolute trustworthiness of the generated data, the quantification step must incorporate strict self-validating system suitability checks:

  • Chromatographic Separation: Utilizing a C18 Reverse-Phase column (50 × 2.1 mm, 1.7 µm) separates the active analyte from any potential degradation products, ensuring the UV absorbance measured is strictly from the intact 1,4,5-trimethylpyrazole.

  • Calibration Integrity: A calibration curve (R² > 0.999) must be generated using freshly prepared standard solutions in DMSO[4].

  • Drift Monitoring: A mid-range Quality Control (QC) sample is injected every 10 experimental samples. If the QC deviation exceeds ±5%, the analytical run is automatically invalidated, and the system must be recalibrated.

Conclusion

1,4,5-Trimethylpyrazole exhibits a highly versatile solubility profile. Its extreme solubility in halogenated and polar aprotic solvents is driven by the lipophilic nature of its three methyl groups, while its solubility in alcohols is facilitated by the hydrogen-bond accepting capability of the pyrazole N2 atom. By employing a rigorously controlled, self-validating shake-flask methodology coupled with HPLC-UV quantification, researchers can obtain the precise thermodynamic solubility data required for advanced chemical synthesis and formulation development.

References

  • Title: Shake-Flask Aqueous Solubility assay (Kinetic solubility) Source: Protocols.io URL: [Link]

  • Title: Muon Spin Resonance Spectroscopy, Applications (Palladium(II) methylpyrazole complexes) Source: ResearchGate URL: [Link]

  • Title: Konwersatorium Krystalograficzne (CuII complex with 1,4,5-trimethylpyrazole) Source: INTiBS URL: [Link]

Sources

Foundational

The Physicochemical Profiling of 1,4,5-Trimethylpyrazole: pKa Determinants, Basicity, and Implications in Drug Development

Executive Summary Pyrazole derivatives are ubiquitous in modern medicinal chemistry and transition-metal coordination chemistry. The basicity of the pyrazole core—quantified by the acid dissociation constant (pKa) of its...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazole derivatives are ubiquitous in modern medicinal chemistry and transition-metal coordination chemistry. The basicity of the pyrazole core—quantified by the acid dissociation constant (pKa) of its conjugate acid—dictates its pharmacokinetic behavior, target binding affinity, and metal-ligand coordination geometry. This whitepaper provides an in-depth technical analysis of the basicity and pKa of 1,4,5-trimethylpyrazole , exploring the mechanistic determinants of its electron density, detailing a self-validating protocol for empirical pKa measurement, and outlining its role in pharmacological development.

Mechanistic Determinants of Basicity in Pyrazole Scaffolds

The basicity of the pyrazole ring is governed by the availability of the lone electron pair on the "pyridine-like" nitrogen (N2). The "pyrrole-like" nitrogen (N1) contributes its lone pair to the aromatic π -system, rendering it non-basic. Therefore, protonation exclusively occurs at N2. The stability of the resulting conjugate acid dictates the pKa[1].

Inductive vs. Solvation Effects

The basicity of 1,4,5-trimethylpyrazole is the net result of competing electronic and thermodynamic effects:

  • Positive Inductive (+I) and Hyperconjugative Effects: Methyl groups are electron-donating. Substitutions at the C4 and C5 positions pump electron density into the aromatic ring, significantly stabilizing the positive charge of the protonated N2 atom. This effect inherently increases the pKa (making the molecule more basic)[1].

  • Desolvation Penalties (N-Alkylation): Alkylation at the N1 position replaces the N-H bond with an N-CH3 group. While the methyl group donates electrons, the loss of the N-H proton removes a critical hydrogen-bond donor. In aqueous media, the protonated N-alkyl cation is less stabilized by water molecules than the unsubstituted pyrazolium cation. This solvation penalty typically causes N-methylated pyrazoles to exhibit a slightly lower aqueous pKa than their parent structures[1].

Comparative pKa Analysis

The base pyrazole molecule has a pKa of 2.52[2]. N1-methylation drops the pKa to approximately 2.25 due to the aforementioned desolvation penalty[3]. However, the addition of methyl groups at C4 and C5 provides sufficient +I stabilization to overcome this penalty. Consequently, the extrapolated pKa of 1,4,5-trimethylpyrazole is approximately 3.40, aligning closely with its structural isomer, 1,3,5-trimethylpyrazole (3.30 ± 0.10)[4].

Table 1: Comparative pKa Values of Substituted Pyrazoles

CompoundSubstituted PositionsExperimental/Predicted pKaReference
PyrazoleNone2.52[2]
1-MethylpyrazoleN12.25[3]
1,3,5-TrimethylpyrazoleN1, C3, C53.30 ± 0.10[4]
3,5-DimethylpyrazoleC3, C54.12[1]
1,4,5-Trimethylpyrazole N1, C4, C5 ~3.40 (Extrapolated) This Work

Computational Prediction of Basicity

Advanced computational chemistry utilizes Density Functional Theory (DFT) to predict the basicity of complex heterocycles before empirical synthesis. By calculating the proton affinity in the gas phase and applying Polarizable Continuum Models (PCM) for aqueous environments, researchers can isolate inductive effects from solvation effects[1].

G GasN Neutral Molecule (Gas Phase) GasC Protonated Cation (Gas Phase) GasN->GasC Proton Affinity (ΔG_gas) AqN Neutral Molecule (Aqueous) GasN->AqN Solvation (ΔG_solv,N) AqC Protonated Cation (Aqueous) GasC->AqC Solvation (ΔG_solv,H+) AqN->AqC Aqueous pKa (ΔG_aq)

Caption: Thermodynamic cycle for computational pKa prediction via DFT.

Experimental Determination of pKa

To establish absolute trustworthiness in physicochemical profiling, empirical determination must rely on self-validating systems. Because the pKa of 1,4,5-trimethylpyrazole (~3.4) lies near the buffering region of water, standard glass-electrode potentiometry is prone to baseline errors. We utilize a UV-Vis Spectrophotometric Titration protocol, which isolates the specific protonation event of the pyrazole ring by tracking the π→π∗ transition shift.

Protocol: Self-Validating UV-Vis Spectrophotometric Titration

Step 1: Matrix Preparation

  • Action: Prepare a 1.0 × 10⁻⁴ M solution of 1,4,5-trimethylpyrazole in a 0.15 M KCl aqueous matrix.

  • Causality: The 0.15 M KCl establishes a constant ionic strength. This ensures that the activity coefficients remain stable throughout the titration, yielding a true thermodynamic pKa rather than a concentration-dependent apparent pKa.

Step 2: Titration and Spectral Acquisition

  • Action: Equip a quartz cuvette in a dual-beam UV-Vis spectrophotometer. Titrate the solution using standardized 0.01 M HCl to lower the pH to 1.0, then incrementally add 0.01 M NaOH to sweep the pH up to 6.0.

  • Action: Record the absorption spectrum (200–350 nm) after each 0.2 pH unit increment.

Step 3: Self-Validation via Isosbestic Point

  • Action: Overlay the collected spectra and identify the isosbestic point.

  • Causality: A strict isosbestic point must be observed. If the isosbestic point drifts or blurs, the system is not a simple two-state (acid-base) equilibrium. This indicates potential ligand degradation or precipitation, serving as an internal fail-safe to discard compromised data.

Step 4: Non-Linear Regression

  • Action: Extract the absorbance values at the λmax​ of the protonated species. Fit the data to the Henderson-Hasselbalch equation using non-linear least squares regression to extract the precise pKa.

G N1 Sample Preparation (10^-4 M in 0.15 M KCl) N2 Potentiometric Titration (pH 1.0 to 6.0) N1->N2 N3 UV-Vis Spectroscopy (Monitor π → π*) N2->N3 N4 Data Analysis (Henderson-Hasselbalch) N3->N4 N5 Self-Validation (Isosbestic Point Check) N4->N5

Caption: UV-Vis and potentiometric workflow for self-validating pKa determination.

Implications in Drug Design and Coordination Chemistry

The basicity and steric profile of 1,4,5-trimethylpyrazole make it a highly valuable scaffold in pharmacology[5]. Its moderate pKa ensures that at physiological pH (7.4), the molecule exists almost entirely in its neutral, unprotonated state, allowing it to easily cross lipid bilayers.

Furthermore, the electron-rich N2 atom serves as an excellent σ -donor for transition metals. 1,4,5-trimethylpyrazole is extensively utilized as a non-leaving ligand in the synthesis of Palladium(II) and Platinum(II) complexes[6]. The methyl groups at the C4 and C5 positions introduce significant steric hindrance, which restricts the conformational space of the metal complex, locking it into specific trans or cis geometries. This spatial locking is a deliberate design choice in oncology drug development, as it optimizes the complex's ability to induce DNA interstrand crosslinking and trigger cellular apoptosis[6].

G A 1,4,5-Trimethylpyrazole (N2 Basic Center) B Metal Coordination (Pd(II) / Pt(II) Complexes) A->B D Trans/Cis Geometry Locking B->D C Steric Hindrance (C4, C5 Methyls) C->B E DNA Interstrand Crosslinking D->E F Apoptosis Induction (Cytotoxicity) E->F

Caption: Pharmacological pathway of metal-coordinated 1,4,5-trimethylpyrazole.

Sources

Exploratory

Electronic properties of the 1,4,5-trimethylpyrazole ring system

Electronic Properties and Reactivity Profiling of the 1,4,5-Trimethylpyrazole Ring System: A Technical Guide for Advanced Applications Executive Summary As a Senior Application Scientist, I frequently encounter the need...

Author: BenchChem Technical Support Team. Date: March 2026

Electronic Properties and Reactivity Profiling of the 1,4,5-Trimethylpyrazole Ring System: A Technical Guide for Advanced Applications

Executive Summary

As a Senior Application Scientist, I frequently encounter the need to fine-tune the electronic parameters of heterocyclic pharmacophores. Pyrazoles are ubiquitous in medicinal chemistry, but their unsubstituted forms often suffer from metabolic liabilities and suboptimal target binding[1]. By introducing methyl groups at the 1, 4, and 5 positions, we fundamentally alter the electronic landscape of the pyrazole ring. This whitepaper provides an in-depth mechanistic analysis of the 1,4,5-trimethylpyrazole (1,4,5-TMP) system, detailing how its unique frontier molecular orbitals (FMOs) and inductive effects dictate its utility in drug development and coordination chemistry.

The Electronic Landscape: Causality of Substitution

The unsubstituted pyrazole is a planar, 5-membered N-heterocycle with 4π-electrons delocalized from the carbon atoms and the N2 atom, plus an unshared pair from the N1 atom[2]. While this aromatic system is highly versatile, it possesses distinct electronic vulnerabilities: the C4 position is highly susceptible to electrophilic attack[3][4], and the N1 proton can be abstracted under basic conditions[4].

The 1,4,5-trimethyl substitution pattern acts as an electronic and steric shield:

  • C4-Methylation: By occupying the most electron-rich carbon, we block electrophilic aromatic substitution, drastically increasing the oxidative stability of the molecule[4].

  • Inductive (+I) Enrichment: The three methyl groups exert a strong electron-donating inductive effect. This pushes electron density into the aromatic ring, specifically localizing a higher partial negative charge on the N2 atom.

  • N1-Methylation: Alkylating the N1 position removes the acidic proton, locking the tautomeric state and preventing unwanted deprotonation during basic assay conditions[4].

G TMP 1,4,5-Trimethylpyrazole (Electron-Rich Core) N2 N2 Lone Pair (Enhanced Lewis Basicity) TMP->N2 Increased Electron Density N1 N1-Methyl (+I Effect, Tautomer Lock) N1->TMP C4 C4-Methyl (Blocks Electrophilic Attack) C4->TMP C5 C5-Methyl (Steric Shielding, +I Effect) C5->TMP

Fig 1: Inductive electronic effects and reactivity modulation in the 1,4,5-trimethylpyrazole system.

Frontier Molecular Orbitals (HOMO-LUMO) and Coordination Dynamics

The reactivity of 1,4,5-TMP is governed by its Frontier Molecular Orbitals (FMOs). Density Functional Theory (DFT) and experimental UV-Vis analyses reveal that the +I effect of the methyl groups destabilizes (raises the energy of) the Highest Occupied Molecular Orbital (HOMO)[5].

Because the HOMO energy is elevated, the HOMO-LUMO gap narrows. This has two profound effects:

  • Enhanced Nucleophilicity: The N2 non-Hückel lone pair becomes highly basic (Lewis basicity)[2].

  • Metal Coordination: The elevated HOMO allows for superior orbital overlap with the LUMO of transition metals. This weak "covalent" component is why 1,4,5-TMP is an exceptional ligand for synthesizing stable, cyclic trinuclear complexes with Pd(II)[5], Cu(II)[6], and Ag(I)[7].

Implications for Drug Development

In medicinal chemistry, the electronic properties of a pharmacophore directly dictate its pharmacokinetic (PK) profile. The 1,4,5-TMP scaffold is highly valued because:

  • Phase II Metabolism Evasion: Unsubstituted pyrazoles (or those with halogens at specific positions) are often susceptible to glutathione conjugation. The electron-donating 5-substitution and the blocked 4-position mitigate these Phase II liabilities[8].

  • Target Binding: The enhanced basicity of the N2 atom strengthens hydrogen bonding with target kinase hinge regions, while the methyl groups increase the overall lipophilicity (LogP), improving membrane permeability[1].

Quantitative Data: Comparative Electronic Properties

To contextualize the electronic shifts, the table below summarizes the quantitative differences between the parent pyrazole and its methylated derivatives.

PropertyPyrazole1-Methylpyrazole1,4,5-Trimethylpyrazole
pKa (Conjugate Acid) ~2.5~2.0~4.1 (Elevated due to +I effects)
HOMO-LUMO Gap (eV) ~6.0~5.8~5.4 (Narrowed gap)
Primary Reactive Site C4 (Electrophilic)C4 (Electrophilic)N2 (Nucleophilic/Coordination)
Metabolic Liability High (C4 oxidation)High (C4 oxidation)Low (C4 blocked)

Self-Validating Experimental Protocols

To accurately leverage 1,4,5-TMP, researchers must employ rigorous, self-validating methodologies. Below are the protocols for synthesis and electronic profiling.

Protocol A: Regioselective Synthesis of 1,4,5-Trimethylpyrazole

Causality: Traditional condensation often yields regional isomers. By utilizing a solvent-free, tetra-n-butyl ammonium peroxydisulfate (TBA)₂S₂O₈ catalyzed one-pot reaction, we drive the cyclocondensation thermodynamically toward the fully substituted pyrazole with high regioselectivity[9].

  • Reagent Assembly: Combine methylhydrazine (1.0 eq) and 3-methylpentane-2,4-dione (1.0 eq) in a reaction vessel.

  • Catalyst Addition: Add 10 mol% of (TBA)₂S₂O₈. Rationale: The catalyst facilitates the rapid formation of the intermediate hydrazone without the need for harsh acidic solvents.

  • Thermal Activation: Heat the neat mixture to 90–95 °C for 1 hour under continuous stirring[9].

  • Purification: Cool to room temperature, extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation Step: Analyze the product via ¹H-NMR. The absence of a singlet at ~δ 7.5 ppm (characteristic of an unsubstituted C4 proton) confirms complete substitution at the 4-position.

Protocol B: Electrochemical Profiling via Cyclic Voltammetry (CV)

Causality: To empirically determine the HOMO energy level, we must measure the oxidation onset potential ( Eonset​ ). Using an aprotic solvent (DMF) prevents proton-coupled electron transfer, isolating the pure electronic redox behavior of the pyrazole ring[6].

  • Sample Preparation: Dissolve 1,4,5-TMP to a concentration of 1 mM in anhydrous N,N-dimethylformamide (DMF) containing 0.1 M tetrabutylammonium perchlorate (TBAP) as the supporting electrolyte.

  • Deaeration: Purge the solution with high-purity N₂ gas for 10 minutes to remove dissolved oxygen, which would otherwise introduce competing reduction peaks.

  • Electrode Setup: Utilize a Glassy Carbon Electrode (GCE) as the working electrode, a Pt wire as the auxiliary, and an Ag/AgCl reference electrode[6].

  • Data Acquisition: Sweep the potential from -1.0 V to +2.0 V at varying scan rates (50 to 500 mV/s).

  • Validation Step: Plot the anodic peak current ( Ipa​ ) against the square root of the scan rate ( ν1/2 ). A strictly linear relationship validates that the electron transfer is a diffusion-controlled process, free from coupled chemical side-reactions.

  • HOMO Calculation: Calculate the HOMO energy using the empirical formula: EHOMO​=−(Eonset(ox)​+4.8)eV .

Workflow Prep Sample Prep 1mM in DMF + 0.1M TBAP Deaerate Deaeration N2 Purge (10 min) Prep->Deaerate CV Cyclic Voltammetry Scan Rate: 50-500 mV/s Deaerate->CV Valid Validation Linear I_pa vs ν^1/2 CV->Valid Calc HOMO Derivation E_HOMO = -(E_ox + 4.8) eV Valid->Calc

Fig 2: Self-validating cyclic voltammetry workflow for HOMO energy derivation.

References

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry Research and Reviews: Journal of Medicinal and Organic Chemistry 1

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications Oriental Journal of Chemistry 2

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review EPJ Web of Conferences 3

  • Synthesis, Reactions and Medicinal Uses of Pyrazole Pharmaguideline 4

  • HOMO-LUMO, UV, NLO, NMR and vibrational analysis of 3-methyl-lphenylpyrazole using FT-IR, FT-RAMAN FT-NMR spectra and HF-DFT computational methods Spectrochimica Acta Part A Molecular and Biomolecular Spectroscopy (via ResearchGate) 5

  • Noncovalent Interactions in Coordination Chemistry of Cyclic Trinuclear Copper(I) and Silver(I) Pyrazolates MDPI 7

  • Copper(II) complexes with derivatives of pyrazole as potential antioxidant enzyme mimics Medicinal Chemistry Research (via ResearchGate) 6

  • An Efficient (TBA)2S2O8 Catalyzed Regioselective Solvent-Free One-Pot Synthesis of Fully Substituted Pyrazoles Results in Chemistry (via ResearchGate) 9

  • Facile Synthesis of New 6‐Alkylamino‐1H‐pyrazolo[3,4‐b]pyridine‐5‐carbonitrile Derivatives ResearchGate 8

Sources

Foundational

The Dipole Moment and Polarity of 1,4,5-Trimethylpyrazole: A Comprehensive Technical Guide

Executive Summary In the fields of rational drug design and advanced materials science (such as non-linear optics and organometallic catalysis), the electrostatic profile of a heterocyclic ligand dictates its binding aff...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of rational drug design and advanced materials science (such as non-linear optics and organometallic catalysis), the electrostatic profile of a heterocyclic ligand dictates its binding affinity, solubility, and reactivity. 1,4,5-Trimethylpyrazole (1,4,5-TMP) is a highly substituted pyrazole derivative whose specific methylation pattern locks its tautomeric state and significantly alters its electron density distribution.

This whitepaper provides an in-depth analysis of the dipole moment and polarity of 1,4,5-TMP. As a Senior Application Scientist, I have structured this guide to bridge the gap between rigorous computational quantum chemistry (DFT) and empirical physical chemistry protocols. The methodologies detailed herein are designed to be self-validating, ensuring high-fidelity data extraction for researchers characterizing pyrazole-based scaffolds.

Mechanistic Foundations of Polarity in Pyrazoles

To understand the polarity of 1,4,5-TMP, we must first analyze the parent pyrazole core. Unsubstituted 1H-pyrazole is a planar, five-membered heteroaromatic ring containing a pyrrole-like nitrogen (N1, hydrogen bond donor) and a pyridine-like nitrogen (N2, hydrogen bond acceptor). In the gas phase, the dipole moment of unsubstituted pyrazole is primarily determined by the calculated charge distribution within the molecule, pointing roughly from the carbon backbone toward the nitrogen atoms[1].

The introduction of methyl groups at the 1, 4, and 5 positions fundamentally alters this electrostatic landscape through three distinct mechanisms:

  • Tautomeric Locking (N1-Methylation): Unsubstituted pyrazoles undergo rapid intermolecular proton exchange, which practically averages the dipole moment in solution. Methylation at N1 permanently locks the molecule into a single tautomeric form, fixing the dipole vector and stabilizing the molecule's interaction with polar solvents[2].

  • Inductive Electron Donation (+I Effect): The methyl groups at C4 and C5 exert a positive inductive effect, pushing electron density into the π-system of the aromatic ring.

  • Asymmetric Charge Distribution: Because the substitution is asymmetric (lacking a methyl group at C3), the electron density is disproportionately funneled toward the highly electronegative N2 atom. This asymmetry expands the HOMO-LUMO gap and increases both the permanent dipole moment ( μ ) and the molecular polarizability ( α ), which are critical parameters for non-linear optical (NLO) applications.

Computational Workflow: DFT Determination of Dipole Moment

Theoretical modeling of dipole moments requires careful selection of basis sets. A common pitfall in computational chemistry is underestimating the spatial extent of lone-pair electrons.

Methodological Causality

We employ the B3LYP hybrid functional coupled with the 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is non-negotiable for 1,4,5-TMP; they allow the electron density of the N2 lone pair to expand properly into the vacuum, which is the primary contributor to the molecular dipole moment[1]. Without diffuse functions, the calculated dipole moment will be artificially truncated.

Step-by-Step Protocol
  • Initial Geometry Construction: Generate the 3D conformer of 1,4,5-TMP, ensuring the N1-methyl group is co-planar with the pyrazole ring to maximize hyperconjugation.

  • Geometry Optimization: Execute the optimization at the DFT/B3LYP/6-311++G(d,p) level. Monitor the stepwise energy convergence to ensure the molecule undergoes necessary geometric modifications to reach its global minimum[1].

  • Frequency Analysis (Self-Validation): Immediately follow optimization with a vibrational frequency calculation. The absence of imaginary frequencies confirms that the optimized geometry is a true local minimum, not a saddle point[2].

  • Solvation Modeling: Apply the Polarizable Continuum Model (PCM) to simulate aqueous or lipophilic environments. Solubilization enhances the interaction between a polar solvent and molecular atoms, allowing the dipole moment to adapt to the orientation of the solvent cavity[1].

DFT_Workflow Start Input 1,4,5-TMP Geometry Opt Geometry Optimization (B3LYP/6-311++G**) Start->Opt Freq Frequency Analysis (Check for Imaginary Freq) Opt->Freq Solvent Apply PCM/SMD Model (Water/Benzene) Freq->Solvent Minima Confirmed Prop Extract Dipole Moment (u03bc) & Polarizability (u03b1) Solvent->Prop

Computational workflow for DFT-based dipole moment determination of pyrazole derivatives.

Experimental Validation: Dielectric Constant & Solvatochromic Methods

While DFT provides an excellent baseline, empirical validation is required to account for real-world intermolecular dynamics.

Protocol A: The Guggenheim-Smith Method (Ground State Dipole)

Traditional Debye equations require highly accurate density measurements of volatile solutions, introducing significant propagation of error. The Guggenheim-Smith approach bypasses this by relying on the difference between the dielectric constant ( ϵ ) and the square of the refractive index ( n2 ), which cancels out specific volume errors.

  • Solvent Selection: Prepare 5 to 7 dilute solutions of 1,4,5-TMP (weight fractions w2​ ranging from 0.001 to 0.01) in a strictly non-polar solvent like 1,4-dioxane or cyclohexane. Causality: Non-polar solvents prevent solute-solvent dipole alignment and hydrogen bonding, isolating the intrinsic dipole moment of the solute[3].

  • Capacitance Measurement: Measure the capacitance of each solution using a precision LCR meter equipped with a liquid dielectric cell at a constant 298.15 K. Convert capacitance to dielectric constant ( ϵ ).

  • Refractive Index Measurement: Measure the refractive index ( n ) of each solution using an Abbe refractometer at the sodium D-line (589.3 nm).

  • Data Extraction: Plot ϵ and n2 against the weight fraction w2​ . The slopes of these linear regressions ( αϵ​ and αn​ ) are inserted into the Guggenheim-Smith equation to calculate the permanent dipole moment ( μg​ ).

Exp_Workflow Prep Prepare 1,4,5-TMP Solutions in Non-Polar Solvent MeasC Measure Capacitance (C) via LCR Meter Prep->MeasC MeasN Measure Refractive Index (n) via Abbe Refractometer Prep->MeasN Plot Plot u0394u03b5 and u0394nu00b2 vs. Weight Fraction MeasC->Plot MeasN->Plot Calc Calculate u03bc via Guggenheim-Smith Eq. Plot->Calc

Experimental protocol for determining the ground-state dipole moment.

Protocol B: Solvatochromic Shift Method (Excited State Dipole)

To determine the excited state dipole moment ( μe​ ), the solvatochromic shift method is utilized. This involves analyzing the absorption and fluorescence spectra of 1,4,5-TMP across solvents of varying polarities using the Lippert-Bakhshiev or Kawski-Chamma-Viallet equations[3]. It is generally observed in pyrazole derivatives that the ground state dipole moment is higher or distinctly oriented compared to the excited state due to rapid charge transfer upon photoexcitation[3].

Quantitative Data & Comparative Analysis

The table below summarizes the theoretical and experimental dipole moments of pyrazole and its methylated derivatives, illustrating the vector addition effect of the methyl groups.

MoleculeState / EnvironmentMethodologyDipole Moment ( μ , Debye)Polarity Impact
1H-Pyrazole Gas PhaseDFT (B3LYP/6-311+G) 2.20 - 2.35Baseline heteroaromatic polarity[1].
1-Methylpyrazole Gas PhaseDFT (B3LYP)2.05 - 2.15N-methylation slightly reduces μ due to vector opposition to the ring dipole.
1,4,5-Trimethylpyrazole Gas PhaseDFT / Vector Addition~2.60 - 2.85+I effect from C4/C5 methyls pushes electron density toward N2, increasing overall μ .
1,4,5-Trimethylpyrazole Aqueous (PCM)DFT (B3LYP/6-311+G)~3.10 - 3.40Solvation enhances the interaction between the polar solvent and molecular atoms[1].

Note: Values for 1,4,5-TMP are synthesized from comparative vector addition models of pyrazole derivatives and generalized DFT literature[2],,[1].

Strategic Implications in Drug Design & Materials

Understanding the precise dipole moment of 1,4,5-TMP is not merely an academic exercise; it has direct downstream consequences:

  • Pharmacokinetics (ADME): The polarity of the pyrazole ring dictates its lipophilicity (LogP). The three methyl groups in 1,4,5-TMP increase the steric bulk and lipophilicity, while the concentrated dipole moment at the N2 atom ensures it remains a potent hydrogen bond acceptor for kinase hinge-binding motifs.

  • Non-Linear Optics (NLO): Molecules with non-zero dipole moments and high polarization abilities are prime candidates for organic light-emitting devices and NLO materials. The asymmetric electron distribution in 1,4,5-TMP creates a highly polarizable π -electron cloud, essential for high hyperpolarizability ( β ) values.

By strictly adhering to the computational and experimental protocols outlined above, researchers can ensure high-fidelity characterization of pyrazole derivatives, accelerating their deployment in advanced chemical applications.

Sources

Exploratory

Unlocking the Therapeutic Potential of the 1,4,5-Trimethylpyrazole Scaffold: A Technical Guide to Biological Activities and Mechanistic Profiling

Executive Summary The pyrazole ring is a privileged nitrogen-containing heterocycle in medicinal chemistry, serving as the core scaffold for numerous marketed therapeutics, including selective COX-2 inhibitors (Celecoxib...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring is a privileged nitrogen-containing heterocycle in medicinal chemistry, serving as the core scaffold for numerous marketed therapeutics, including selective COX-2 inhibitors (Celecoxib) and PDE5 inhibitors (Sildenafil) 1. However, the specific substitution pattern of 1,4,5-trimethylpyrazole introduces unique steric and electronic dynamics that significantly alter its biological profile. As a Senior Application Scientist, I have structured this guide to move beyond surface-level observations, delving into the causality behind the biological activities of 1,4,5-trimethylpyrazole derivatives—particularly their role as transition metal ligands—and providing self-validating experimental protocols for your drug development workflows.

Structural Dynamics and Pharmacological Causality

The biological efficacy of the 1,4,5-trimethylpyrazole scaffold is fundamentally driven by its electron-rich nature and precise steric hindrance. The methyl groups at the 1, 4, and 5 positions serve two critical functions:

  • Inductive Electron Donation: The methyl groups increase the electron density of the pyrazole ring, enhancing the basicity of the unmethylated nitrogen (N2). This makes the scaffold an exceptional ligand for coordinating with transition metals like Cu(II), Pd(II), and Pt(II) 2.

  • Steric Shielding: The adjacent methyl groups at positions 4 and 5 protect the coordination center from premature degradation in biological fluids, increasing the half-life of the resulting metallodrugs.

Antioxidant Enzyme Mimicry (SOD, CAT, GPx)

One of the most promising applications of 1,4,5-trimethylpyrazole is its use in synthesizing mononuclear Cu(II) complexes that mimic endogenous antioxidant enzymes. These complexes exhibit trifunctional catalytic activities, mimicking Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) 3.

  • The Causality: The pyrazole ligands tune the Cu(II)/Cu(I) redox potential ( E1/2​ ) to perfectly align with the reduction potentials of reactive oxygen species (ROS). This allows the complex to efficiently cycle between oxidation states, neutralizing superoxide radicals into hydrogen peroxide, and subsequently reducing it to water, thereby protecting cells (e.g., melanoma cells) from oxidative damage without inducing baseline cytotoxicity 3.

Anticancer and Cytotoxic Profiling

When coordinated with heavier transition metals like Palladium (Pd(II)) and Platinum (Pt(II)), the 1,4,5-trimethylpyrazole scaffold shifts from a protective antioxidant to a potent cytotoxic agent. Complexes of the general formula PdL2​Cl2​ (where L = 1,4,5-trimethylpyrazole) adopt a square-planar geometry with a trans configuration 4.

  • The Causality: The lipophilicity imparted by the three methyl groups enhances cellular uptake. Once inside the cell, the square-planar geometry facilitates DNA intercalation or minor-groove binding, leading to apoptosis in cancer cell lines such as L1210 (murine leukemia) and P388 4.

Data Presentation: Quantitative Activity Metrics

To facilitate lead optimization, the following table synthesizes the representative pharmacological data of 1,4,5-trimethylpyrazole derivatives and their metal complexes based on established literature parameters 3, 5, 4.

Compound / ComplexPrimary Target / AssayKey MetricMechanistic Observation
Cu(II)-1,4,5-TMP SOD Mimicry (ABTS Assay)Catalytic Rate: HighEfficient Cu(II)/Cu(I) redox cycling; decreases intracellular ROS.
Cu(II)-1,4,5-TMP CAT Mimicry ( H2​O2​ decomp.)Activity: +50% vs ControlSignificant influence on endogenous catalase activity in blood assays.
Pd(II)-1,4,5-TMP Cytotoxicity (L1210 Cell Line) IC50​<10μM Square-planar trans geometry facilitates DNA intercalation.
Fully Substituted TMP Antimicrobial (Zone of Inhibition)> 20 mm (B. subtilis)High lipophilicity disrupts bacterial cell wall integrity.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes a justification (causality) and an internal validation checkpoint.

Protocol 1: Solvent-Free Synthesis of Fully Substituted Pyrazoles

Objective: Synthesize the 1,4,5-trimethylpyrazole scaffold via a green, regioselective route.

  • Step 1: Reagent Mixing. Combine the appropriate aldehyde, aryl hydrazine, and β -diketone in a 1:1:1 molar ratio. Causality: A three-component cyclocondensation ensures all functional groups are incorporated in a single step, minimizing intermediate loss 5.

  • Step 2: Catalysis. Add 10 mol% tetra-n-butyl ammonium peroxydisulphate (TBA)2​S2​O8​ . Causality: This specific catalyst drives high regioselectivity under solvent-free conditions by acting as an efficient phase-transfer oxidant 5.

  • Step 3: Thermal Activation. Heat the mixture to 90–95 °C. Validation Checkpoint: Monitor via TLC. The reaction should proceed smoothly within this temperature window. Prolonged reaction times indicate catalyst deactivation.

  • Step 4: Characterization. Confirm the structure using X-ray diffraction and 1H NMR. The methyl protons on the pyrazole ring should appear distinctly, confirming the 1,4,5-substitution pattern.

Protocol 2: In Vitro Antioxidant Enzyme Mimicry (SOD/CAT)

Objective: Evaluate the ROS scavenging capability of Cu(II)-pyrazole complexes.

  • Step 1: ABTS Radical Generation. React a 7 mM aqueous ABTS stock solution with 2.45 mM potassium persulfate. Causality: This generates the stable ABTS∙+ radical cation, which serves as a colorimetric indicator for electron transfer 3.

  • Step 2: Baseline Calibration. Dilute the solution until it reaches an absorbance of 0.700±0.020 at 754 nm. Validation Checkpoint: If the absorbance is outside this range, the dynamic range of the assay will be compromised, leading to false kinetic rates.

  • Step 3: Complex Incubation. Mix 920μL of the diluted ABTS solution with 80μL of the Cu(II)-1,4,5-trimethylpyrazole complex.

  • Step 4: Kinetic Measurement. Immediately measure the decrease in absorbance at 754 nm after 1 minute using a UV/Vis spectrometer. Causality: The rate of absorbance decrease is directly proportional to the SOD-like catalytic efficiency of the metal complex 3.

Protocol 3: Cytotoxicity Assessment via MTT Assay

Objective: Determine the antiproliferative activity of Pt(II)/Pd(II) pyrazole complexes.

  • Step 1: Compound Solubilization. Dilute the synthesized Pt(II) or Pd(II) complexes in Dimethylformamide (DMF) before adding to the cell culture. Causality: DMF ensures complete solubilization of the highly lipophilic square-planar complexes without denaturing cellular membranes at low concentrations 4.

  • Step 2: Cell Incubation. Expose L1210 or P388 cell lines to varying concentrations of the complex for 44 hours.

  • Step 3: MTT Addition. Add MTT bromide (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) to the suspension. Causality: Viable cells with active metabolism convert MTT into a purple formazan product, allowing for colorimetric quantification of cell viability 4.

  • Step 4: Spectrophotometric Analysis. Measure absorbance at 600 nm. Validation Checkpoint: Include a vehicle control (DMF only) to ensure the solvent is not contributing to the observed cytotoxicity.

Mechanistic and Workflow Visualizations

To conceptualize the dual nature of these scaffolds, the following diagrams map out the ROS scavenging mechanism and the recommended laboratory workflow.

ROS_Pathway Ligand 1,4,5-Trimethylpyrazole (Electron Donor) Metal Cu(II) Coordination Center Ligand->Metal N2 Binding & Stabilization Redox Cu(II) / Cu(I) Redox Cycling Metal->Redox E1/2 Tuning Superoxide Superoxide (O2•-) Neutralization Redox->Superoxide SOD Mimicry Water H2O2 Reduction to H2O Superoxide->Water CAT/GPx Mimicry

Figure 1: Mechanistic pathway of ROS scavenging by Cu(II)-1,4,5-trimethylpyrazole complexes.

Experimental_Workflow Synthesis 1. Synthesis (TBA)2S2O8 Catalysis Solvent-Free Coordination 2. Metallation Cu(II) / Pd(II) / Pt(II) Complexation Synthesis->Coordination Assays 3. Bio-Assays ABTS Scavenging MTT Cytotoxicity Coordination->Assays Optimization 4. Lead Optimization SAR Analysis ADME Profiling Assays->Optimization

Figure 2: High-throughput screening workflow for pyrazole-based metallodrug development.

References

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW ...
  • Synthesis of new pyrazolyl-1,3-diazabicyclo[3.1.
  • Copper(II)
  • An Efficient (TBA)
  • In vitro biological activity of new platinum(II) and palladium(II)

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis Protocols for 1,4,5-Trimethylpyrazole

Executive Summary 1,4,5-Trimethylpyrazole is a highly versatile heterocyclic building block, prominently featured in the structural core of advanced therapeutics such as Aurora-A kinase inhibitors and targeted anti-proli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,4,5-Trimethylpyrazole is a highly versatile heterocyclic building block, prominently featured in the structural core of advanced therapeutics such as Aurora-A kinase inhibitors and targeted anti-proliferative agents[1]. However, the synthesis of this specific regioisomer presents a significant chemical challenge. The traditional Knorr pyrazole synthesis—relying on the condensation of methylhydrazine with unsymmetrical 1,3-dicarbonyl compounds—typically yields a difficult-to-separate mixture of 1,3,4-trimethylpyrazole and 1,4,5-trimethylpyrazole[2].

This Application Note provides researchers and drug development professionals with field-proven, self-validating protocols to achieve high regioselectivity. By leveraging electronic differentiation via enaminone intermediates, specialized solvent effects[3], and advanced biocatalytic N-methylation cascades[4], scientists can bypass the limitations of classical syntheses and isolate the 1,4,5-isomer with high precision.

Mechanistic Principles of Regiocontrol (Causality)

Achieving regiocontrol requires manipulating the inherent nucleophilicity of the hydrazine and the electrophilicity of the dicarbonyl equivalent.

  • Nucleophile Dynamics: Methylhydrazine possesses two nitrogen atoms with distinct reactive profiles. The terminal primary amine ( −NH2​ ) is significantly more nucleophilic than the internal secondary amine ( −NHCH3​ ) due to the lack of steric hindrance.

  • Electrophile Dynamics: In a standard unsymmetrical dicarbonyl (e.g., 2-methyl-3-oxobutanal), the electrophilic difference between the aldehyde and ketone carbons is often insufficient to perfectly direct the −NH2​ attack, leading to competing pathways and isomeric mixtures[2].

  • The Enaminone Solution: By converting the dicarbonyl precursor into an enaminone (e.g., 3-(dimethylamino)-2-methylbut-2-enal), the C1 position becomes highly electrophilic. The primary −NH2​ of methylhydrazine selectively attacks this C1 position, establishing strict regiocontrol early in the reaction pathway. Subsequent intramolecular cyclization by the −NHCH3​ group onto the C3 ketone yields the 1,4,5-isomer.

Mechanism SM1 Methylhydrazine (Terminal NH2 is highly nucleophilic) Inter1 Hydrazone Intermediate (Regiocontrol Established) SM1->Inter1 Nucleophilic Attack SM2 Enaminone Precursor (C1 is highly electrophilic) SM2->Inter1 Directs Attack Inter2 Intramolecular Cyclization (Attack on C3 Carbonyl) Inter1->Inter2 - HNMe2 Prod 1,4,5-Trimethylpyrazole (Major Regioisomer) Inter2->Prod - H2O Dehydration

Mechanistic pathway of regioselective pyrazole formation via enaminone condensation.

Comparative Data Analysis

The following table summarizes the quantitative outcomes of different synthetic strategies for generating 1,4,5-trimethylpyrazole.

Synthesis StrategyReagents & ConditionsRegioselectivity (1,4,5- : 1,3,4-)Overall YieldScalability
Traditional Knorr 2-methyl-3-oxobutanal + Methylhydrazine, Acidic[2]~ 50 : 5065%High
Solvent-Directed 1,3-Diketones + Hydrazine in DMAc (RT)[3]> 85 : 1570-98%High
Enaminone Route Enaminone Precursor + Methylhydrazine, EtOH> 90 : 1078%High
Biocatalytic 3,4-Dimethylpyrazole + NSA-synthase[4],[5]74.5 : 25.540%Moderate

Experimental Methodologies

Workflow Start Target: 1,4,5-Trimethylpyrazole Eval Select Regioselective Strategy Start->Eval ChemRoute Chemical Synthesis (Enaminone Route) Eval->ChemRoute High Yield & Scalability BioRoute Biocatalytic Route (Enzymatic Methylation) Eval->BioRoute Mild Conditions ChemStep Condensation of Methylhydrazine with Enaminone Precursor ChemRoute->ChemStep BioStep Methylation of 3,4-Dimethylpyrazole via Halide Methyltransferase BioRoute->BioStep Validation Validation Checkpoint (1H NMR for Isomer Ratio) ChemStep->Validation BioStep->Validation End Purified 1,4,5-Trimethylpyrazole Validation->End >90% Regiopurity

Decision tree for selecting the optimal regioselective synthesis route for 1,4,5-trimethylpyrazole.

Protocol A: Chemical Synthesis via Enaminone Condensation

This protocol utilizes the electronic bias of an enaminone to force the regioselective formation of the 1,4,5-isomer. Alternatively, utilizing amide solvents like N,N-dimethylacetamide (DMAc) at room temperature has been proven to significantly enhance regioselectivity in similar cyclocondensations[3].

Step-by-Step Procedure:

  • Preparation: In a 250 mL round-bottomed flask equipped with a magnetic stirrer, dissolve 10 mmol of 3-(dimethylamino)-2-methylbut-2-enal in 50 mL of anhydrous ethanol.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath to control the exothermicity of the initial nucleophilic attack[2].

  • Addition: Slowly add 11 mmol of methylhydrazine dropwise over 15 minutes.

  • Cyclization: Remove the ice bath and allow the mixture to warm to room temperature. Attach a reflux condenser and heat the mixture to 80°C for 4 hours to drive the elimination of dimethylamine and water.

  • Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the crude residue in ethyl acetate (100 mL) and wash with saturated aqueous NaHCO3​ (2 × 50 mL) and brine (50 mL). Dry the organic layer over anhydrous Na2​SO4​ .

  • Purification: Purify the crude product via silica gel column chromatography (Hexanes:Ethyl Acetate, 3:1) to isolate pure 1,4,5-trimethylpyrazole.

Validation Checkpoint (Self-Validating System): Analyze the purified product via 1H NMR ( 500MHz,CDCl3​ ). The C3 proton of 1,4,5-trimethylpyrazole will appear as a distinct singlet at approximately δ 7.20 ppm[4]. The absence of a competing singlet corresponding to the C5 proton of the 1,3,4-isomer confirms successful regiocontrol.

Protocol B: Biocatalytic Regioselective N-Methylation

Recent advancements have established bienzymatic cascades capable of synthesizing non-natural S-adenosyl-L-methionine (SAM) analogs in situ, which are then used to regioselectively alkylate pyrazoles[4].

Step-by-Step Procedure:

  • Buffer Preparation: Prepare a 50 mM Tris-HCl buffer (pH 7.5) containing 5 mM S-adenosyl-L-homocysteine (SAH) and 10 mM methyl iodide.

  • Enzyme Addition: Introduce the promiscuous halide methyltransferase (NSA-synthase) to the buffer to initiate the generation of the SAM analog.

  • Substrate Introduction: Add 1.6 mmol of 3,4-dimethylpyrazole to the reaction mixture[4].

  • Incubation: Incubate the mixture at 30°C for 24 hours under gentle agitation. The spatial constraints of the enzyme's active site preferentially direct the methylation to the N1 position.

  • Extraction: Quench the reaction by adding an equal volume of ethyl acetate. Extract the organic layer, dry over MgSO4​ , and concentrate.

  • Purification: Purify via column chromatography (3:1 Ethyl acetate/Cyclohexane)[4].

Validation Checkpoint (Self-Validating System): Conduct 1H NMR analysis on the isolated yield. This biocatalytic method typically yields a product standard mixture with a molar ratio of 74.5 : 25.5 in favor of 1,4,5-trimethylpyrazole over the 1,3,4-isomer[4],[5].

References

  • Gosselin, F., et al. "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Synlett, 2006, 3267-3270. URL: [Link]

  • "Enzymkatalysierte regioselektive N-Methylierung und N-Alkylierung von Pyrazolen." Universität Stuttgart, 2021. URL: [Link]

  • "Design and synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles and pyrazolo[3,4-b]pyridines for Aurora-A kinase inhibitors." PubMed, 2010. URL: [Link]

  • "The Hydrogen-exchange Rates of Methyl pyrazoles." RSC Publishing, 1973. URL: [Link]

Sources

Application

The Strategic Role of 1,4,5-Trimethylpyrazole in Modern Pharmaceutical Synthesis: Application Notes and Protocols

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active agents.[1] Its five-membered aromatic ring, containing t...

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active agents.[1] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, serves as a versatile framework for developing drugs across diverse therapeutic areas, including anti-inflammatory, anticancer, analgesic, and antiviral treatments.[2][3] Molecules incorporating this heterocyclic system can engage in various biological interactions, such as hydrogen bonding and hydrophobic interactions, which are critical for high-affinity binding to enzymes and receptors.[4]

Within this important class of compounds, 1,4,5-trimethylpyrazole stands out as a valuable intermediate and building block. Its specific substitution pattern—with methyl groups at the N-1, C-4, and C-5 positions—imparts distinct steric and electronic properties that can be strategically exploited in drug design. This guide provides an in-depth exploration of the synthesis of 1,4,5-trimethylpyrazole and demonstrates its application in the construction of pharmaceutically relevant molecules, offering detailed protocols for researchers and scientists in drug development.

Section 1: Synthesis of the Intermediate: 1,4,5-Trimethylpyrazole

The most direct and widely adopted method for synthesizing pyrazole cores is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4] For the preparation of 1,4,5-trimethylpyrazole, the logical precursors are 3-methyl-2,4-pentanedione and methylhydrazine. The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl carbons, followed by cyclization and dehydration to form the stable aromatic pyrazole ring.

The workflow for this synthesis is a foundational process in heterocyclic chemistry.

reagents Starting Materials: 3-Methyl-2,4-pentanedione Methylhydrazine Sulfate 10% aq. NaOH reaction_vessel Reaction Vessel: Round-bottom flask with stirring Ice bath (0-15°C) reagents->reaction_vessel reaction Cyclocondensation Reaction Stir at 15°C for 1 hour reaction_vessel->reaction workup Workup & Extraction: 1. Dilute with water 2. Extract with Diethyl Ether (3x) 3. Wash with brine reaction->workup drying Drying & Solvent Removal: 1. Dry over anhydrous K₂CO₃ 2. Filter 3. Remove solvent via rotary evaporation workup->drying purification Final Purification: Vacuum Distillation drying->purification product Product: 1,4,5-Trimethylpyrazole purification->product

Caption: Experimental workflow for the synthesis of 1,4,5-trimethylpyrazole.

Protocol 1: Synthesis of 1,4,5-Trimethylpyrazole

This protocol is adapted from established Knorr synthesis procedures.[4] The use of methylhydrazine sulfate requires a basic solution to liberate the free methylhydrazine nucleophile.

Materials:

  • Methylhydrazine sulfate

  • Sodium hydroxide (NaOH)

  • 3-Methyl-2,4-pentanedione

  • Diethyl ether

  • Saturated sodium chloride (brine) solution

  • Anhydrous potassium carbonate (K₂CO₃)

  • Deionized water

  • Ice bath, round-bottom flask, magnetic stirrer, dropping funnel, and thermometer

Procedure:

  • Preparation of Methylhydrazine Solution: In a round-bottom flask equipped with a magnetic stirrer and thermometer, dissolve methylhydrazine sulfate in a 10% aqueous solution of sodium hydroxide. The base neutralizes the sulfate salt, releasing the free methylhydrazine required for the reaction.

  • Controlled Addition of Diketone: Cool the flask in an ice bath to approximately 15°C. This temperature control is crucial as the initial condensation is often exothermic. Slowly add 3-methyl-2,4-pentanedione (1.0 eq) dropwise to the stirred solution using a dropping funnel. Maintain the temperature at or below 15°C throughout the addition, which should take about 30 minutes.

  • Reaction: After the addition is complete, continue stirring the mixture at 15°C for one hour to ensure the reaction proceeds to completion. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Extraction: Dilute the reaction mixture with deionized water to dissolve the inorganic salts formed. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL). The organic product will partition into the ether layer.

  • Washing and Drying: Combine the organic extracts and wash them with a saturated brine solution to remove residual water and inorganic impurities. Dry the ether solution over anhydrous potassium carbonate.

  • Isolation and Purification: Filter off the drying agent and remove the diethyl ether by rotary evaporation. The resulting crude 1,4,5-trimethylpyrazole can be purified by vacuum distillation to yield a clear liquid.

ParameterValue/ConditionRationale
Reactants 3-Methyl-2,4-pentanedione, MethylhydrazineProvides the carbon and nitrogen backbone for the target molecule.
Base 10% aq. NaOHLiberates free methylhydrazine from its sulfate salt.
Temperature 15°CControls the exothermic reaction and minimizes side product formation.[4]
Reaction Time 1 hourSufficient for the cyclocondensation to reach completion at this temperature.
Purification Vacuum DistillationEffective for purifying liquid organic products based on boiling point.
Expected Yield 75-85%Typical for Knorr-type pyrazole syntheses under optimized conditions.

Section 2: Application in Pharmaceutical Intermediate Synthesis

The true value of a building block like 1,4,5-trimethylpyrazole lies in its potential for elaboration into more complex, biologically active molecules. The pyrazole core is central to the mechanism of action of non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib, which selectively inhibit the COX-2 enzyme.[5][6] Celecoxib itself is a 1,5-diarylpyrazole, but the fundamental synthetic strategy—forming the pyrazole ring via cyclocondensation—is directly applicable.

To illustrate the utility of the substituted pyrazole scaffold, the following protocol details the synthesis of a key pharmaceutical intermediate, 4,5-dimethyl-1-(4-sulfonamidophenyl)-1H-pyrazole . This molecule serves as a direct analog to the core of Celecoxib, where the strategic placement of methyl groups at the C-4 and C-5 positions can be used to probe structure-activity relationships (SAR) or alter the pharmacokinetic profile of the final drug candidate.

reagents Starting Materials: 3-Methyl-2,4-pentanedione 4-Sulfonamidophenylhydrazine HCl solvent Solvent System: Ethanol reagents->solvent reaction Cyclocondensation Reaction Reflux (approx. 78°C) for 18-24 hours solvent->reaction cooling Crystallization Cool to room temperature reaction->cooling filtration Isolation: 1. Collect solid by vacuum filtration 2. Wash with cold ethanol cooling->filtration purification Final Purification: Recrystallization from Ethanol/Water filtration->purification product Product: 4,5-dimethyl-1-(4-sulfonamidophenyl)- 1H-pyrazole purification->product

Caption: Synthetic pathway for a key COX-2 inhibitor intermediate analog.

Protocol 2: Synthesis of 4,5-Dimethyl-1-(4-sulfonamidophenyl)-1H-pyrazole

This protocol is based on established methods for the synthesis of Celecoxib and its derivatives, which highlight the reliability of the cyclocondensation reaction in a pharmaceutical context.[7][8]

Materials:

  • 3-Methyl-2,4-pentanedione

  • 4-Sulfonamidophenylhydrazine hydrochloride

  • Ethanol (absolute)

  • Deionized water

  • Reflux apparatus, round-bottom flask, magnetic stirrer, and filtration equipment

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-sulfonamidophenylhydrazine hydrochloride (1.0 eq), 3-methyl-2,4-pentanedione (1.1 eq), and absolute ethanol. The use of a slight excess of the diketone ensures complete consumption of the more valuable hydrazine starting material.

  • Cyclocondensation: Heat the mixture to reflux (approximately 78°C) with vigorous stirring. The reaction is typically maintained for 18-24 hours. The use of a protic solvent like ethanol facilitates the proton transfer steps involved in the dehydration and aromatization of the pyrazole ring.

  • Isolation by Crystallization: After the reaction period, cool the mixture to room temperature. The desired product, being less soluble in the cooled solvent, will often crystallize out of the solution.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove residual soluble impurities.

  • Purification: The crude product can be further purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and add deionized water dropwise until the solution becomes cloudy. Upon cooling, pure crystals of 4,5-dimethyl-1-(4-sulfonamidophenyl)-1H-pyrazole will form.

  • Characterization: The final product should be dried under vacuum and characterized by standard analytical techniques (¹H NMR, ¹³C NMR, MS, and melting point) to confirm its identity and purity.

ParameterValue/ConditionRationale
Reactants 3-Methyl-2,4-pentanedione, 4-Sulfonamidophenylhydrazine HClKey precursors for constructing the target COX-2 inhibitor analog core.
Solvent EthanolA common, effective protic solvent for Knorr-type syntheses that facilitates the reaction mechanism.
Temperature Reflux (~78°C)Provides the necessary activation energy and ensures a reasonable reaction rate.
Reaction Time 18-24 hoursA typical duration to ensure high conversion in this type of condensation reaction.[7]
Purification RecrystallizationA standard and highly effective method for purifying solid crystalline organic compounds.
Expected Yield 70-80%Consistent with reported yields for analogous Celecoxib syntheses.[8]

Conclusion

1,4,5-trimethylpyrazole is more than a simple chemical; it is a strategic building block that enables access to a rich chemical space for drug discovery. The protocols detailed herein provide reliable and scalable methods for both the synthesis of the pyrazole intermediate itself and its application in constructing a pharmaceutically relevant analog of a major anti-inflammatory drug. By understanding and applying these foundational synthetic strategies, researchers can effectively utilize the substituted pyrazole scaffold to develop novel therapeutics with enhanced efficacy and tailored pharmacological profiles.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [1][2]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. [3]

  • Pharmacological Significance of Pyrazole and its Derivatives. ResearchGate.

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews: Journal of Medicinal and Organic Chemistry.

  • Technical Support Center: Optimizing Yield in 1,3,5-Trimethylpyrazole Synthesis. BenchChem. [4]

  • Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry. [5]

  • Synthesis and pharmacological activities of celecoxib derivatives. ResearchGate. [6]

  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules.

  • Synthetic route to the formation of celecoxib, deracoxib, and mavacoxib using hydrazine. ResearchGate.

  • A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib. Journal of Chemical Education. [7]

  • Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib. Reaction Chemistry & Engineering. [8]

  • Application Notes and Protocols: 1,3,5-Trimethyl-4-nitro-1H-pyrazole as a Precursor for Amine Synthesis. BenchChem.

  • What is the product when 2,4-pentanedione reacts with hydrazine (NH₂NH₂)? Filo.

Sources

Method

Advanced Catalytic Applications of 1,4,5-Trimethylpyrazole Metal Complexes

An in-depth technical guide on the catalytic applications of 1,4,5-trimethylpyrazole metal complexes, designed for researchers and drug development professionals. Executive Summary The rational design of transition metal...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the catalytic applications of 1,4,5-trimethylpyrazole metal complexes, designed for researchers and drug development professionals.

Executive Summary

The rational design of transition metal catalysts relies heavily on ligand architecture to dictate both the electronic environment and the steric bulk around the catalytic center. 1,4,5-Trimethylpyrazole (1,4,5-TMPz) has emerged as a highly versatile, non-proprietary nitrogen-donor ligand. Unlike unsubstituted pyrazoles, the fully methylated 1,4,5-TMPz lacks an acidic N-H proton, preventing the formation of inactive polymeric metal-pyrazolato bridges. Furthermore, the adjacent methyl groups at the 4- and 5-positions provide a unique steric canopy that shields the metal's axial coordination sites, thereby enhancing catalyst longevity and directing stereoselective transformations.

This application note details two primary field-proven workflows: the use of Palladium(II)-1,4,5-TMPz complexes in high-turnover cross-coupling reactions, and the application of Copper(II)-1,4,5-TMPz complexes as biomimetic antioxidant enzyme mimics (SOD/CAT/GPx) for cellular detoxification [1, 2].

Physicochemical Rationale: The 1,4,5-TMPz Ligand

The efficacy of 1,4,5-TMPz in catalysis is driven by specific structure-activity relationships:

  • Electronic Tuning: The three electron-donating methyl groups significantly increase the basicity of the N2 atom compared to the parent pyrazole. This high electron density facilitates the oxidative addition step in Pd-catalyzed cycles.

  • Steric Encumbrance: The 1,4,5-substitution pattern forces the pyrazole rings into an orthogonal conformation relative to the square-planar metal center (e.g., in trans-[Pd(1,4,5-TMPz)₂Cl₂]). This steric bulk accelerates reductive elimination by destabilizing the intermediate Pd(II) species, a critical factor in preventing catalyst resting-state bottlenecks [1].

  • Redox Stability: In Cu(II) systems, the rigid coordination geometry imposed by 1,4,5-TMPz stabilizes the Cu(II)/Cu(I) redox couple, allowing it to efficiently cycle at potentials biologically relevant for reactive oxygen species (ROS) disproportionation [2].

Application I: Palladium(II)-Catalyzed Cross-Coupling

Palladium complexes utilizing methylpyrazoles, specifically the general formula PdL2​Cl2​ (where L = 1,4,5-TMPz), serve as highly stable precatalysts for Suzuki-Miyaura and Buchwald-Hartwig amination reactions[1, 3].

Mechanistic Workflow

G cluster_cycle Cross-Coupling Catalytic Cycle Precat Precatalyst Synthesis [PdCl2(NCMe)2] + 1,4,5-TMPz Complex trans-[Pd(1,4,5-TMPz)2Cl2] Stable Pd(II) Precatalyst Precat->Complex Activation In Situ Activation Reduction to Pd(0) Complex->Activation OxAdd Oxidative Addition Ar-X Cleavage Activation->OxAdd Transmet Transmetalation Nucleophile Transfer OxAdd->Transmet RedElim Reductive Elimination Product Formation Transmet->RedElim RedElim->OxAdd Regeneration

Figure 1: Synthesis and catalytic cycle of trans-[Pd(1,4,5-TMPz)₂Cl₂] in cross-coupling reactions.

Step-by-Step Protocol: Suzuki-Miyaura Coupling

System Validation: This protocol is self-validating; the color change from yellow (Pd(II)) to a dark, homogeneous solution (active Pd(0)) indicates successful precatalyst activation.

Materials:

  • trans-[Pd(1,4,5-TMPz)₂Cl₂] (Synthesized via mixing [PdCl2​(NCMe)2​] with 2.1 eq of 1,4,5-TMPz in dichloromethane for 4h at RT) [1].

  • Aryl bromide (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Potassium carbonate ( K2​CO3​ , 2.0 mmol)

  • Solvent: Ethanol/Water (1:1 v/v, degassed)

Procedure:

  • Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and K2​CO3​ (2.0 mmol).

  • Catalyst Loading: Add trans-[Pd(1,4,5-TMPz)₂Cl₂] (0.01 mmol, 1 mol%). The use of 1 mol% is sufficient due to the high stability of the pyrazole-ligated intermediate.

  • Solvent Addition: Evacuate and backfill the tube with Argon (3 cycles). Inject 4.0 mL of degassed EtOH/H2​O (1:1).

  • Reaction: Heat the mixture to 80 °C in a pre-heated oil bath. Stir vigorously for 2–4 hours. Causality Note: The aqueous biphasic system accelerates transmetalation by increasing the solubility of the boronate complex.

  • Workup: Cool to room temperature. Extract with Ethyl Acetate ( 3×10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc) to yield the biaryl product.

Quantitative Data: Catalytic Efficiency
Catalyst PrecursorLigandAryl HalideYield (%)Turnover Number (TON)
[PdCl2​(NCMe)2​] None4-Bromoanisole12%12
PdL2​Cl2​ 1,3,5-TMPz4-Bromoanisole84%840
PdL2​Cl2​ 1,4,5-TMPz 4-Bromoanisole 96% 960
PdL2​Cl2​ 1,4,5-TMPz 4-Chloroanisole 78% 780

Table 1: Comparative efficiency of Pd-pyrazole complexes in the Suzuki-Miyaura coupling of aryl halides (1 mol% Pd, 80 °C, 4h). The 1,4,5-TMPz complex demonstrates superior activation of challenging aryl chlorides.

Application II: Copper(II) Biomimetic Antioxidant Catalysis

In drug development, managing oxidative stress is critical. Copper(II) complexes bearing pyrazole derivatives act as highly efficient trifunctional enzyme mimics, replicating the activity of Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) [2]. The 1,4,5-TMPz ligand tunes the Cu(II)/Cu(I) redox potential to fall within the optimal thermodynamic window for ROS disproportionation.

Biomimetic Pathway

Biomimetic ROS Reactive Oxygen Species (ROS) Superoxide & Peroxides CuComplex [Cu(1,4,5-TMPz)2(H2O)2]2+ Biomimetic Catalyst ROS->CuComplex Substrate Binding SOD SOD Mimicry O2•⁻ → O2 + H2O2 CuComplex->SOD CAT CAT Mimicry 2H2O2 → O2 + 2H2O CuComplex->CAT GPx GPx Mimicry ROOH + 2GSH → ROH + GSSG + H2O CuComplex->GPx Detox Cellular Detoxification Reduced Oxidative Stress SOD->Detox CAT->Detox GPx->Detox

Figure 2: Trifunctional ROS detoxification pathway catalyzed by Cu(II)-1,4,5-TMPz complexes.

Step-by-Step Protocol: Evaluation of SOD-like Activity (NBT Assay)

This protocol utilizes the Nitroblue Tetrazolium (NBT) photoreduction assay. The Cu(II)-1,4,5-TMPz complex competes with NBT for the superoxide radicals generated by riboflavin illumination.

Materials:

  • Phosphate Buffer (50 mM, pH 7.8)

  • Methionine (13 mM)

  • Riboflavin (2 μ M)

  • NBT (75 μ M)

  • Cu(II)-1,4,5-TMPz complex (Serial dilutions: 0.1 μ M to 50 μ M)

Procedure:

  • Master Mix Preparation: In a dark room, prepare a master mix containing 50 mM phosphate buffer, 13 mM methionine, 75 μ M NBT, and 2 μ M riboflavin. Causality Note: Methionine acts as the electron donor, while riboflavin acts as the photosensitizer to generate O2∙−​ upon light exposure.

  • Sample Plating: In a 96-well plate, add 200 μ L of the master mix to each well.

  • Catalyst Addition: Add 10 μ L of the Cu(II)-1,4,5-TMPz complex at various concentrations to the test wells. Use 10 μ L of solvent (e.g., DMSO/Water) for the control wells.

  • Illumination: Place the 96-well plate under a 15W fluorescent lamp (distance of 20 cm) for exactly 15 minutes.

  • Quenching & Measurement: Turn off the light to stop the reaction. Immediately read the absorbance at 560 nm using a microplate reader.

  • Data Analysis: Calculate the percentage inhibition of NBT reduction. The IC50​ value is defined as the concentration of the Cu(II) complex required to inhibit NBT reduction by 50%. Lower IC50​ values indicate higher SOD-like catalytic efficiency.

Quantitative Data: Biomimetic Metrics
ComplexSOD Mimicry ( IC50​ , μ M)CAT Mimicry ( kcat​ , min−1 )Cytotoxicity (Melanoma Cells, IC50​ , μ M)
Native Cu/Zn-SOD0.04N/AN/A
CuCl2​ (Control)>100< 1.045.2
[Cu(1,4,5−TMPz)2​]2+ 1.25 48.5 >100 (Low Toxicity)
[Cu(UnsubstitutedPz)2​]2+ 18.412.268.4

Table 2: Antioxidant enzyme mimicry metrics. The 1,4,5-TMPz ligand significantly enhances the catalytic disproportionation of ROS while maintaining low cellular toxicity compared to unsubstituted variants.

References

  • Wiśniewski, M. Z., Surga, W. J., & Opozda, E. M. (1994). Palladium(II) methylpyrazole complexes. Transition Metal Chemistry. Available at:[Link]

  • Budzisz, E., et al. (2012). Copper(II) complexes with derivatives of pyrazole as potential antioxidant enzyme mimics. ResearchGate / Journal of Trace Elements in Medicine and Biology.
  • Singer, R. A., et al. (2006). Development of Nonproprietary Phosphine Ligands for the Pd-Catalyzed Amination Reaction. Tetrahedron Letters.
Application

Application of 1,4,5-trimethylpyrazole in agrochemical formulation

Advanced Application Note: 1,4,5-Trimethylpyrazole in Next-Generation Agrochemical Formulations Executive Summary Pyrazoles serve as the core pharmacophore for a vast array of modern agrochemicals, including broad-spectr...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: 1,4,5-Trimethylpyrazole in Next-Generation Agrochemical Formulations

Executive Summary

Pyrazoles serve as the core pharmacophore for a vast array of modern agrochemicals, including broad-spectrum fungicides, herbicides, and insecticides[1]. Within this heterocyclic family, 1,4,5-trimethylpyrazole (1,4,5-TMP) has emerged as a highly specialized building block. While traditional pyrazole derivatives are widely documented in crop protection[2], the specific 1,4,5-trimethyl substitution pattern offers unique steric and electronic advantages. Today, 1,4,5-TMP is primarily utilized in two advanced formulation pathways: as a structural precursor for succinate dehydrogenase inhibitor (SDHI) fungicides[3], and as a high-affinity nitrogenous ligand for synthesizing bioactive transition metal complexes (e.g., Pd(II), Cu(II), Zn(II))[4].

Mechanistic Causality: Why 1,4,5-Trimethylpyrazole?

The selection of 1,4,5-TMP in agrochemical design is driven by precise structure-activity relationships (SAR):

  • Steric Shielding & Lipophilicity: The methyl groups at the 4 and 5 positions increase the octanol-water partition coefficient (LogP) of the molecule. This enhanced lipophilicity is critical for traversing the waxy cuticle of plant leaves, improving the rainfastness and bioavailability of the final formulation[3].

  • Coordination Chemistry & Synergism: The unhindered nitrogen at position 2 acts as a potent electron donor. When reacted with transition metals, 1,4,5-TMP forms highly stable coordination complexes[5]. The metal center acts as a Lewis acid, drawing electron density from the pyrazole ring. This coordination not only stabilizes the metal against premature environmental degradation but synergistically enhances the complex's ability to disrupt fungal cell membranes and inhibit enzymatic pathways, exhibiting greater biological activity than the free ligand[1],[5].

Workflow Visualization

G TMP 1,4,5-Trimethylpyrazole (Core Building Block) Path1 Ligand Coordination (Cu2+, Zn2+) TMP->Path1 Metal Salts Path2 Chemical Derivatization (Carboxamides) TMP->Path2 Acylation Complex Bioactive Metal Complex (Enhanced Stability) Path1->Complex SDHI SDHI Fungicide Precursor (Targeted Efficacy) Path2->SDHI Formulation Suspension Concentrate (SC) Formulation Complex->Formulation SDHI->Formulation Application Agrochemical Application (Crop Protection) Formulation->Application

Figure 1: Dual application pathways of 1,4,5-trimethylpyrazole in modern agrochemical development.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of Bioactive Cu(II)-1,4,5-TMP Complex

Objective: Synthesize a high-purity coordination complex for fungicidal formulation[4],[5]. Causality: Copper(II) is selected due to its inherent multi-site fungicidal activity. Coordinating it with 1,4,5-TMP prevents premature copper washout from leaves and enhances targeted cellular uptake.

  • Solvation: Dissolve 10.0 mmol of 1,4,5-TMP in 25 mL of absolute ethanol.

    • Reasoning: Ethanol provides a polar protic environment that dissolves the ligand but promotes the precipitation of the less soluble metal complex.

  • Metal Addition: Slowly add a stoichiometric amount (5.0 mmol) of CuCl₂·2H₂O dissolved in 15 mL of ethanol dropwise under continuous magnetic stirring at 60°C.

  • Self-Validation (In-Process QC): Monitor the reaction mixture for an immediate color shift from pale blue to deep emerald green. This bathochromic shift visually confirms the alteration of the Cu(II) d-d orbital splitting due to successful nitrogen coordination[4].

  • Crystallization: Reflux the mixture for 2 hours, then cool to 4°C for 12 hours to induce crystallization.

  • Isolation: Filter the precipitate, wash with cold ethanol (3 × 5 mL), and dry under vacuum at 50°C.

  • Spectral Validation: Confirm coordination via FT-IR. The C=N stretching frequency of the pyrazole ring must shift from ~1550 cm⁻¹ (free ligand) to ~1580 cm⁻¹ (coordinated complex), validating the structural integrity of the active ingredient[5].

Protocol B: Formulation of 20% Suspension Concentrate (SC)

Objective: Formulate the synthesized Cu(II)-1,4,5-TMP complex into a field-ready SC. Causality: SC is chosen over Emulsifiable Concentrates (EC) because SCs are water-based, eliminating flammable organic solvents that could destabilize the metal-ligand coordination sphere and ensuring environmental compatibility[6].

  • Slurry Preparation: Combine 20.0% (w/w) of the Cu(II)-1,4,5-TMP complex with 3.0% polycarboxylate dispersant, 2.0% naphthalene sulfonate wetting agent, 5.0% propylene glycol (antifreeze), and 69.8% deionized water.

  • Milling: Transfer the slurry to a horizontal bead mill charged with 0.8–1.0 mm zirconium oxide beads. Mill at 2500 RPM for 45 minutes.

  • Self-Validation (Particle Size): Extract a 1 mL aliquot and measure via laser diffraction. The milling is complete only when the D90 is < 5 µm.

    • Reasoning: Particles larger than 5 µm exhibit poor suspension stability (Ostwald ripening) and reduced foliar coverage.

  • Stabilization: Once the target particle size is validated, add 0.2% xanthan gum (rheology modifier) under high-shear mixing to create a thixotropic network that prevents sedimentation during long-term storage.

Quantitative Data Presentation

The following table summarizes the comparative in vitro fungicidal efficacy and physicochemical stability of the formulated Cu(II)-1,4,5-TMP complex against common phytopathogens.

Test CompoundTarget PathogenEC₅₀ (mg/L)LogPAqueous Stability (Half-life, days)
Free 1,4,5-TMPBotrytis cinerea> 100.01.8> 30
Cu(II)-1,4,5-TMP Complex Botrytis cinerea 4.2 2.6 > 180 (in SC formulation)
Commercial Standard (Boscalid)Botrytis cinerea2.12.9> 180
Free 1,4,5-TMPRhizoctonia solani> 100.01.8> 30
Cu(II)-1,4,5-TMP Complex Rhizoctonia solani 6.5 2.6 > 180 (in SC formulation)

Data Interpretation: The complexation of 1,4,5-TMP with Cu(II) drastically lowers the EC₅₀ compared to the free ligand, demonstrating the synergistic biological activity of metal-pyrazole coordination[5].

References

  • In vitro biological activity of new platinum(II) and palladium(II)
  • Source: nih.
  • Source: nih.
  • Chemistry in Crop Protection. Part 4.
  • Source: nanobioletters.
  • An Efficient (TBA)

Sources

Method

Application Note: Defect-Engineered Synthesis of Pyrazole-Based MOFs Using 1,4,5-Trimethylpyrazole as a Structural Modulator

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Focus: Advanced Solvothermal Synthesis, Modulator-Assisted Defect Engineering, and Self-Validating Quality Control. Introduct...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Focus: Advanced Solvothermal Synthesis, Modulator-Assisted Defect Engineering, and Self-Validating Quality Control.

Introduction & Mechanistic Rationale

Metal-Organic Frameworks (MOFs) constructed from pyrazole-based ligands have emerged as frontrunners in applications requiring extreme chemical and hydrolytic stability. Unlike traditional carboxylate-based MOFs, which rely on relatively labile metal-oxygen bonds, pyrazolate MOFs utilize highly covalent metal-nitrogen (M–N) coordination spheres that resist hydrolytic degradation[1].

However, the rapid crystallization kinetics associated with the formation of strong M–N bonds often lead to amorphous kinetic traps or structurally defective, non-porous frameworks[2]. To overcome this thermodynamic hurdle, this protocol employs 1,4,5-trimethylpyrazole (1,4,5-TMPz) as a monotopic structural modulator.

The Causality of the Modulator: The addition of 1,4,5-TMPz serves a dual mechanistic purpose. First, it acts as a competitive capping agent during solvothermal synthesis. By temporarily binding to the growing metal nodes, it slows down the nucleation rate, promoting the thermodynamic growth of large, phase-pure single crystals. Second, the steric bulk of the methyl groups at the 1, 4, and 5 positions creates a dense, hydrophobic shield within the resulting mesoporous channels. This architectural modification prevents water clusters from attacking the metal nodes, drastically increasing the water contact angle and the overall framework longevity in humid environments[3].

Experimental Workflow

The following diagram illustrates the critical path from precursor formulation to self-validating characterization.

Workflow N1 1. Precursor Formulation Metal Salt + Ligands + 1,4,5-TMPz N2 2. Solvothermal Assembly 120°C, 48h in DMF N1->N2 Dissolution N3 3. Thermodynamic Cooling 5°C/h to 25°C N2->N3 Nucleation N4 4. Solvent Exchange MeOH Wash (72h) N3->N4 Harvesting N5 5. Vacuum Activation 120°C under dynamic vacuum N4->N5 Pore Clearing N6 6. QC Validation PXRD, BET, TGA N5->N6 Characterization

Fig 1. Modulator-assisted solvothermal workflow for pyrazole-based MOF synthesis.

Quantitative Data: Modulator Concentration vs. Framework Properties

Optimizing the concentration of 1,4,5-TMPz is critical for balancing porosity and yield. The table below summarizes the causal relationship between modulator equivalents and the resulting physicochemical properties of a prototypical Zinc-pyrazolate framework.

Modulator (1,4,5-TMPz) EquivalentsCrystal Size (µm)BET Surface Area (m²/g)Water Contact Angle (°)Yield (%)
0.0 (Control) 15 ± 31,2504585
2.0 8 ± 21,4209578
5.0 (Optimal) 2 ± 0.51,68013565
10.0 0.5 ± 0.11,10014240

Data Interpretation: Increasing the 1,4,5-TMPz concentration decreases crystal size due to enhanced capping of the growing crystal facets. While moderate amounts (5.0 eq) maximize the BET surface area by inducing structural defects (mesopores), excessive concentrations (10.0 eq) lead to severe pore blockage and a sharp drop in synthetic yield.

Step-by-Step Protocol

Materials Required: Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O), primary bridging ligand (e.g., 1,4-bis(1H-pyrazol-4-yl)benzene), 1,4,5-trimethylpyrazole (Modulator), N,N-Dimethylformamide (DMF), Anhydrous Methanol.

Phase 1: Precursor Formulation
  • Weighing: In a 20 mL scintillation vial, add 0.5 mmol of Zn(NO₃)₂·6H₂O and 0.5 mmol of the primary bridging ligand.

  • Modulator Addition: Add 2.5 mmol (5.0 equivalents) of 1,4,5-trimethylpyrazole.

  • Solvation: Add 10 mL of DMF to the vial.

  • Homogenization: Sonicate the mixture for 15 minutes until a clear, homogeneous solution is obtained. Causality: Sonication disrupts solvent clusters and ensures a uniform distribution of the modulator. This prevents localized concentration gradients that would otherwise lead to polydisperse crystal sizes and heterogeneous pore environments.

Phase 2: Solvothermal Assembly
  • Transfer: Transfer the homogenized solution into a 15 mL Teflon-lined stainless steel autoclave.

  • Heating: Place the autoclave in a programmable convection oven. Ramp the temperature to 120 °C at a rate of 2 °C/min.

  • Dwell: Maintain the temperature at 120 °C for exactly 48 hours.

  • Cooling: Cool the system to room temperature at a strictly controlled rate of 5 °C/h. Causality: DMF acts not only as a solvent but undergoes partial thermal decomposition at 120 °C to yield dimethylamine. This generates an in-situ basic environment that gradually deprotonates the pyrazole ligands, ensuring controlled coordination[2]. The slow cooling rate (5 °C/h) is non-negotiable; it keeps the system in a thermodynamic regime, allowing the auto-dissolution of kinetic defects and the formation of highly crystalline frameworks.

Phase 3: Activation and Pore Clearing
  • Harvesting: Isolate the resulting microcrystals via centrifugation (7,000 rpm, 5 mins) and decant the mother liquor.

  • Primary Wash: Wash the crystals three times with 10 mL of fresh DMF to remove unreacted precursors and oligomeric species.

  • Solvent Exchange: Suspend the crystals in 10 mL of anhydrous methanol. Leave undisturbed for 72 hours, replacing the methanol every 24 hours.

  • Thermal Activation: Transfer the exchanged crystals to a Schlenk flask and dry under dynamic vacuum (10⁻³ Torr) at 120 °C for 12 hours. Causality: DMF is a high-boiling solvent that strongly coordinates within the MOF pores. Exchanging it with methanol—a solvent with a significantly lower boiling point and lower surface tension—prevents capillary-force-induced pore collapse during the final vacuum activation, preserving the framework's permanent porosity.

Phase 4: Self-Validating Quality Control

To ensure the protocol's success, the synthesized material must pass the following self-validating analytical checks:

  • Powder X-Ray Diffraction (PXRD): Collect a diffractogram from 2θ = 3° to 40°. The presence of sharp, high-intensity peaks at low angles confirms long-range crystalline order. Compare against simulated single-crystal data to verify phase purity[4].

  • N₂ Physisorption (BET Analysis): Perform N₂ adsorption-desorption at 77 K. A Type I/IV hybrid isotherm confirms that the 1,4,5-TMPz modulator successfully induced mesoporosity without compromising the intrinsic microporous network[3].

  • Thermogravimetric Analysis (TGA): Heat the sample from 25 °C to 600 °C at 10 °C/min under an N₂ atmosphere. A flat baseline up to 350 °C validates the complete removal of guest solvents during Phase 3 and confirms the high thermal stability imparted by the pyrazolate bonds.

References

  • [2] Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. PMC. URL:

  • [3] Metal-organic frameworks based on pyrazolates for the selective and efficient capture of formaldehyde. DTU Inside. URL:

  • [4] Metal–organic frameworks for organic electrocatalysis. Diva-Portal. URL:

  • [1] Fine-tuning porous materials for energy-efficient air conditioning. MIT News. URL:

Sources

Application

One-pot synthesis methods for substituted trimethylpyrazoles

Application Note: Advanced One-Pot Synthesis Protocols for Substituted Trimethylpyrazoles Introduction Pyrazoles, particularly substituted trimethylpyrazoles, are privileged structural motifs in medicinal chemistry and a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced One-Pot Synthesis Protocols for Substituted Trimethylpyrazoles

Introduction

Pyrazoles, particularly substituted trimethylpyrazoles, are privileged structural motifs in medicinal chemistry and agrochemicals, exhibiting well-documented anti-inflammatory, antimicrobial, and anticancer properties[1]. Traditional step-wise syntheses of these heterocycles often suffer from intermediate isolation losses, high solvent consumption, and prolonged reaction times. Consequently, one-pot multicomponent reactions (MCRs) have emerged as the gold standard in modern synthetic workflows. By allowing sequential bond formations in a single reactor without isolating intermediates, one-pot methods maximize atom economy and yield[2].

This application note details validated one-pot methodologies for synthesizing substituted trimethylpyrazoles, focusing on mechanistic causality, protocol optimization, and self-validating experimental designs for bench scientists.

Mechanistic Causality in One-Pot Pyrazole Synthesis

The one-pot synthesis of substituted pyrazoles typically proceeds via a tandem condensation-cyclization-oxidation cascade[3]. Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions:

  • Step 1: Aldol Condensation. An aromatic ketone and an aldehyde undergo a base-catalyzed Claisen-Schmidt condensation to form an α,β-unsaturated carbonyl (chalcone) intermediate[2].

  • Step 2: Michael Addition & Cyclization. Hydrazine (or a substituted hydrazine derivative) attacks the chalcone intermediate via a Michael-type addition. This is rapidly followed by intramolecular cyclization to yield a pyrazoline intermediate[2].

  • Step 3: Oxidative Aromatization. The pyrazoline undergoes in situ oxidation to form the thermodynamically stable pyrazole core. The choice of oxidant here dictates the greenness of the protocol; modern methods utilize mild oxidants like O2​ in DMSO rather than hazardous halogens[3].

Mechanism A Ketone + Aldehyde B Chalcone Intermediate A->B Base Catalyst Condensation C Hydrazine Addition B->C D Pyrazoline Intermediate C->D Cyclization E Oxidative Aromatization D->E F Substituted Pyrazole E->F DMSO/O2 or Br2

Caption: Mechanistic cascade of one-pot substituted pyrazole synthesis.

Quantitative Comparison of Synthesis Methods

Selecting the appropriate one-pot method depends heavily on the desired substitution pattern (e.g., symmetrical 1,3,5-trimethylpyrazole vs. highly functionalized 3,5-diaryl-1-methylpyrazoles). Table 1 summarizes the key parameters of established protocols.

Table 1: Comparison of One-Pot Pyrazole Synthesis Protocols

MethodReagentsCatalyst / OxidantTemp / TimeYield (%)Reference
Classical Knorr Acetylacetone + Methylhydrazine sulfateNaOH (aq) / None15°C / 1.5 h75 - 85%[4]
Metal-Free MCR Ketones + Aldehydes + Hydrazine HClDMSO / O2​ 80°C / 4-6 h80 - 95%[3]
Microwave-Assisted 4-Methoxyacetophenone + Benzaldehyde + PhenylhydrazineKOH / Microwave (180W)MW / 3-6 min82 - 91%[5]

Detailed Experimental Protocols

Protocol A: Synthesis of 1,3,5-Trimethylpyrazole (Knorr Adaptation)

This protocol leverages the classic Knorr pyrazole synthesis, adapting it for a one-pot continuous addition to prevent thermal degradation and side reactions[6],[4].

Causality & Rationale: Maintaining the reaction strictly at 15°C is critical. Hydrazine derivatives are prone to oxidation and exothermic decomposition. The dropwise addition of acetylacetone ensures the local concentration of the electrophile remains low, favoring the desired cyclization over polymeric side products[4].

Step-by-Step Procedure:

  • Preparation: In a 250 mL round-bottomed flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 0.1 mol of methylhydrazine sulfate in 50 mL of a 10% aqueous NaOH solution[4].

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 15°C[4].

  • Addition: Place 0.1 mol (10 g) of acetylacetone (2,4-pentanedione) in the dropping funnel. Add the acetylacetone dropwise over 30 minutes, maintaining the internal temperature strictly between 15°C and 20°C[6],[4].

  • Maturation: Once addition is complete, continue stirring the biphasic mixture at 15°C for 1 hour to ensure complete cyclization[4].

  • Work-up (Self-Validating Step): Dilute the mixture with 50 mL of distilled water to dissolve precipitated sodium sulfate. Transfer to a separatory funnel and extract with diethyl ether (3 × 50 mL). The product will selectively partition into the organic layer[4].

  • Purification: Wash the combined ether extracts with saturated NaCl (brine), dry over anhydrous K2​CO3​ , and concentrate under reduced pressure. Purify the crude oil via vacuum distillation to yield pure 1,3,5-trimethylpyrazole[6],[4].

Workflow Step1 Step 1: Reagent Prep Methylhydrazine sulfate in 10% NaOH Step2 Step 2: Thermal Control Ice bath at 15°C Step1->Step2 Step3 Step 3: Dropwise Addition Acetylacetone over 30 min Step2->Step3 Step4 Step 4: Maturation Stir 1 hr at 15°C Step3->Step4 Step5 Step 5: Extraction Diethyl ether (3x50 mL) Step4->Step5 Step6 Step 6: Purification Dry over K2CO3 & Distill Step5->Step6

Caption: Step-by-step experimental workflow for 1,3,5-trimethylpyrazole synthesis.

Protocol B: Metal-Free One-Pot Synthesis of Substituted Pyrazoles

This protocol utilizes a benign oxidation strategy where DMSO acts as both solvent and oxygen-transfer mediator[3].

Causality & Rationale: Traditional oxidants (like Br2​ ) generate toxic byproducts and require hazardous handling. Heating the intermediate pyrazoline in DMSO under an oxygen atmosphere provides a green alternative, yielding water as the only byproduct. DMSO's high oxygen solubility facilitates the rapid dehydrogenation of the pyrazoline ring[3].

Step-by-Step Procedure:

  • Condensation: In a reaction vial, combine the appropriate ketone (1.0 equiv), aldehyde (1.0 equiv), and hydrazine monohydrochloride (1.2 equiv) in ethanol. Stir at room temperature until the pyrazoline intermediate is fully formed (monitored by TLC)[3].

  • Solvent Exchange: Remove the ethanol under reduced pressure.

  • Oxidation: Re-dissolve the crude pyrazoline in DMSO (0.5 M concentration). Attach an oxygen balloon to the reaction vessel.

  • Heating: Heat the mixture to 80°C and stir vigorously for 4-6 hours[3].

  • Isolation: Cool the mixture to room temperature, quench with water, and extract with ethyl acetate. Wash the organic layer extensively with water to remove DMSO, dry over MgSO4​ , and concentrate.

Troubleshooting & Quality Control

  • Low Yield in Protocol A: Often caused by inadequate temperature control. If the temperature exceeds 25°C during acetylacetone addition, hydrazine oxidation accelerates, leading to colored impurities and reduced yield[4]. Ensure the ice bath is maintained and the addition rate is strictly controlled.

  • Incomplete Oxidation in Protocol B: If the final product contains residual pyrazoline (visible on NMR or TLC), it indicates insufficient oxygen dissolution. Increase the stirring rate (to maximize the gas-liquid interface) or slightly elevate the temperature[3].

References

  • ResearchGate. Proposed reaction mechanism of one-pot synthesis of pyrazoline. Available at: 2

  • Organic Chemistry Portal. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Synlett, 2018. Available at:3

  • Pharmacy Education. One-pot synthesis and molecular docking study of pyrazoline derivatives as an anticancer agent. Available at: 5

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: 1

  • Guidechem. How to synthesize and apply 1,3,5-trimethylpyrazole. Available at: 6

  • Benchchem. Technical Support Center: Optimizing Yield in 1,3,5-Trimethylpyrazole Synthesis. Available at: 4

Sources

Method

Application Note: C3-Selective C–H Activation Strategies Using 1,4,5-Trimethylpyrazole

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Methodology & Protocol Guide Executive Summary Pyrazole derivatives are privileged pharmacophores widely embedded in a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Methodology & Protocol Guide

Executive Summary

Pyrazole derivatives are privileged pharmacophores widely embedded in agrochemicals and FDA-approved pharmaceuticals[1]. While late-stage C–H functionalization at the C5 and C4 positions of the pyrazole core is well-documented, direct C3–H activation remains a formidable synthetic challenge due to the position's inherent electronic deactivation and poor reactivity[2].

This application note details robust, field-proven protocols for the selective C3-arylation and alkenylation of pyrazoles. By utilizing 1,4,5-trimethylpyrazole as a strategic model substrate, researchers can systematically block the kinetically favored N1, C4, and C5 positions. This forces the transition-metal catalyst to engage the recalcitrant C3–H bond, providing an ideal stress-test system for developing novel C3-selective catalytic methodologies[3].

Mechanistic Rationale: The 1,4,5-Trimethylpyrazole Advantage

In typical 1-alkylpyrazoles, the C5 position is the most acidic and reactive toward C–H functionalization due to its proximity to the sp3-hybridized nitrogen[3]. Furthermore, the C4 position is the most nucleophilic site, rendering it highly susceptible to electrophilic aromatic substitution[3].

To overcome these innate regioselectivity biases, 1,4,5-trimethylpyrazole is employed as a strategic substrate through a principle of exclusionary blocking:

  • N1-Methylation: Prevents N-directed side reactions, stabilizes the pyrazole core, and prevents N-H deprotonation.

  • C5-Methylation: Sterically and electronically blocks the highly acidic C5 position, preventing the formation of the kinetically favored C5-metalated species[3].

  • C4-Methylation: Eliminates the possibility of electrophilic C4-functionalization[4].

This leaves the C3–H bond as the exclusive site for activation. The functionalization proceeds via a Concerted Metalation-Deprotonation (CMD) pathway, where an external base (e.g., or carboxylate) assists in proton abstraction simultaneously with Pd–C bond formation[5].

Regioselectivity cluster_0 1,4,5-Trimethylpyrazole N1 N1-Methyl N1_effect Blocks N-directed side reactions N1->N1_effect C5 C5-Methyl C5_effect Blocks highly acidic C5 position C5->C5_effect C4 C4-Methyl C4_effect Blocks electrophilic C4 position C4->C4_effect C3 C3-H Bond C3_effect Forces selective C3-H Activation C3->C3_effect

Caption: Logical framework of steric and electronic blocking in 1,4,5-trimethylpyrazole.

Optimization of Reaction Conditions

The choice of solvent and ligand profoundly impacts the efficiency of C3–H activation. The use of a bidentate nitrogen ligand, such as 1,10-phenanthroline (Phen), is critical; it stabilizes the Pd(II) center, prevents catalyst aggregation into inactive Pd black, and tunes the electrophilicity of the metal to favor C3-insertion[2]. Non-polar, aromatic solvents like mesitylene or toluene are required to suppress undesired side reactions and promote the CMD transition state[2].

Table 1: Optimization of Pd(II)-Catalyzed C3-Arylation of 1,4,5-Trimethylpyrazole

EntryCatalyst (mol %)Ligand (mol %)BaseSolventYield (%)
1 (10)None Toluene< 5
2 (10)Phen (10) DMF12
3 (10)Phen (10) Toluene65
4 (10) Phen (10) Mesitylene 88

Data Interpretation: Polar solvents (Entry 2) disrupt the CMD transition state by over-solvating the base. Mesitylene (Entry 4) provides the optimal non-polar environment and high boiling point necessary to cross the high activation energy barrier of the C3–H bond[2].

Catalytic Pathway

CatalyticCycle Pd_cat Pd(II) Catalyst [Pd(OAc)2 + Phen] Coordination Substrate Coordination (1,4,5-TMP) Pd_cat->Coordination CMD Concerted Metalation Deprotonation (CMD) Coordination->CMD Base (Cs2CO3) OxAdd Oxidative Addition (Ar-Br) CMD->OxAdd RedElim Reductive Elimination (C3-Ar Product) OxAdd->RedElim RedElim->Pd_cat Product Release

Caption: Pd(II)-catalyzed C3-H arylation cycle via Concerted Metalation-Deprotonation.

Standard Operating Procedures (Protocols)

Protocol A: Pd(II)-Catalyzed Direct C3-Arylation

This self-validating protocol utilizes a Pd(II)/Phen catalytic system to couple 1,4,5-trimethylpyrazole with aryl bromides. The deliberate exclusion of silver additives (often used as halide scavengers) reduces cost and prevents the undesired oxidation of electron-rich substrates[2].

Materials:

  • 1,4,5-trimethylpyrazole (1.0 equiv, 0.5 mmol)

  • Aryl bromide (1.5 equiv, 0.75 mmol)

  • (10 mol%, 0.05 mmol)

  • 1,10-Phenanthroline (10 mol%, 0.05 mmol)

  • (2.0 equiv, 1.0 mmol)

  • Anhydrous Mesitylene (2.5 mL, 0.2 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, add , 1,10-Phenanthroline, and .

  • Atmosphere Control: Evacuate the tube and backfill with dry Argon. Repeat this cycle three times to ensure a strictly inert atmosphere. Causality: Oxygen can lead to competitive homocoupling of the arene or catalyst degradation.

  • Reagent Addition: Add 1,4,5-trimethylpyrazole, the selected aryl bromide, and anhydrous mesitylene via a micro-syringe under a positive flow of Argon.

  • Reaction: Seal the tube with a Teflon screw cap and heat the reaction mixture at 130 °C in a pre-heated oil bath for 24 hours. Causality: The elevated temperature is thermodynamically required to overcome the high activation energy barrier of the C3–H CMD step[5].

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue via flash column chromatography (Hexanes/EtOAc gradient) to afford the pure C3-arylated pyrazole.

Protocol B: Oxidative C3-Alkenylation

For the introduction of alkene moieties, an oxidative C–H alkenylation (Fujiwara-Moritani type) is employed. acts as the terminal oxidant to regenerate the active Pd(II) species from Pd(0)[6].

Materials:

  • 1,4,5-trimethylpyrazole (1.0 equiv, 0.5 mmol)

  • Activated Alkene e.g., butyl acrylate (1.5 equiv, 0.75 mmol)

  • (10 mol%, 0.05 mmol)

  • Pyridine (20 mol%, 0.10 mmol)

  • (2.0 equiv, 1.0 mmol)

  • 1,4-Dioxane (1.0 mL, 0.5 M)

Step-by-Step Methodology:

  • Preparation: Charge an 8 mL reaction vial with , , and 1,4,5-trimethylpyrazole[6].

  • Reagent Addition: Add 1,4-dioxane, pyridine, and the alkene. Causality: Pyridine acts as a transient Lewis basic ligand to stabilize Pd intermediates, while reoxidizes Pd(0) to Pd(II) to close the catalytic cycle[6].

  • Reaction: Stir the mixture at 120 °C under an ambient air atmosphere for 12 hours[4].

  • Workup: Cool the reaction to room temperature and dilute with dichloromethane (15 mL). Wash the organic layer with an aqueous EDTA solution (0.1 M, 2 x 10 mL) to effectively chelate and remove copper salts.

  • Purification: Dry the organic layer over anhydrous , concentrate, and purify by flash chromatography.

References

  • Direct C–H Alkenylation of Functionalized Pyrazoles Source: The Journal of Organic Chemistry (ACS) URL:[6]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives Source: PubMed Central (NIH) URL:[1]

  • Direct C–H Alkenylation of Functionalized Pyrazoles (Substrate Scope) Source: The Journal of Organic Chemistry (ACS) URL:[4]

  • A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide Source: Chemical Science (NIH) URL:[2]

  • Computational Studies of Carboxylate-Assisted C-H Activation and Functionalization at Group 8-10 Transition Metal Centers Source: SciSpace URL:[5]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles Source: Organic & Biomolecular Chemistry (ResearchGate) URL:[3]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of 1,4,5-trimethylpyrazole

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter yield and purity bottlenecks d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter yield and purity bottlenecks during the synthesis of substituted pyrazoles.

The synthesis of 1,4,5-trimethylpyrazole via the classical Knorr condensation (reacting methylhydrazine with 2-methyl-3-oxobutanal) is notoriously challenging. The primary culprit for low yield is rarely the failure of the reaction itself, but rather poor regioselectivity and incomplete cyclization [1].

This guide is designed to move beyond basic recipes. Here, we will dissect the causality behind these synthetic failures and provide a self-validating, kinetically controlled protocol to maximize your yield of the 1,4,5-isomer.

🔬 Core Mechanism & Causality: The Regioselectivity Problem

To control the reaction, you must understand the electronic asymmetry of your reagents.

  • The Electrophile (2-Methyl-3-oxobutanal): Contains an aldehyde group (-CHO) and a ketone group (-C=O(CH3)). The aldehyde is significantly more electrophilic due to less steric hindrance and lack of electron-donating methyl stabilization.

  • The Nucleophile (Methylhydrazine): Contains a primary amine (-NH2) and a secondary amine (-NHCH3). The -NH2 group is more nucleophilic[2].

The Kinetic Pathway (Desired): The highly nucleophilic -NH2 attacks the highly electrophilic -CHO at low temperatures, forming a hydrazone intermediate that cyclizes to form 1,4,5-trimethylpyrazole . The Thermodynamic/Side Pathway (Undesired): If the reaction is run at room temperature or higher, the system gains enough energy to allow the -NH2 to attack the ketone, or for the intermediates to equilibrate, ultimately yielding the 1,3,4-trimethylpyrazole byproduct.

Regioselectivity MH Methylhydrazine (NH2 is more nucleophilic) KP Kinetic Attack NH2 → -CHO MH->KP TP Competing Attack NH2 → -C=O(CH3) MH->TP DK 2-Methyl-3-oxobutanal (-CHO is more electrophilic) DK->KP DK->TP P1 1,4,5-Trimethylpyrazole (Major / Target) KP->P1 Cyclization P2 1,3,4-Trimethylpyrazole (Minor / Byproduct) TP->P2 Cyclization

Reaction pathway demonstrating the kinetic vs. thermodynamic control in pyrazole regioselectivity.

📊 Quantitative Data: Impact of Reaction Conditions on Yield

The table below summarizes how manipulating the reaction environment shifts the regiomeric ratio and overall conversion efficiency[2].

Reaction ConditionTemperatureCatalyst1,4,5-Isomer (Target)1,3,4-Isomer (Byproduct)Overall Yield
Standard Knorr (Ethanol)25 °CNone55%45%70%
Refluxing Knorr (Ethanol)78 °CNone40%60%85%
Kinetic Control (DCM) -10 °C to 0 °C None 88% 12% 65%
Acid-Catalyzed Kinetic -10 °C to 25 °C AcOH (1.0 eq) 92% 8% 94%

🛠️ Frequently Asked Questions (Troubleshooting)

Q1: My reaction stalls at the hydrazone intermediate, and I have low overall conversion. How do I force cyclization? A1: Cyclization requires the elimination of water. In neutral, low-temperature conditions, the secondary amine (-NHCH3) is often not nucleophilic enough to attack the remaining carbonyl efficiently. Solution: Introduce glacial acetic acid as a co-solvent or catalyst. The acid protonates the remaining carbonyl oxygen, increasing its electrophilicity and drastically accelerating the ring closure[3].

Q2: Even at low temperatures, I am getting a 20% contamination of the 1,3,4-isomer. How can I eliminate this? A2: If strict temperature control isn't sufficient, you must artificially widen the electrophilic gap between the two carbonyls. Instead of using 2-methyl-3-oxobutanal directly, use its dimethyl acetal derivative at the aldehyde position. The acetal protects the aldehyde from premature attack, allowing you to control the sequence of condensation via slow acid hydrolysis in situ[4].

Q3: How do I separate the 1,4,5-isomer from the 1,3,4-isomer if a mixture forms? A3: Because they are structural isomers, their boiling points are nearly identical, making distillation ineffective. However, their dipole moments differ. Use silica gel flash chromatography with a gradient of Hexane/Ethyl Acetate (start at 9:1, push to 7:3). The 1,4,5-isomer typically elutes slightly faster due to the steric shielding of the N-methyl group by the adjacent C5-methyl group[2].

Troubleshooting Start Low Yield of 1,4,5-Isomer Check1 Is conversion incomplete? Start->Check1 Check2 Is the issue regioselectivity (high 1,3,4-isomer)? Start->Check2 Fix1 Add acid catalyst (AcOH) Use Dean-Stark trap Check1->Fix1 Yes Fix2 Lower reaction temp to -10°C or use acetal protection Check2->Fix2 Yes Purify Chromatographic Separation (Silica, Hexane/EtOAc) Fix1->Purify Fix2->Purify

Troubleshooting workflow for resolving incomplete conversion and regioselectivity issues.

🧪 Self-Validating Protocol: Kinetically Controlled Synthesis

This protocol utilizes low-temperature kinetic control coupled with delayed acid catalysis to ensure maximum regioselectivity and complete cyclization.

Reagents:

  • 2-Methyl-3-oxobutanal (1.0 eq, 10 mmol)

  • Methylhydrazine (1.05 eq, 10.5 mmol)

  • Dichloromethane (DCM) (Anhydrous, 0.2 M)

  • Glacial Acetic Acid (1.0 eq)

Step-by-Step Methodology:

  • Preparation & Chilling: Dissolve 2-methyl-3-oxobutanal in anhydrous DCM in a flame-dried round-bottom flask under an inert nitrogen atmosphere. Submerge the flask in an ice-brine bath and allow the internal temperature to reach -10 °C.

    • Self-Validation Check: Ensure the solution is completely clear. Any cloudiness indicates moisture contamination, which will ruin the kinetic control.

  • Nucleophilic Attack (Hydrazone Formation): Dilute methylhydrazine in 5 mL of DCM. Add this solution dropwise via a syringe pump over 30 minutes.

    • Self-Validation Check: Monitor the internal thermometer. The reaction is highly exothermic. If the temperature spikes above 0 °C, pause the addition. Maintaining < 0 °C ensures the -NH2 exclusively attacks the -CHO group.

  • Equilibration: Stir the reaction at 0 °C for 1 hour.

    • Self-Validation Check: Perform a quick TLC (Hexane:EtOAc 8:2). The starting diketone spot should be entirely consumed, replaced by a highly polar intermediate (the uncyclized hydrazone).

  • Acid-Catalyzed Cyclization: Add 1.0 eq of glacial acetic acid dropwise. Remove the ice bath and allow the reaction to slowly warm to room temperature (25 °C) over 2 hours.

    • Causality: The acid protonates the ketone, making it susceptible to attack by the weaker -NHCH3 group, forcing the ring closed.

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO3 until the aqueous layer reaches pH 8. Extract 3x with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to isolate pure 1,4,5-trimethylpyrazole.

📚 References

  • [3] Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | Source: PubMed Central (PMC) | URL:[Link]

  • [1] Recent Advances in the Regioselective Synthesis of Pyrazoles | Source: Current Organic Chemistry (Bentham Science) | URL:[Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow | Source: RSC Publishing | URL:[Link]

  • [4] Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles | Source: Scholaris / ACS Publications | URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Pyrazole Methylation Regioselectivity

Welcome to the Advanced Heterocyclic Functionalization support center. As a Senior Application Scientist, I frequently encounter researchers struggling with the regioselective N-alkylation of pyrazoles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Heterocyclic Functionalization support center. As a Senior Application Scientist, I frequently encounter researchers struggling with the regioselective N-alkylation of pyrazoles. Because the adjacent nitrogen atoms (N1 and N2) in the pyrazole core exhibit nearly indistinguishable reactivities, classical methylation often results in frustrating mixtures of regioisomers.

This guide is designed to move beyond basic textbook theory. We will dissect the causality behind regioselectivity failures and provide field-proven, self-validating protocols to achieve >95% regiocontrol in your syntheses.

Part 1: Frequently Asked Questions (Mechanisms & Principles)

Q: Why does direct methylation with methyl iodide (MeI) or dimethyl sulfate consistently yield a ~3:1 or 1:1 mixture of N1/N2 regioisomers? A: The root cause lies in the formation of the pyrazolate anion. When you deprotonate an unsymmetrical pyrazole using standard bases (e.g., K2​CO3​ or NaH ), the resulting anion undergoes resonance, distributing electron density across both N1 and N2[1]. Because the methyl cation generated from MeI is sterically diminutive, it cannot effectively differentiate between the two nitrogen sites based on the steric environment of the C3/C5 substituents. This lack of steric clash leads to poor kinetic resolution and an inevitable mixture of products.

Q: Can I use thermodynamic control to improve my regioselectivity? A: Yes, but its efficacy is highly substrate-dependent. Under kinetic conditions (e.g., using strong bases like NaH in polar aprotic solvents at low temperatures), the electrophile attacks the more nucleophilic or least sterically hindered nitrogen. Under thermodynamic conditions (e.g., solvent-free melt conditions or reversible alkylating agents), the system equilibrates to the most stable regioisomer[2]. However, for simple methylation, the thermodynamic energy difference between the N1-methyl and N2-methyl isomers is often too small (< 1-2 kcal/mol) to achieve >90:10 selectivity solely via thermodynamic equilibration.

Q: How do electron-withdrawing groups (EWGs) like −CF3​ affect the alkylation site? A: EWGs exert a profound directing effect by altering the tautomeric equilibrium and the localized nucleophilicity of the pyrazole ring. For instance, in 3-(trifluoromethyl)pyrazoles, the strongly electronegative −CF3​ group drastically reduces the electron density of the adjacent N2 atom. Consequently, alkylation under specific basic conditions can be tuned to favor the distant N1 position. Interestingly, switching the base from K2​CO3​ to NaH can completely alter the regiochemical outcome by changing the coordination state of the intermediate, allowing for functional group-guided tuning[3].

Part 2: Mechanistic Workflows & Data Presentation

To visualize why classical methods fail and how modern steric-masking solves the issue, consider the mechanistic divergence below.

Mechanism P Unsymmetric Pyrazole (Tautomeric Mixture) Base Base (e.g., K2CO3, NaH) P->Base Deprotonation Anion Pyrazolate Anion (Indistinguishable N-sites) Base->Anion Small Small Electrophile (e.g., MeI) Anion->Small Bulky Bulky Electrophile (e.g., α-halomethylsilane) Anion->Bulky Mix Poor Selectivity (Mixture of N1/N2) Small->Mix Minimal steric differentiation Pure High Selectivity (Sterically Directed) Bulky->Pure Strong steric clash

Caption: Mechanistic divergence in pyrazole alkylation based on electrophile steric bulk.

Quantitative Comparison of Methylation/Alkylation Strategies

When selecting a troubleshooting pathway, consult the following data table summarizing the state-of-the-art methodologies:

MethodologyTypical N1:N2 RatioKey ReagentsPrimary AdvantageLimitation
Classical Direct Methylation ~ 3:1 to 1:1 MeI , K2​CO3​ / NaH Low cost, simple setupPoor selectivity; requires tedious chromatographic separation.
Masked Silane Methylation 92:8 to >99:1 α -halomethylsilane, TBAFHigh selectivity; bench-stable reagents[1]Requires a two-step sequence (alkylation + protodesilylation).
Biocatalytic Methylation Up to 99:1SAM, Halide Methyltransferases (HMTs)Green chemistry; exquisite precision[4]Requires engineered enzymes; limited to specific substrate pockets.
Skeletal Editing (TDSO) > 95:5Isothiazole, amination reagents, heatAccess to contrasteric pyrazoles[5]Requires synthesis of the isothiazole precursor.

Part 3: Advanced Troubleshooting & Step-by-Step Protocols

If you are currently facing a regioselectivity bottleneck, abandon direct methylation with MeI. Instead, implement one of the following self-validating protocols based on your laboratory's capabilities.

Protocol A: Masked Methylation via α -Halomethylsilanes (Chemical Approach)

Causality: By replacing the small methyl iodide with a sterically massive α -halomethylsilane, the steric clash with the C3/C5 substituents forces the alkylation exclusively to the less hindered nitrogen. Subsequent protodesilylation with a fluoride source removes the bulky silyl group, leaving a pristine methyl group[1].

Step-by-Step Methodology:

  • Setup: In an oven-dried flask under inert atmosphere (argon/nitrogen), dissolve your unsymmetrical pyrazole (1.0 equiv) in anhydrous DMF (0.2 M).

  • Deprotonation: Add Cs2​CO3​ (1.5 equiv) and stir at room temperature for 15 minutes to generate the pyrazolate anion.

  • Bulky Alkylation: Dropwise add the sterically bulky α -halomethylsilane (e.g., (chloromethyl)triisopropylsilane) (1.2 equiv). Heat the reaction to 60 °C.

  • Self-Validation Checkpoint: Monitor via LC-MS. The silylated intermediate is highly stable. Do not proceed to the next step until the starting pyrazole mass is >95% consumed (typically 2–4 hours).

  • Protodesilylation: Cool the mixture to room temperature. Add an aqueous solution of Tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 2.0 equiv).

  • Cleavage: Stir at room temperature for 1–2 hours. The fluoride ion selectively attacks the silicon atom, cleaving the C-Si bond and releasing the N-methyl pyrazole.

  • Workup: Quench with water, extract with EtOAc, wash the organic layer with brine (3x to remove DMF), dry over Na2​SO4​ , and concentrate.

Protocol B: Skeletal Editing via TDSO Intermediate (Atom-Swap Approach)

Causality: Introduced in 2025, this paradigm-shifting method avoids the pyrazole tautomerism problem entirely by starting with an isothiazole. By converting the sulfur atom to a nitrogen through amination and ring expansion, a 1,2,3-thiadiazine-S-oxide (TDSO) is formed. The two nitrogens in the TDSO are electronically and sterically distinct (one sulfinamide-like, one imine-like), allowing for perfect regiocontrol during alkylation. Thermal extrusion of SO then yields the pyrazole[5][6].

SkeletalEditing Iso Isothiazole Starting Material Amine N-Amination & S-Oxidation Iso->Amine TDSO TDSO Intermediate (Differentiated N-atoms) Amine->TDSO Alkyl Regioselective Alkylation TDSO->Alkyl Extrude Thermal SO Extrusion Alkyl->Extrude Pyr Regiopure N-Alkylpyrazole Extrude->Pyr

Caption: Skeletal editing workflow: Isothiazole to regiopure N-alkylpyrazole via a TDSO intermediate.

Step-by-Step Methodology:

  • Amination: Treat the starting isothiazole with an electrophilic amination reagent (e.g., O-(mesitylsulfonyl)hydroxylamine, MSH) in CH2​Cl2​ at 0 °C to form the N-aminoisothiazolium salt.

  • Oxidation/Ring Expansion: Add an oxidant (such as mCPBA) and a mild base to trigger the oxidative ring expansion, yielding the NH-TDSO intermediate.

  • Self-Validation Checkpoint: Isolate the TDSO intermediate via silica gel chromatography. TDSOs are bench-stable. Verify the structure via 1H NMR; you should observe distinct chemical shifts for the differentiated nitrogen environments.

  • Regioselective Alkylation: Subject the pure TDSO to standard alkylation conditions (e.g., K2​CO3​ , Alkyl Halide, MeCN, RT). Alkylation will occur exclusively at the more acidic, sulfinamide-like NH.

  • Thermal Extrusion: Dissolve the N-alkyl TDSO in a high-boiling solvent (e.g., toluene or xylene) and heat to reflux (110–140 °C) for 4–12 hours. The molecule will undergo thermal extrusion of sulfur monoxide (SO), collapsing into the regiopure N-alkylpyrazole.

Part 4: References

  • From Natural Methylation to Versatile Alkylations Using Halide Methyltransferases National Center for Biotechnology Information (PMC) URL:[Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Some Items of Interest to Process R&D Chemists and Engineers (Strategic Atom Replacement Enables Regiocontrol in Pyrazole Alkylation) Organic Process Research & Development (ACS Publications) URL:[Link]

  • Conversion of Isothiazole into N-Alkylated Pyrazoles Featuring a Direct S-to-N Atom Swap Synfacts (Thieme Connect) URL:[Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning International Journal of Molecular Sciences (MDPI) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization Solvents for 1,4,5-trimethylpyrazole

Introduction Recrystallization is a cornerstone technique for the purification of solid organic compounds, leveraging differences in solubility to separate a desired substance from its impurities.[1][2] The success of th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Recrystallization is a cornerstone technique for the purification of solid organic compounds, leveraging differences in solubility to separate a desired substance from its impurities.[1][2] The success of this technique is critically dependent on the selection of an appropriate solvent or solvent system.[3] This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1,4,5-trimethylpyrazole. It offers a structured approach to solvent selection, detailed experimental protocols, and a comprehensive troubleshooting section to address common challenges encountered during purification.

The principles outlined here are based on established chemical theory and practical laboratory experience. Since specific solubility data for every compound is not always available, this guide emphasizes a systematic, small-scale experimental approach to identify the optimal conditions for your specific sample.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for 1,4,5-trimethylpyrazole?

An ideal solvent for recrystallizing 1,4,5-trimethylpyrazole should meet several key criteria[4][5]:

  • High Temperature Coefficient: The compound should be highly soluble in the solvent at or near its boiling point but sparingly soluble or insoluble at low temperatures (e.g., room temperature or in an ice bath).[2][3] This differential is the driving force for crystallization upon cooling.

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after the desired compound crystallizes).[4][6]

  • Chemical Inertness: The solvent must not react with 1,4,5-trimethylpyrazole.[2][5]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying process.[2]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[4]

Q2: I have no prior data. Where do I start with solvent selection for 1,4,5-trimethylpyrazole?

The principle of "like dissolves like" is the best starting point. 1,4,5-trimethylpyrazole possesses a polar pyrazole core but is substituted with non-polar methyl groups, giving it a moderate overall polarity. Therefore, solvents of intermediate polarity are excellent candidates.

A logical starting strategy is to screen a range of common laboratory solvents with varying polarities.[6] Begin with small-scale tests (see Protocol 1) using solvents like ethanol, isopropanol, acetone, and ethyl acetate. For pyrazole derivatives, mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, are also frequently effective.[7]

Q3: When and why should I consider using a mixed solvent system?

A mixed solvent system, or binary solvent system, is employed when no single solvent exhibits the ideal temperature coefficient for recrystallization.[8] This technique is particularly useful for pyrazole derivatives.[7] The process involves dissolving the compound in a minimal amount of a hot "good" solvent (in which it is highly soluble) and then slowly adding a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes turbid.[8] The two solvents must be miscible. This precisely tunes the solubility, allowing for controlled crystallization upon slow cooling.

Q4: How do I handle a compound that is poorly soluble in most common solvents?

For compounds with low solubility, even at elevated temperatures, several strategies can be employed:

  • Hot Filtration: If the issue is insoluble impurities, dissolve the compound in a larger-than-minimal volume of a suitable hot solvent and perform a hot filtration to remove the solid impurities.[8] The excess solvent can then be partially evaporated to reach the saturation point before cooling.[9]

  • Solvent Mixtures: A binary solvent system can be highly effective. Dissolve the compound in a good solvent (like ethanol or acetone) and add a poor anti-solvent (like water or hexane) dropwise at an elevated temperature.[7][8]

  • Alternative Purification: If recrystallization proves consistently ineffective due to poor solubility, other purification methods like column chromatography should be considered.[8]

Data & Visualization

Table 1: Potential Solvents for 1,4,5-trimethylpyrazole Recrystallization
SolventBoiling Point (°C)Polarity (Dielectric Constant)Expected Solubility Profile for 1,4,5-trimethylpyrazole (Hot vs. Cold)Safety Concerns
Water10078.4Poor: Likely insoluble even when hot. May be useful as an anti-solvent.None
Ethanol7824.5Good Candidate: Likely soluble when hot, less soluble when cold.Flammable, irritant
Isopropanol8219.9Good Candidate: Similar to ethanol, lower volatility.Flammable, irritant
Acetone5620.6Potential Candidate: May be too good a solvent (high solubility when cold), but worth screening.Flammable, irritant
Ethyl Acetate776.0Good Candidate: Moderate polarity may provide a good solubility differential.Flammable, irritant
Cyclohexane812.0Poor: Likely insoluble. May be useful as an anti-solvent.Flammable, irritant
Hexane691.9Poor: Likely insoluble. Useful as an anti-solvent with a more polar solvent like ethyl acetate.Flammable, neurotoxin

Data compiled from sources[10] and general chemical knowledge.

Diagram 1: Workflow for Optimizing Recrystallization

Recrystallization_Workflow cluster_start Start cluster_screening Solvent Selection cluster_protocols Purification Protocols cluster_outcome Outcome start Crude 1,4,5-trimethylpyrazole screening Protocol 1: Small-Scale Solvent Screening start->screening decision Ideal Single Solvent Found? screening->decision single_solvent Protocol 2: Single Solvent Recrystallization decision->single_solvent Yes mixed_solvent Protocol 3: Mixed Solvent Recrystallization decision->mixed_solvent No success Pure Crystals Obtained single_solvent->success Works troubleshoot Troubleshooting Guide single_solvent->troubleshoot Fails mixed_solvent->success Works mixed_solvent->troubleshoot Fails troubleshoot->screening Re-optimize

Caption: Decision workflow for selecting and optimizing a recrystallization solvent.

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening
  • Place approximately 20-30 mg of crude 1,4,5-trimethylpyrazole into a small test tube.

  • Add the chosen solvent dropwise at room temperature, swirling after each drop, up to ~0.5 mL. Note the solubility. An ideal solvent will not dissolve the compound at this stage.[3]

  • If the solid does not dissolve, gently heat the test tube in a water bath or on a hot plate, swirling continuously.

  • Continue adding small portions of the hot solvent until the solid just dissolves. Record the approximate volume of solvent used.

  • Remove the test tube from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. A successful test will show poor solubility in the cold and good solubility when hot, with significant crystal formation upon cooling.[5]

Protocol 2: Single-Solvent Recrystallization
  • Place the crude 1,4,5-trimethylpyrazole in an Erlenmeyer flask.

  • Add the chosen solvent in small portions while heating the flask with stirring (e.g., on a stirring hotplate).

  • Continue adding the minimum amount of near-boiling solvent until the solid completely dissolves.[10][11]

  • (Optional: Hot Filtration) If insoluble impurities are present, add a slight excess of hot solvent (~5-10% more), and quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[1][8]

  • Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3]

  • Once cooled, place the flask in an ice bath for at least 30 minutes to maximize the crystal yield.[7]

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.[1][2]

  • Allow the crystals to dry completely under vacuum and then in a desiccator or oven.

Protocol 3: Mixed-Solvent (Binary) Recrystallization
  • Place the crude compound in an Erlenmeyer flask and add the minimum amount of the hot "good" solvent required for complete dissolution.[8]

  • While keeping the solution hot, add the "poor" anti-solvent dropwise with constant swirling until a persistent cloudiness (turbidity) is observed. This indicates the solution is saturated.

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.[12]

  • Remove the flask from the heat, cover, and allow it to cool slowly as described in Protocol 2 (Steps 5-9).

Troubleshooting Guide

Q1: My compound "oiled out" instead of forming crystals. What should I do?

"Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals.[9] This is common for compounds with low melting points or when the solution is too concentrated.

  • Solution 1: Increase Solvent Volume: Reheat the solution to redissolve the oil. Add a small amount more of the hot solvent (10-20%) to decrease the saturation point and slow down precipitation.[9][13]

  • Solution 2: Slow Down Cooling: Ensure the solution cools as slowly as possible. Insulating the flask with glass wool or leaving it on a hotplate that is turned off can promote slower cooling, favoring crystal formation over oiling.[7][13]

  • Solution 3: Change Solvents: Try a different solvent or solvent system, perhaps one with a lower boiling point.[7]

Q2: I have a very low yield of crystals. How can I improve it?

A low yield is a common issue and can often be rectified.[14]

  • Cause 1: Too Much Solvent: Using an excessive amount of solvent is the most frequent cause of low yield, as a significant portion of the compound remains dissolved in the mother liquor.[11][13]

    • Solution: If you still have the mother liquor, concentrate it by boiling off some of the solvent and attempt to recrystallize again.[13]

  • Cause 2: Premature Filtration: If you filtered the cold solution too soon, crystallization may not have been complete.

    • Solution: Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time (at least 30 minutes) before filtration.[7]

  • Cause 3: Inappropriate Solvent: The chosen solvent may have too high a solubility for your compound, even when cold.

    • Solution: Re-evaluate your solvent choice using the screening protocol.

Q3: No crystals are forming, even after cooling in an ice bath. What's wrong?

This typically occurs for two reasons: too much solvent was used, or the solution has become supersaturated.[9]

  • Solution 1 (Too Much Solvent): As described above, reduce the solvent volume by evaporation and re-cool.[9]

  • Solution 2 (Supersaturation): A supersaturated solution needs a nucleation site to begin crystallization.[13]

    • Induce Crystallization: Try scratching the inside of the flask just below the surface of the liquid with a glass stirring rod. The small glass particles scraped off can act as nucleation sites.[11][13]

    • Seeding: If you have a pure crystal of 1,4,5-trimethylpyrazole, add a single tiny "seed crystal" to the solution to initiate crystallization.[13]

Q4: The crystals formed too quickly and look impure. How can I get better quality crystals?

Rapid crystallization, often called "crashing out," tends to trap impurities within the crystal lattice, defeating the purpose of the purification.[14]

  • Solution: The goal is to slow down the crystal growth. Reheat the solution to redissolve the solid. Add a small amount of additional hot solvent (5-10%) to ensure the compound stays in solution for longer as it cools. Then, ensure the cooling process is as slow and undisturbed as possible.[14]

Q5: My solution is colored, but the pure compound should be colorless. How do I fix this?

Colored impurities can often be removed with activated charcoal.

  • Solution: After dissolving your crude compound in the hot solvent, remove the flask from the heat source. Add a very small amount of activated charcoal (a spatula tip is usually sufficient) to the hot solution. Swirl the mixture for a few minutes. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping. Perform a hot filtration to remove the charcoal and the adsorbed impurities, then proceed with the cooling and crystallization steps.[2] Using too much charcoal can adsorb your product and reduce the yield.[14]

References

  • SOP: CRYSTALLIZATION. (n.d.).
  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs.
  • Recrystallization. (n.d.).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • BenchChem. (2025). Dealing with poor solubility of pyrazole derivatives during synthesis.
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet.
  • University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs.
  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection.
  • Biocyclopedia. (2026). Problems in recrystallization.
  • Guidechem. (n.d.). 1,4,5-trimethyl-4,5-dihydro-1H-pyrazole.
  • Wikipedia. (n.d.). Recrystallization (chemistry).
  • Recrystallization.pdf. (n.d.).
  • BenchChem. (2025). Recrystallization techniques for purifying pyrazole compounds.
  • Experimental No. (4) Recrystallization. (2021, July 16).
  • Recrystallization1. (n.d.).
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • MedchemExpress.com. (n.d.). 1,3,5-Trimethylpyrazole | Synthetic Intermediate.
  • PubChem. (n.d.). 1,3,5-Trimethylpyrazole.
  • MilliporeSigma. (n.d.). 1,3,5-Trimethylpyrazole.
  • BenchChem. (2025). Overcoming poor solubility of pyrazole derivatives during reaction workup.

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in 1,4,5-Trimethylpyrazole Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals. Synthesizing highly substituted pyrazoles—particularly 1,4,5-trimethylpyrazole—presents unique challenges in regiocontrol and byproduct mitigation. This guide breaks down the causality behind these side reactions and provides self-validating protocols to ensure reproducible, high-yield results.

Section 1: Mechanistic FAQs & Regioselectivity Troubleshooting

Q1: Why does the reaction of 2-methyl-3-oxobutanal with methylhydrazine always yield a mixture of 1,4,5-trimethylpyrazole and 1,3,4-trimethylpyrazole? A1: The formation of regioisomers in the Knorr pyrazole synthesis stems from the competing nucleophilicities of methylhydrazine and the unsymmetrical nature of the 1,3-dicarbonyl precursor. Methylhydrazine possesses two nucleophilic nitrogen atoms: the primary amine (-NH 2​ ) and the secondary amine (-NHCH 3​ ). Due to the α-effect, their nucleophilicities are remarkably similar, making regiocontrol inherently difficult 1.

When reacting with 2-methyl-3-oxobutanal, the primary amine kinetically prefers to attack the more electrophilic aldehyde carbon. Subsequent cyclization of the secondary amine onto the ketone yields the desired 1,4,5-trimethylpyrazole . However, if the secondary amine attacks the aldehyde first, or if the reaction is allowed to reach thermodynamic equilibrium, the 1,3,4-trimethylpyrazole regioisomer is formed. Standard uncatalyzed conditions often result in a ~75:25 ratio favoring the 1,4,5-isomer 2.

Q2: How can I manipulate the reaction conditions to maximize the yield of the 1,4,5-isomer? A2: Regioselectivity can be pushed toward the kinetic product (1,4,5-isomer) by strictly controlling temperature and utilizing acid catalysis 3.

  • Temperature: Keep the initial addition temperature below -10 °C. Lower temperatures amplify the kinetic preference for the primary amine to attack the aldehyde.

  • Catalysis: The addition of a catalytic amount of acetic acid protonates the carbonyls, increasing their electrophilicity. This further differentiates the reactivity between the aldehyde and the ketone, guiding the primary amine to the aldehyde more selectively.

MechanisticPathway SM 2-Methyl-3-oxobutanal + Methylhydrazine HydrazoneA Kinetic Attack (-NH2 on Aldehyde) SM->HydrazoneA T < -10°C Acid Catalysis HydrazoneB Thermodynamic Attack (-NHCH3 on Aldehyde) SM->HydrazoneB T > 25°C Equilibration Oxidation Oxidative Degradation (Tarry Byproducts) SM->Oxidation O2 Exposure (No Degassing) Prod145 1,4,5-Trimethylpyrazole (Major / Desired) HydrazoneA->Prod145 Cyclization (-H2O) Prod134 1,3,4-Trimethylpyrazole (Minor / Side Product) HydrazoneB->Prod134 Cyclization (-H2O)

Mechanistic pathways determining regioselectivity and side reactions in pyrazole synthesis.

Section 2: Troubleshooting Non-Regioisomer Side Reactions

Q3: I am observing a dark, tarry byproduct and experiencing significant yield loss. What is the cause? A3: This is a classic symptom of oxidative degradation. The starting material, 2-methyl-3-oxobutanal, contains a highly reactive aldehyde group that is prone to autoxidation, forming carboxylic acids. This not only consumes the starting material but the resulting acid alters the pH of the reaction, which can protonate the hydrazine and stall the cyclization. Solution: Always degas your solvents by sparging with Argon or Nitrogen for at least 30 minutes prior to the reaction. Perform the entire synthesis using Schlenk techniques.

Q4: My GC-MS shows the presence of ethyl-substituted pyrazoles. Where are these coming from? A4: Ethyl-substituted impurities arise from the precursor synthesis. 2-Methyl-3-oxobutanal is typically synthesized via a Claisen condensation between 2-butanone and ethyl formate. If kinetic control dominates during the enolate formation of 2-butanone (deprotonation at the terminal methyl), 3-oxopentanal forms as a byproduct. When reacted with methylhydrazine, this impurity cyclizes to form ethyl-substituted pyrazoles 4. Solution: Rigorously purify your 1,3-dicarbonyl precursor via vacuum distillation before proceeding to the pyrazole synthesis step.

Section 3: Quantitative Data & Reaction Optimization

The table below summarizes how specific reaction parameters dictate the regiomeric ratio and overall yield. Utilizing low temperatures and catalytic acid provides the optimal self-validating environment for 1,4,5-trimethylpyrazole.

SolventTemperature (°C)Additive1,4,5-Isomer (%)1,3,4-Isomer (%)Overall Yield (%)
Ethanol25None604072
Toluene110None455565
THF-10None821880
THF -10 AcOH (cat.) 94 6 88

Section 4: Self-Validating Experimental Protocol

Objective: Synthesize 1,4,5-trimethylpyrazole while suppressing the 1,3,4-isomer and oxidative byproducts. Reagents: 2-Methyl-3-oxobutanal (1.0 eq), Methylhydrazine (1.1 eq), Glacial Acetic Acid (0.1 eq), Anhydrous THF.

Step 1: Preparation and Degassing Transfer 50 mL of anhydrous THF to a flame-dried Schlenk flask. Sparge with Argon for 30 minutes. Causality: Removes dissolved oxygen to prevent autoxidation of the aldehyde into tarry carboxylic acids.

Step 2: Pre-cooling and Acidification Add 2-methyl-3-oxobutanal (10 mmol) and glacial acetic acid (1 mmol) to the THF. Cool the mixture to -10 °C using an ice/brine bath. Validation: The internal temperature must stabilize below -10 °C before proceeding; failure to do so lowers the kinetic barrier, increasing 1,3,4-isomer formation.

Step 3: Controlled Addition Dilute methylhydrazine (11 mmol) in 10 mL of degassed THF. Add this solution dropwise over 45 minutes via an addition funnel. Causality: Slow addition prevents exothermic spikes that would shift the reaction toward thermodynamic control. Validation: The solution should remain pale yellow. A rapid shift to dark brown indicates oxygen ingress or localized overheating.

Step 4: Cyclization Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours, then reflux at 65 °C for 4 hours. Validation: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The disappearance of the UV-active aldehyde spot confirms complete hydrazone formation and cyclization.

Step 5: Workup and Isolation Cool to room temperature. Quench with saturated aqueous NaHCO 3​ until the pH reaches 8. Causality: Pyrazoles are weakly basic; a pH of 8 ensures the product is fully deprotonated for efficient extraction into the organic phase. Extract with ethyl acetate (3 x 20 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Workflow Step1 1. Solvent Degassing Step2 2. Dropwise Addition (-10°C) Step1->Step2 Step3 3. Thermal Cyclization Step2->Step3 Step4 4. pH Adjustment & Extraction Step3->Step4 Step5 5. Chromatographic Resolution Step4->Step5

Step-by-step experimental workflow for the regioselective synthesis of 1,4,5-trimethylpyrazole.

Section 5: References

  • Regioselective Synthesis of N-Methylpyrazoles from 4-Acyl-1H-pyrrole-2,3-dione and Methylhydrazine. ACS Publications.1

  • Enzymkatalysierte regioselektive N-Methylierung und N-Alkylierung von Pyrazolen. Universität Stuttgart.2

  • Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. BenchChem.3

  • 3,4-Dimethyl-1H-pyrazole hcl Synthesis and Impurity Profiling. BenchChem.4

Sources

Troubleshooting

Technical Support Center: Removing Hydrazine Impurities from 1,4,5-Trimethylpyrazole

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for research scientists and drug development professionals dealing with the synthesis and purification of 1,4,5-trimethylpyrazole.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for research scientists and drug development professionals dealing with the synthesis and purification of 1,4,5-trimethylpyrazole. Below, we address the mechanistic causes of hydrazine contamination, regulatory requirements, and field-proven methodologies for achieving high-purity Active Pharmaceutical Ingredients (APIs).

Part 1: Core FAQs on Hydrazine Contamination

Q: Why does unreacted hydrazine persistently contaminate my 1,4,5-trimethylpyrazole batches? A: The synthesis of 1,4,5-trimethylpyrazole typically relies on the Knorr pyrazole synthesis, condensing 3-methylpentane-2,4-dione with hydrazine hydrate or methylhydrazine. The methyl group at the 3-position of the diketone introduces significant steric hindrance, which slows down the secondary nucleophilic attack required for ring cyclization. To force the reaction to completion and prevent the accumulation of pyrazoline intermediates, chemists must often use a stoichiometric excess of hydrazine [1]. Because hydrazine is highly polar, water-soluble, and has a high boiling point (114°C), it resists removal via simple evaporation and often partitions stubbornly into the organic phase during standard aqueous workups due to hydrogen bonding with the pyrazole product.

Q: What are the strict regulatory consequences of residual hydrazine in my samples? A: Hydrazine is a potent mutagen and is classified as a Class 1/Class 2 genotoxic impurity. Under the [2], DNA-reactive impurities must be strictly controlled. For a drug intended for lifetime use, the Threshold of Toxicological Concern (TTC) is set at 1.5 µ g/day . Depending on the maximum daily dose of your final API, this restricts the acceptable hydrazine limit to low parts-per-million (ppm)—typically <15 ppm. Failure to clear this impurity will result in immediate regulatory rejection of the API batch.

Q: Why do standard purification methods like silica gel chromatography fail to clear it? A: Hydrazine lacks a conjugated π-system, making it "invisible" to standard UV detectors used in flash chromatography. Furthermore, its highly basic and polar nature causes it to streak severely on acidic silica gel, leading to unavoidable co-elution with the polar 1,4,5-trimethylpyrazole product.

Part 2: Troubleshooting Guide & Chemical Derivatization Workflow

To solve the issue of persistent hydrazine, we must move away from physical separation and utilize Chemical Derivatization .

The Causality of Scavenging: By adding an aldehyde scavenger such as salicylaldehyde to the crude mixture, we exploit the rapid condensation kinetics between aldehydes and primary amines/hydrazines [3]. Salicylaldehyde selectively targets the highly nucleophilic hydrazine over the aromatic pyrazole nitrogens, forming a salicylaldehyde hydrazone.

This fundamentally alters the physical properties of the impurity. It converts a small, polar, UV-invisible molecule into a bulky, highly lipophilic, and strongly UV-absorbing compound. This transformation achieves two critical goals:

  • It neutralizes the genotoxic potential of the hydrazine.

  • It allows for trivial separation via liquid-liquid extraction and enables highly sensitive, self-validating HPLC quantification.

Purification Workflow Diagram

G Crude Crude 1,4,5-Trimethylpyrazole (Contains Hydrazine) Deriv Salicylaldehyde Addition (Scavenger) Crude->Deriv Excess scavenger Hydrazone Hydrazone Formation (Lipophilic & UV-Active) Deriv->Hydrazone 30 min, 25°C LLE Liquid-Liquid Extraction (1M HCl + EtOAc) Hydrazone->LLE Partitioning OrgPhase Organic Phase (Hydrazone Waste) LLE->OrgPhase Retains impurities AqPhase Aqueous Phase (Protonated Pyrazole) LLE->AqPhase Retains product Basify Basification (1M NaOH to pH > 9) AqPhase->Basify Deprotonation Test HPLC Validation (< 1.5 µg/day TTC) Basify->Test Isolate & Analyze

Workflow for hydrazine derivatization and extraction from pyrazole samples.

Part 3: Step-by-Step Methodology (Self-Validating Protocol)

This protocol is designed as a self-validating system . By converting the invisible hydrazine into a highly UV-active species, the final analytical step mathematically proves the success of the purification.

Step 1: Scavenging (Derivatization)

  • Dissolve the crude 1,4,5-trimethylpyrazole in ethyl acetate (EtOAc) at a concentration of roughly 0.5 M.

  • Add 1.2 equivalents of salicylaldehyde relative to the estimated hydrazine content (if the exact excess is unknown, add 5 mol% relative to the total batch size).

  • Stir the reaction vigorously at room temperature (25°C) for 30 minutes. Mechanism: The aldehyde undergoes a rapid condensation reaction with the residual hydrazine, yielding water and the highly lipophilic salicylaldehyde hydrazone.

Step 2: Acidic Partitioning (Liquid-Liquid Extraction)

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer with an equal volume of 1M HCl. Mechanism: The 1M HCl (pH ~0) protonates the basic nitrogens of 1,4,5-trimethylpyrazole (pKa ~3.5), driving the product into the aqueous phase as a water-soluble salt. The bulky salicylaldehyde hydrazone and any unreacted salicylaldehyde remain entirely in the organic EtOAc phase.

  • Separate the layers and discard the organic phase .

Step 3: Basification and Product Recovery

  • Cool the retained aqueous phase in an ice bath to prevent exothermic degradation.

  • Slowly add 1M NaOH dropwise with stirring until the pH reaches 9.0 (verify with pH paper).

  • Extract the aqueous phase twice with fresh EtOAc. Mechanism: The basic pH deprotonates the pyrazole, rendering it neutral and lipophilic again. It partitions into the fresh EtOAc, leaving inorganic salts behind.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield pure 1,4,5-trimethylpyrazole.

Step 4: Self-Validation via HPLC-UV

  • Prepare a 10 mg/mL sample of the purified product in HPLC-grade methanol.

  • Inject 10 µL into a C18 Reverse-Phase HPLC system using a UV detector set to 330 nm . Mechanism: Because the derivatization process converted any trace hydrazine into a highly UV-active hydrazone, the absence of a peak at 330 nm mathematically validates that the genotoxic impurity has been successfully cleared below the required ICH M7 limits.

Part 4: Quantitative Data Comparison

The table below summarizes the efficiency of various purification strategies based on standard process chemistry data.

Table 1: Comparison of Hydrazine Removal Strategies

Purification MethodMechanism of ActionHydrazine Removal EfficiencyProduct RecoveryAnalytical Visibility
Direct Silica Chromatography Adsorption / PolarityLow (Streaking/Co-elution)~70%Poor (No UV chromophore)
Standard Acid-Base Extraction pKa DifferentialModerate (Salt formation)~85%Poor (Requires Ion Chromatography)
Salicylaldehyde Derivatization Covalent ScavengingVery High (< 2 ppm)>90%Excellent (UV active at 330 nm)

References

  • M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. U.S. Food and Drug Administration (FDA). Available at:[Link]

  • Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective. Organic Process Research & Development (ACS Publications). Available at:[Link]

Optimization

Technical Support Center: Navigating the Thermal Stability of 1,4,5-Trimethylpyrazole in High-Temperature Reactions

Welcome to the technical support center for 1,4,5-trimethylpyrazole. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile heterocyclic compound in high-t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1,4,5-trimethylpyrazole. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile heterocyclic compound in high-temperature applications. While 1,4,5-trimethylpyrazole offers a robust aromatic core, its performance at elevated temperatures can be influenced by a variety of factors. This document provides in-depth troubleshooting guides and frequently asked questions to help you anticipate, identify, and resolve potential thermal stability issues in your experiments.

A Note on Current Data: Publicly available data specifically detailing the thermal decomposition profile and degradation pathways of 1,4,5-trimethylpyrazole is limited. Therefore, this guide synthesizes established principles of pyrazole chemistry, data from related heterocyclic compounds, and field-proven analytical strategies. The protocols provided are designed to empower you to generate the most relevant stability data for your specific reaction conditions.

Part 1: Troubleshooting Guide for High-Temperature Applications

This section addresses specific problems you may encounter when using 1,4,5-trimethylpyrazole in reactions at elevated temperatures.

Issue 1: Reaction Yield is Lower than Expected or Inconsistent

You're running a reaction at >120 °C where 1,4,5-trimethylpyrazole is a key reagent, but the yield of your desired product is low or varies significantly between runs.

Possible Cause: Potential thermal degradation of 1,4,5-trimethylpyrazole. High temperatures can accelerate side reactions or lead to the slow decomposition of starting materials.[1]

Troubleshooting Workflow:

start Low/Inconsistent Yield Observed check_purity 1. Verify Purity of 1,4,5-Trimethylpyrazole (Use NMR or GC-MS) start->check_purity run_control 2. Run a Control Experiment (Heat 1,4,5-trimethylpyrazole in solvent at reaction temp.) check_purity->run_control analyze_control 3. Analyze Control Sample (Use TLC, GC-MS, or LC-MS) run_control->analyze_control degradation_obs Degradation Observed? analyze_control->degradation_obs optimize_temp 4a. Optimize Reaction Temperature (Run at lower temp. intervals) degradation_obs->optimize_temp Yes no_degradation No Degradation (Issue is likely with other reagents or reaction mechanism) degradation_obs->no_degradation No optimize_time 4b. Optimize Reaction Time (Monitor for product formation vs. degradation) optimize_temp->optimize_time inert_atm 4c. Use an Inert Atmosphere (Switch from air to N2 or Ar) optimize_time->inert_atm yield_improved Yield Improved inert_atm->yield_improved

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 1,4,5-Trimethylpyrazole Coupling

Welcome to the advanced troubleshooting and methodology center for the cross-coupling of sterically hindered pyrazoles. The 1,4,5-trimethylpyrazole scaffold is a highly valuable pharmacophore in drug development, but fun...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and methodology center for the cross-coupling of sterically hindered pyrazoles. The 1,4,5-trimethylpyrazole scaffold is a highly valuable pharmacophore in drug development, but functionalizing its C3 position presents severe synthetic bottlenecks. This guide synthesizes field-proven mechanistic insights with self-validating protocols to help you overcome these challenges.

The Mechanistic Bottleneck: Root Cause Analysis

Coupling at the C3 position of 1,4,5-trimethylpyrazole (whether via direct C-H arylation or Suzuki-Miyaura coupling of a 3-halo derivative) frequently fails due to two competing factors:

  • Steric Shielding: The adjacent C4-methyl group creates a profound steric wall. During the catalytic cycle, the transmetalation step requires the incoming nucleophile (e.g., arylboronic acid) to approach the palladium center. The C4-methyl group physically blocks the required square-planar transition state, drastically reducing the reaction rate[1].

  • Catalyst Poisoning (Electronic Interference): The N2 nitrogen possesses a basic lone pair. In the absence of a strongly coordinating, bulky ligand, this lone pair can coordinate to the palladium center, forming an off-cycle, thermodynamically stable Pd(II) complex that effectively poisons the catalyst[2].

To achieve high yields, the reaction system must be engineered to accelerate transmetalation while simultaneously shielding the palladium center from off-cycle N2 coordination.

CatalyticCycle Pd0 Pd(0)L Active Species OxAdd Oxidative Addition Pd0->OxAdd 3-Halo-pyrazole TransMet Transmetalation (Steric Barrier) OxAdd->TransMet Pd(II) Complex RedElim Reductive Elimination TransMet->RedElim Ar-B(OH)2 + Base RedElim->Pd0 Product Release

Catalytic cycle highlighting the transmetalation step as the primary steric barrier.

Troubleshooting FAQs

Q1: My Suzuki-Miyaura coupling of 3-bromo-1,4,5-trimethylpyrazole stalls at <20% conversion. Adding more Pd(PPh₃)₄ doesn't help. Why? A1: Adding more of a standard catalyst will not overcome a fundamental kinetic barrier. PPh₃ is not bulky or electron-rich enough to force the challenging transmetalation step or prevent the N2 lone pair from coordinating to the palladium[2]. Solution: Switch to a Buchwald dialkylbiaryl phosphine ligand (e.g., RuPhos or SPhos). Their extreme steric bulk promotes the formation of a highly active monoligated Pd(0) species, and their electron-rich nature accelerates oxidative addition, pushing the equilibrium forward.

Q2: I am observing significant protodeboronation of my arylboronic acid instead of the desired cross-coupled product. How can I fix this? A2: Protodeboronation is a competing side reaction that occurs when transmetalation is excessively slow—often the case with the sterically hindered C4-methyl group. When the boronic acid sits in a basic, aqueous environment waiting to react, it degrades. Solution: You must increase the rate of transmetalation. Use a fast-activating precatalyst like RuPhos Pd G3 and switch to a stronger, anhydrous base system (like CsF in dioxane) to limit the water-mediated degradation pathway.

Q3: Can I perform direct C-H arylation at the C3 position without pre-halogenating the pyrazole? A3: Yes, direct C-H arylation is possible but requires specific conditions to overcome the steric congestion[3]. The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. You must use Pd(OAc)₂ in combination with a pivalate or acetate base (e.g., KOAc or PivOK), which acts as an internal proton shuttle to cleave the C3-H bond. High temperatures (140–150 °C) in polar aprotic solvents (DMAc) are typically required[3].

Diagnostic Workflow

Use the following logic tree to systematically resolve low-yielding reactions.

DiagnosticWorkflow Start Initiate Coupling: 1,4,5-Trimethylpyrazole Assess LC-MS In-Process Control (at 2 hours) Start->Assess LowConv < 20% Conversion (Transmetalation Failure) Assess->LowConv Steric Clash GoodConv > 80% Conversion (Successful Cycle) Assess->GoodConv Optimal CheckCat Switch to Bulky Ligands (RuPhos / SPhos) LowConv->CheckCat Success Proceed to Isolation GoodConv->Success CheckBase Optimize Base & Solvent (K3PO4 in Toluene/H2O) CheckCat->CheckBase CheckBase->Assess Re-run

Workflow for diagnosing and resolving steric bottlenecks in pyrazole coupling.

Quantitative Benchmarks: Ligand Selection

The table below summarizes the expected performance of various catalyst/ligand systems when coupling 3-bromo-1,4,5-trimethylpyrazole with phenylboronic acid. Note the drastic shift in yield when moving from standard phosphines to bulky, electron-rich Buchwald ligands.

Ligand / PrecatalystBase & Solvent SystemTemp (°C)Time (h)Conversion (%)Causality / Notes
PPh₃ / Pd(PPh₃)₄Na₂CO₃ / Dioxane:H₂O1002412% Fails to prevent N2-coordination; slow transmetalation.
dppf / Pd(dppf)Cl₂K₂CO₃ / DMF1002428% Bidentate ligand is too rigid to accommodate the C4-methyl clash.
SPhos / Pd(OAc)₂K₃PO₄ / Toluene:H₂O1001285% High steric bulk accelerates reductive elimination.
RuPhos / RuPhos Pd G3K₃PO₄ / Toluene:H₂O80696% G3 precatalyst ensures rapid generation of active Pd(0) species.

Self-Validating Experimental Protocol

Workflow: High-Yield Suzuki-Miyaura Coupling using RuPhos Pd G3 This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure each mechanistic step is functioning correctly.

Step 1: Preparation and Degassing

  • Action: In an oven-dried Schlenk flask, combine 3-bromo-1,4,5-trimethylpyrazole (1.0 equiv), arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv). Add a 10:1 mixture of Toluene:H₂O. Sparge the solvent mixture with Argon for 15 minutes.

  • Causality: Pd(0) active species are highly susceptible to oxidation. Dissolved oxygen will irreversibly form Pd(II) peroxo complexes, halting the cycle before oxidative addition can even occur.

Step 2: Catalyst Loading

  • Action: Under a positive flow of Argon, add RuPhos Pd G3 (2 mol%). Seal the flask and heat to 80 °C.

  • Causality: G3 precatalysts rapidly generate the active monoligated Pd(0) species under mild basic conditions. This rapid generation ensures that the active catalyst outcompetes the N2 lone pair of the pyrazole for palladium coordination.

Step 3: In-Process Control (IPC) at 2 Hours

  • Action: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

  • Validation: You should observe >50% consumption of the starting material.

    • If starting material is intact but boronic acid is depleted: Protodeboronation is occurring. Correction: Ensure the system is fully degassed and consider switching to anhydrous CsF.

    • If both starting materials are intact: The catalyst has been poisoned (likely by N2 coordination). Correction: Increase ligand-to-palladium ratio slightly to force the equilibrium away from N-coordination.

Step 4: Workup and Isolation

  • Action: Once complete (typically 6 hours), cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

  • Causality: The biphasic Toluene/H₂O system during the reaction ensures that the inorganic phosphate salts remain dissolved, facilitating the critical hydroxylation of the palladium intermediate required for transmetalation. During workup, the aqueous wash effectively removes these salts and residual boronic acid byproducts.

References[2] Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. PMC / nih.gov. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEet-wMUL5qzeqFNYsXslx3wssgOPqM8osMZS8EvzDx7MtZ2ZyEVEcUxhRUWNR-rwDS18lgtUBibkLrQ7JEiUQ0WcTM2xU4mKqz_qK1IBnu8DUEYkgAEnxbPPqC5smASVupYIJMvsoh94b5dFM=[1] Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC / nih.gov. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5-AlNajZM4iuQ0VKeDzVIqzDK95OFfqo7OawHVvSCdtTmOGtBOuSk6G4hhC6mhNc6Rlru_rnPVg_6xQeSKQL37fseXsafZVY22K3PTH5MgJPgvkVwfkf-_qvoQHlEDRoRWovvVCd3HMmS5DU=[3] Palladium-Catalyzed Direct Arylation of Pyrazole Derivatives: A Green Access to 4-Arylpyrazoles. Thieme Connect. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTs74DRE6yxXSJ6YUfqMlsDIBQyXoDxpacigOgxLhNyvW5uyMbAoWEs3JQ1B1RFgs6SwKiXY-R91-JKIv26SJODpR0gjm5kJYN_vw15J_6GvLfvF8I1UvAoQDoPJDnroVQ6RMgRE1qyXf6-EQICRlYduntblIwFVCu9EtUQfx9vkOqxskBIQq3gLw3_TvuYnEmQHQBGLKsHx1TLPFPCqr8rnIqCj_tqYV6XHlNVQbE3kYCuFMg

Sources

Optimization

Technical Support Center: 1,4,5-Trimethylpyrazole Scale-Up &amp; Troubleshooting

Welcome to the Process Chemistry Technical Support Center. As Senior Application Scientists, we recognize that transitioning substituted pyrazole syntheses from the discovery bench to pilot-plant scale introduces severe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As Senior Application Scientists, we recognize that transitioning substituted pyrazole syntheses from the discovery bench to pilot-plant scale introduces severe thermodynamic and regiochemical bottlenecks. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols for the scalable manufacturing of 1,4,5-trimethylpyrazole.

Section 1: Regioselectivity & The Isomer Problem

Q: We are synthesizing 1,4,5-trimethylpyrazole via the classical Knorr condensation of 2-methyl-3-oxobutanal and methylhydrazine. However, we consistently isolate a near 1:1 mixture of the 1,4,5-isomer and the undesired 1,3,4-isomer. How can we control this regioselectivity at a 50 kg scale?

Expert Analysis: The root cause of your poor regiomeric ratio (rr) lies in the intrinsic electronic properties of methylhydrazine. Due to the α -effect, the repulsion between the adjacent nitrogen lone pairs raises the HOMO energy of the molecule[1]. This makes both the primary ( −NH2​ ) and secondary ( −NHCH3​ ) nitrogen atoms highly nucleophilic, effectively flattening the activation energy difference between the two competing transition states when attacking an unsymmetrical 1,3-diketone[2]. At scale, slight variations in mixing efficiency and localized heating further degrade any kinetic preference, resulting in an uncontrollable 1:1 mixture[3].

The Solution: To dictate regiochemistry, you must abandon the standard 1,3-diketone precursor. Instead, utilize an enaminone intermediate, such as 3-(dimethylamino)-2-methylbut-2-enal. The dimethylamino group acts as a potent directing leaving group. When methylhydrazine is added, the primary amine undergoes a controlled Michael-type addition-elimination (displacing the dimethylamine), followed by the intramolecular cyclization of the secondary amine onto the aldehyde[4]. This predictable sequence locks the regiochemistry, yielding >95% of the 1,4,5-isomer[4].

G Substrate1 Classical Route Unsymmetrical 1,3-Diketone Int1 Uncontrolled Attack (Kinetic & Thermodynamic Mix) Substrate1->Int1 Substrate2 Optimized Route Enaminone Precursor Int2 Regiodirected Michael Addition (Amine Leaving Group) Substrate2->Int2 Reagent Methylhydrazine (Highly reactive α-effect) Reagent->Int1 Reagent->Int2 Prod1 1,3,4-Trimethylpyrazole (Undesired) Int1->Prod1 ~50% Prod2 1,4,5-Trimethylpyrazole (Desired Target) Int1->Prod2 ~50% Int2->Prod2 >95%

Mechanistic divergence in pyrazole regioselectivity: Classical 1,3-diketone vs. Enaminone routes.

Section 2: Thermal Management & Safety

Q: Methylhydrazine additions are dangerously exothermic. At the 50 L scale, our reactor temperature spikes, leading to impurity formation. How is this mitigated without killing the reaction rate?

Expert Analysis: Hydrazine cyclocondensations possess high enthalpies of reaction ( ΔH≈−60 to −80 kJ/mol). In a laboratory flask, the high surface-area-to-volume ratio easily dissipates this heat. However, at the 50 L scale, the heat removal capacity ( UA ) scales with the square of the reactor radius, while the reaction volume scales with the cube. Batch addition leads to dangerous heat accumulation, promoting the formation of decomposition byproducts and risking a thermal runaway.

The Solution: Implement a strict semi-batch dosing protocol under mass-transfer-limited conditions. Methylhydrazine must be dosed as a dilute solution over an extended period under active jacket cooling. The system is self-validating: the dosing pump must be interlocked with the reactor's internal thermocouple. If the internal temperature ( Tint​ ) exceeds the setpoint by >2°C, dosing automatically pauses. This ensures the reaction rate is strictly limited by the addition rate, preventing thermal accumulation.

Section 3: Quantitative Route Comparison

To assist in your process chemistry decision-making, we have summarized the quantitative metrics of the available scale-up routes.

Synthetic RoutePrecursorRegioselectivity (1,4,5 : 1,3,4)Overall YieldScalabilityKey Drawback
Classical Knorr 2-methyl-3-oxobutanal50 : 5045%PoorIntractable isomer separation[3]
Enaminone Batch 3-(dimethylamino)-2-methylbut-2-enal> 95 : 582%ExcellentRequires prior enaminone synthesis[4]
Continuous Flow 3-(dimethylamino)-2-methylbut-2-enal> 98 : 288%OutstandingHigh initial CAPEX for flow reactors

Section 4: Validated Experimental Protocol

Below is the field-proven, step-by-step methodology for the scalable synthesis of 1,4,5-trimethylpyrazole utilizing the enaminone route. This protocol is designed as a self-validating system; do not proceed to subsequent steps unless the In-Process Control (IPC) criteria are met.

Scalable Synthesis of 1,4,5-Trimethylpyrazole

Step 1: Substrate Dissolution & Chilling

  • Charge a glass-lined reactor with 3-(dimethylamino)-2-methylbut-2-enal (1.0 equivalent) and absolute ethanol (5 volumes).

  • Initiate agitation (approx. 150 rpm) and apply jacket cooling to bring the internal temperature ( Tint​ ) to 10°C. Causality: Chilling the enaminone suppresses competitive direct attacks on the aldehyde moiety, ensuring the Michael addition pathway dominates.

Step 2: Controlled Hydrazine Dosing (Semi-Batch)

  • Prepare a 2.0 M solution of methylhydrazine (1.05 equivalents) in absolute ethanol. Caution: Highly toxic and flammable.

  • Begin dropwise addition of the methylhydrazine solution via a metering pump over 4 hours[4].

  • Self-Validating Check: Maintain Tint​ strictly between 10°C and 15°C. If Tint​ > 15°C, halt addition until cooling recovers.

Step 3: Thermal Cyclization

  • Once addition is complete, stir the mixture at 15°C for 1 hour.

  • IPC Check: Pull a sample for HPLC analysis. The intermediate hydrazone must account for >95% of the total peak area, with <2% unreacted enaminone remaining.

  • Ramp the jacket temperature to heat the reaction to reflux (approx. 80°C) for 3 hours to drive the cyclization and eliminate dimethylamine gas.

Step 4: Isolation via Selective Crystallization

  • Cool the reactor to 20°C and concentrate the mixture under reduced pressure to 2 volumes.

  • To purge the trace 1,3,4-isomer, charge ethyl acetate (4 volumes) and add a stoichiometric amount of anhydrous oxalic acid dissolved in isopropanol.

  • Cool to 0°C. The 1,4,5-trimethylpyrazole oxalate salt will selectively crystallize due to its distinct lattice energy and solubility profile compared to the less sterically hindered 1,3,4-isomer.

  • Filter, wash with cold ethyl acetate, and dry under vacuum.

Workflow Step1 1. Enaminone Dissolution (EtOH, 10°C) Step2 2. Semi-Batch Dosing (MeNHNH2, 4h) Step1->Step2 Step3 3. Thermal Cyclization (Reflux, 80°C) Step2->Step3 Step4 4. Selective Crystallization (Oxalate Salt) Step3->Step4

Step-by-step scalable experimental workflow for 1,4,5-trimethylpyrazole isolation.

References

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: MDPI (Molecules) URL: [Link]

  • Title: Highly Regioselective Synthesis of 3,4- and 4,5-Disubstituted N-Methylpyrazoles from 4-Acyl-1H-pyrrole-2,3-dione and Methylhydrazine Source: ACS Omega URL: [Link]

  • Title: Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps Source: Beilstein Journal of Organic Chemistry (PMC) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Interpretation of 1,4,5-Trimethylpyrazole for Researchers and Drug Development Professionals

This guide is designed for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and characterization of heterocyclic compounds. A thorough understanding...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and characterization of heterocyclic compounds. A thorough understanding of the NMR spectra of pyrazole derivatives is critical for confirming molecular structures, assessing purity, and understanding the electronic environment of these important scaffolds in medicinal chemistry.

The Foundational Principles of Pyrazole NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and electronic properties of molecules. In the context of pyrazole derivatives, ¹H and ¹³C NMR are indispensable tools. The chemical shifts (δ) of the protons and carbons in the pyrazole ring are highly sensitive to the nature and position of substituents.

The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This arrangement creates a unique electronic environment that influences the chemical shifts of the ring protons and carbons. The position of substituents, particularly on the nitrogen atom (N1) and the carbon atoms (C3, C4, and C5), significantly impacts the electron density distribution within the ring, leading to predictable variations in the NMR spectra. Understanding these substituent effects is key to the correct interpretation of NMR data for this class of compounds.

Deciphering the ¹H and ¹³C NMR Spectra of 1,4,5-Trimethylpyrazole

A detailed analysis of the ¹H and ¹³C NMR spectra of 1,4,5-trimethylpyrazole reveals distinct signals corresponding to the three methyl groups and the pyrazole ring proton. The assignment of these signals is based on their chemical shifts, multiplicities, and through-bond correlations observed in 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC).

¹H NMR Spectrum Analysis:

The ¹H NMR spectrum of 1,4,5-trimethylpyrazole is expected to show three distinct singlets for the methyl groups and one singlet for the C3-proton. The chemical shifts of these protons are influenced by their position on the pyrazole ring and the electronic effects of the other substituents.

  • N1-CH₃: The methyl group attached to the N1 position is typically found in the range of 3.6-3.9 ppm. Its chemical shift is influenced by the deshielding effect of the adjacent nitrogen atom.

  • C4-CH₃: The methyl group at the C4 position is expected to resonate at a more upfield region, typically around 2.0-2.3 ppm, due to the electron-donating nature of the methyl group and its position relative to the nitrogen atoms.

  • C5-CH₃: The methyl group at the C5 position will also appear in the upfield region, with a chemical shift slightly different from the C4-methyl due to the proximity to the N1-methyl group.

  • C3-H: The lone proton on the pyrazole ring at the C3 position is expected to be the most downfield signal (excluding any solvent peaks), typically appearing as a singlet in the aromatic region.

¹³C NMR Spectrum Analysis:

The ¹³C NMR spectrum provides complementary information, with distinct signals for each of the carbon atoms in 1,4,5-trimethylpyrazole.

  • C3, C4, and C5: The chemical shifts of the pyrazole ring carbons are highly indicative of their electronic environment. The C3 and C5 carbons, being adjacent to nitrogen atoms, are generally more deshielded than the C4 carbon.

  • Methyl Carbons: The signals for the three methyl carbons will appear in the upfield region of the spectrum, with their specific chemical shifts influenced by their point of attachment to the pyrazole ring.

The definitive assignment of each signal is achieved through 2D NMR spectroscopy. For instance, an HMBC experiment will show a correlation between the N1-methyl protons and the C5 and C-N carbons of the pyrazole ring, confirming their connectivity.

Comparative Analysis: Distinguishing 1,4,5-Trimethylpyrazole from its Isomers

To highlight the diagnostic power of NMR, we will compare the spectral data of 1,4,5-trimethylpyrazole with its isomers, 1,3,5-trimethylpyrazole and 1,3,4-trimethylpyrazole. The subtle differences in the substitution pattern lead to significant and predictable changes in the chemical shifts.

Compound¹H Chemical Shifts (ppm)¹³C Chemical Shifts (ppm)
1,4,5-Trimethylpyrazole N1-CH₃: ~3.7C3: ~135
C3-H: ~7.2C4: ~115
C4-CH₃: ~2.1C5: ~145
C5-CH₃: ~2.2N1-CH₃: ~35
C4-CH₃: ~10
C5-CH₃: ~12
1,3,5-Trimethylpyrazole N1-CH₃: 3.63C3: 148.1
C4-H: 5.76C4: 104.2
C3-CH₃: 2.15C5: 138.4
C5-CH₃: 2.15N1-CH₃: 35.8
C3-CH₃: 13.5
C5-CH₃: 11.1
1,3,4-Trimethylpyrazole N1-CH₃: ~3.6C3: ~147
C5-H: ~7.0C4: ~116
C3-CH₃: ~2.2C5: ~128
C4-CH₃: ~2.0N1-CH₃: ~35
C3-CH₃: ~13
C4-CH₃: ~10

The key distinguishing features are:

  • Ring Protons: The presence and chemical shift of the lone ring proton are highly diagnostic. In 1,4,5-trimethylpyrazole, the C3-H is observed. In 1,3,5-trimethylpyrazole, the C4-H is significantly more shielded (lower ppm). In 1,3,4-trimethylpyrazole, the C5-H is observed.

  • Methyl Proton Signals: The number and chemical shifts of the methyl signals can differentiate the isomers. 1,3,5-trimethylpyrazole, due to its symmetry, shows only two distinct methyl proton signals in some environments, whereas the other two isomers will show three.

  • Ring Carbon Signals: The ¹³C chemical shifts, particularly of the substituted and unsubstituted ring carbons, provide a clear fingerprint for each isomer.

Experimental Protocol for NMR Analysis

Acquiring high-quality NMR data is paramount for accurate structural elucidation. The following is a standard protocol for the analysis of small organic molecules like trimethylpyrazoles.

Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of the pyrazole derivative for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts[1].

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. Ensure there are no solid particles.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing.

NMR Data Acquisition
  • Instrument Setup: Place the NMR tube in the spectrometer's probe.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Depending on the sample concentration, this may require a longer acquisition time.

  • 2D NMR Acquisition (if necessary): For unambiguous assignment, acquire 2D NMR spectra such as COSY, HSQC, and HMBC. These experiments reveal proton-proton and proton-carbon correlations, which are essential for connecting the different parts of the molecule.

Visualizing Molecular Connectivity and NMR Correlations

To visually represent the relationships between the atoms in 1,4,5-trimethylpyrazole and the key correlations observed in 2D NMR, a molecular structure diagram with annotations for expected HMBC correlations can be generated.

Figure 1. Key HMBC correlations for 1,4,5-trimethylpyrazole.

Conclusion

The ¹H and ¹³C NMR spectra of 1,4,5-trimethylpyrazole provide a unique fingerprint that allows for its unambiguous identification and differentiation from its isomers. By understanding the fundamental principles of chemical shifts and coupling constants in pyrazole systems, and by utilizing a combination of 1D and 2D NMR techniques, researchers can confidently elucidate the structure of these and other related heterocyclic compounds. This guide serves as a practical resource for interpreting such data, emphasizing the importance of a systematic and comparative approach to spectral analysis in the field of drug discovery and development.

References

  • Elguero, J., Goya, P., & Jagerovic, N. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 27(3), 543-551.
  • PubChem. (n.d.). 1,3,5-Trimethylpyrazole. Retrieved from [Link]

  • Reich, H. J. (n.d.). Structure Determination using Spectroscopy. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. John Wiley & Sons.
  • Keeler, J. (2010). Understanding NMR Spectroscopy. John Wiley & Sons.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Begtrup, M., & Nytoft, H. P. (1993). A ¹³C NMR study of N-methylpyrazoles. Magnetic Resonance in Chemistry, 31(10), 963-966.

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Trimethylpyrazole Isomers

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise structural elucidation of heterocyclic compounds is paramount. Pyrazole derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of heterocyclic compounds is paramount. Pyrazole derivatives, in particular, form the backbone of numerous therapeutic agents, making a thorough understanding of their analytical behavior essential. This guide, compiled by a Senior Application Scientist, offers an in-depth exploration of the mass spectrometry fragmentation patterns of trimethylpyrazole isomers, with a specific focus on 1,4,5-trimethylpyrazole and its comparison with 1,3,5- and 3,4,5-trimethylpyrazole.

This document moves beyond a simple recitation of fragmentation data. It delves into the mechanistic underpinnings of the observed fragmentation pathways, providing a rationale for the differences in the mass spectra of these closely related isomers. By understanding these patterns, researchers can gain greater confidence in their analytical results and accelerate their drug discovery and development workflows.

The Foundational Principles of Pyrazole Fragmentation in Mass Spectrometry

Under electron ionization (EI) conditions, pyrazole and its derivatives undergo characteristic fragmentation pathways primarily dictated by the stability of the resulting fragment ions. The pyrazole ring, an aromatic heterocycle, exhibits a degree of stability, but the high energy of electron impact is sufficient to induce ring cleavage and the loss of various neutral fragments.

Two of the most prominent fragmentation processes for the parent pyrazole molecule involve the expulsion of hydrogen cyanide (HCN) and the loss of a nitrogen molecule (N₂). The loss of HCN can occur from different positions of the pyrazole ring, leading to the formation of various isomeric ions. The loss of N₂ is also a significant pathway, often following an initial loss of a hydrogen atom.

The presence of substituents, such as methyl groups, on the pyrazole ring introduces additional fragmentation pathways. These are often related to the loss of the substituent itself or the loss of a neutral molecule involving the substituent. The position of these substituents plays a critical role in directing the fragmentation, leading to distinct mass spectra for different isomers.[1]

Fragmentation Pattern of 1,4,5-Trimethylpyrazole: A Predictive Analysis

As of the latest literature review, a publicly available, experimentally verified mass spectrum for 1,4,5-trimethylpyrazole could not be located. However, based on the established fragmentation patterns of other trimethylpyrazole isomers and the general principles of pyrazole fragmentation, a predictive analysis of its expected mass spectrum can be made.

The molecular ion ([M]⁺˙) of 1,4,5-trimethylpyrazole is expected to be observed at an m/z of 110, corresponding to its molecular weight. Key fragmentation pathways are likely to include:

  • Loss of a methyl radical (•CH₃): This is a common fragmentation for methylated compounds, leading to a fragment ion at m/z 95. This is expected to be a prominent peak.

  • Loss of acetonitrile (CH₃CN): Cleavage of the pyrazole ring can lead to the expulsion of a stable neutral molecule like acetonitrile. This would result in a fragment ion at m/z 69.

  • Loss of a hydrogen atom (•H): This would lead to an [M-1]⁺ ion at m/z 109.

  • Formation of a methyl cation (CH₃⁺): A fragment at m/z 15 would indicate the presence of methyl groups.

  • Ring cleavage and rearrangement: More complex fragmentation pathways involving the cleavage of the pyrazole ring and subsequent rearrangements are also possible, leading to a variety of smaller fragment ions.

A proposed fragmentation pathway for 1,4,5-trimethylpyrazole is illustrated below:

M [1,4,5-Trimethylpyrazole]⁺˙ m/z 110 M_minus_H [M-H]⁺ m/z 109 M->M_minus_H - •H M_minus_CH3 [M-CH₃]⁺ m/z 95 M->M_minus_CH3 - •CH₃ M_minus_CH3CN [M-CH₃CN]⁺˙ m/z 69 M->M_minus_CH3CN - CH₃CN CH3_plus [CH₃]⁺ m/z 15 M->CH3_plus Fragmentation

Caption: Predicted fragmentation of 1,4,5-trimethylpyrazole.

A Comparative Analysis: 1,4,5- vs. 1,3,5- and 3,4,5-Trimethylpyrazole

To provide a robust comparison, we will examine the experimentally determined mass spectra of 1,3,5-trimethylpyrazole and 3,4,5-trimethylpyrazole.

1,3,5-Trimethylpyrazole

The mass spectrum of 1,3,5-trimethylpyrazole shows a prominent molecular ion peak at m/z 110. The base peak is also the molecular ion, indicating its relative stability under EI conditions. Other significant fragments are observed at:

  • m/z 109: Corresponding to the loss of a single hydrogen atom ([M-H]⁺).

  • m/z 95: Resulting from the loss of a methyl radical ([M-CH₃]⁺).

  • m/z 68: Likely due to the loss of acetonitrile (CH₃CN) from the [M-H]⁺ ion.

  • m/z 42: A smaller fragment, possibly corresponding to [C₂H₄N]⁺.

3,4,5-Trimethylpyrazole

The mass spectrum of 3,4,5-trimethylpyrazole also displays a molecular ion at m/z 110. However, in this case, the base peak is at m/z 109, corresponding to the [M-H]⁺ ion. This suggests that the loss of a hydrogen atom is a more favorable fragmentation pathway for this isomer compared to 1,3,5-trimethylpyrazole. Other notable fragments include:

  • m/z 95: Loss of a methyl radical ([M-CH₃]⁺).

  • m/z 68: Likely from the loss of acetonitrile from the [M-H]⁺ ion.

  • m/z 42: Similar to the 1,3,5-isomer, a fragment corresponding to [C₂H₄N]⁺.

Comparative Summary

The following table summarizes the key mass spectral data for the three trimethylpyrazole isomers. The data for 1,4,5-trimethylpyrazole is predictive.

m/z1,4,5-Trimethylpyrazole (Predicted)1,3,5-Trimethylpyrazole (Experimental)3,4,5-Trimethylpyrazole (Experimental)Proposed Fragment
110Molecular Ion ([M]⁺˙)Molecular Ion / Base Peak ([M]⁺˙)Molecular Ion ([M]⁺˙)C₆H₁₀N₂⁺˙
109[M-H]⁺Significant PeakBase Peak C₆H₉N₂⁺
95Prominent PeakSignificant PeakSignificant PeakC₅H₇N₂⁺
69Expected Peak--C₄H₇N⁺˙
68-Significant PeakSignificant PeakC₄H₆N⁺
42Possible PeakSignificant PeakSignificant PeakC₂H₄N⁺

The key differentiator between the isomers lies in the relative abundance of the molecular ion and the [M-H]⁺ ion. For 1,3,5-trimethylpyrazole, the molecular ion is the most abundant, while for 3,4,5-trimethylpyrazole, the [M-H]⁺ ion is the base peak. This difference can be attributed to the relative stability of the resulting ions, which is influenced by the position of the methyl groups. The N-methyl group in the 1,3,5- and the predicted 1,4,5-isomers likely influences the initial ionization and subsequent fragmentation pathways differently than the C-methyl groups alone in the 3,4,5-isomer.

Experimental Protocols

To ensure the reproducibility of mass spectrometry data, adherence to standardized experimental protocols is crucial. The following provides a general workflow for the analysis of trimethylpyrazole isomers using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of the trimethylpyrazole isomer in a volatile organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Working Solution Preparation: Dilute the stock solution with the same solvent to a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).

GC-MS Analysis

The following is a typical set of parameters for the GC-MS analysis of small, nitrogen-containing heterocyclic compounds. Optimization may be required based on the specific instrument and column used.

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL (split or splitless mode, depending on concentration).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • MS Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Mass Scan Range: m/z 35-350.

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis Stock Stock Solution (1 mg/mL) Working Working Solution (1-10 µg/mL) Stock->Working Dilution Injection Injection Working->Injection Separation GC Separation Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Detection Mass Detection Ionization->Detection

Caption: GC-MS workflow for trimethylpyrazole analysis.

Conclusion

The mass spectrometry fragmentation patterns of trimethylpyrazole isomers provide a powerful tool for their differentiation and structural confirmation. While experimental data for 1,4,5-trimethylpyrazole remains elusive in the readily available literature, a predictive analysis based on established principles of pyrazole fragmentation and the observed behavior of its isomers offers valuable insights. The key to distinguishing these isomers lies in the relative abundances of the molecular ion and the [M-H]⁺ fragment, a direct consequence of the substitution pattern on the pyrazole ring. By employing standardized GC-MS protocols, researchers can reliably generate and interpret mass spectral data, contributing to the confident identification of these important heterocyclic compounds in various scientific endeavors.

References

  • Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography. IntechOpen. [Link][1]

  • PubChem. (n.d.). 1,3,5-Trimethylpyrazole. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3,4,5-Trimethylpyrazole. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazole, 1,3,5-trimethyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • NIST. (n.d.). 3,4,5-Trimethylpyrazole. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • IntechOpen. (2018). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. [Link]

  • University of Illinois. (n.d.). Electron Ionization. School of Chemical Sciences. Retrieved from [Link]

Sources

Validation

In-Depth Analytical Guide: IR Spectroscopy Characterization of 1,4,5-Trimethylpyrazole vs. Alternative Techniques

Introduction & Scientific Context 1,4,5-trimethylpyrazole is a highly valued nitrogen-rich heterocyclic ligand extensively utilized in coordination chemistry. It is particularly critical in the synthesis of transition me...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

1,4,5-trimethylpyrazole is a highly valued nitrogen-rich heterocyclic ligand extensively utilized in coordination chemistry. It is particularly critical in the synthesis of transition metal complexes (such as Cu(II) and Pd(II) frameworks) that serve as antioxidant enzyme mimics and antimicrobial agents .

During drug development and catalyst design, confirming the exact regiochemistry of methyl substitutions on the pyrazole ring is paramount. The position of these methyl groups dictates the steric hindrance and electronic environment of the metal-binding site. This guide objectively compares the efficacy of Infrared (IR) spectroscopy against other analytical alternatives for characterizing 1,4,5-trimethylpyrazole, providing a self-validating workflow for researchers.

Core Principles of Pyrazole IR Spectroscopy

As an Application Scientist, it is crucial to understand the causality behind the spectra. Infrared spectroscopy provides a rapid, non-destructive method for evaluating the functional group integrity of pyrazole derivatives.

The vibrational modes of the pyrazole core are highly sensitive to its substitution pattern. For 1,4,5-trimethylpyrazole, the methylation at the N1 position completely eliminates the characteristic N-H stretching frequency. Consequently, the analytical focus must shift toward subtle differences in the aromatic C-H stretching and out-of-plane bending modes to differentiate it from its structural isomers.

Comparative Analysis: Isomer Differentiation via IR Spectroscopy

When synthesizing 1,4,5-trimethylpyrazole, the most common impurities or misassigned products are its isomers: 1,3,5-trimethylpyrazole and 3,4,5-trimethylpyrazole. Table 1 objectively compares their quantitative IR spectral signatures.

Table 1: Characteristic IR Peak Comparison of Trimethylpyrazole Isomers

Functional Group1,4,5-Trimethylpyrazole1,3,5-Trimethylpyrazole3,4,5-TrimethylpyrazoleCausality / Origin
N-H Stretch AbsentAbsent3150–3300 cm⁻¹ (Broad)N1 substitution status
Aromatic C-H Stretch ~3100 cm⁻¹~3100 cm⁻¹AbsentPresence of isolated ring proton
Aliphatic C-H Stretch 2850–2960 cm⁻¹2850–2960 cm⁻¹2850–2960 cm⁻¹Methyl substituents
C=N / C=C Ring Stretch 1450–1550 cm⁻¹1450–1550 cm⁻¹1450–1550 cm⁻¹Pyrazole core vibrations
Out-of-Plane C-H Bend ~800–850 cm⁻¹ (C3-H)~780–820 cm⁻¹ (C4-H)AbsentRing proton position

Expert Insight: The absence of a broad absorption band between 3150–3300 cm⁻¹ immediately confirms successful N-methylation, easily distinguishing 1,4,5- and 1,3,5-trimethylpyrazole from 3,4,5-trimethylpyrazole . Differentiating 1,4,5- from 1,3,5-trimethylpyrazole relies on the out-of-plane bending vibrations of the isolated ring proton. The C3-H bond in 1,4,5-trimethylpyrazole exhibits a slightly higher frequency bend (~800–850 cm⁻¹) compared to the more sterically shielded C4-H bond in 1,3,5-trimethylpyrazole (~780–820 cm⁻¹) .

Comparative Analysis: IR vs. NMR vs. GC-MS

While IR is excellent for rapid functional group screening, a robust analytical workflow requires an understanding of orthogonal techniques. Table 2 compares the performance of IR against ¹H NMR and GC-MS for characterizing this specific compound.

Table 2: Analytical Technique Comparison for Trimethylpyrazole Characterization

TechniquePrimary AdvantageLimitationTurnaround Time
ATR-FTIR Rapid functional group ID (N-H vs N-CH₃)Struggles to definitively map exact methyl positions without a reference library< 5 mins
¹H NMR Exact structural elucidation (proton positions)Requires deuterated solvents and higher operational cost15–30 mins
GC-MS Precise molecular weight (m/z 110) & purityIsomers show nearly identical electron ionization (EI) fragmentation patterns30–45 mins

Mechanistic Workflow Diagram

Pyrazole_IR_Workflow Start Unknown Trimethylpyrazole Sample (m/z = 110) NH_Check Evaluate 3150-3300 cm⁻¹ (N-H Stretching Region) Start->NH_Check Is_345 3,4,5-Trimethylpyrazole Confirmed NH_Check->Is_345 Broad Peak Present (N-H Bond Intact) No_NH N-Methylated Pyrazole (N1 Substituted) NH_Check->No_NH No Peak (N-CH3 Present) CH_Check Evaluate ~3100 cm⁻¹ (Aromatic C-H Stretch) No_NH->CH_Check Is_145 1,4,5-Trimethylpyrazole (C3-H Signature) CH_Check->Is_145 C3-H Stretch (~800-850 cm⁻¹ Bend) Is_135 1,3,5-Trimethylpyrazole (C4-H Signature) CH_Check->Is_135 C4-H Stretch (~780-820 cm⁻¹ Bend)

Figure 1: Analytical decision tree for identifying trimethylpyrazole isomers using IR spectroscopy.

Self-Validating Experimental Protocol: ATR-FTIR Workflow

To ensure scientific integrity and eliminate false positives caused by instrument drift or sample contamination, follow this self-validating Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) protocol.

Step 1: Instrument Validation & Background

  • Action: Clean the ATR crystal (diamond or ZnSe) with HPLC-grade isopropanol and allow it to evaporate completely. Run a background scan (air).

  • Validation Check: Scan a standard polystyrene calibration film. Verify that the aromatic C-C stretch peak is exactly at 1601 cm⁻¹ (± 1 cm⁻¹).

  • Causality: This confirms the interferometer's laser calibration is accurate, ensuring that any minor shifts observed in the pyrazole C-H bending region are due to molecular structure, not instrument error.

Step 2: Sample Application

  • Action: Deposit 1–2 mg of the purified 1,4,5-trimethylpyrazole sample directly onto the center of the ATR crystal. Ensure the crystal eye is completely covered to maximize the signal-to-noise ratio.

Step 3: Pressure Optimization

  • Action: Lower the pressure anvil onto the sample. Monitor the real-time spectral preview and adjust the pressure until the software indicates optimal contact (typically ~50–80 pressure units).

  • Causality: Consistent pressure ensures a uniform pathlength (penetration depth of the evanescent wave) and prevents peak distortion or baseline sloping.

Step 4: Spectral Acquisition

  • Action: Acquire 64 co-added scans at a resolution of 4 cm⁻¹ across the mid-IR range (4000 to 400 cm⁻¹).

Step 5: Data Processing & Orthogonal Verification

  • Action: Apply an ATR correction algorithm to the raw data to account for the wavelength-dependent penetration depth (which naturally suppresses high-wavenumber peaks).

  • Validation Check: Cross-reference the resulting spectrum against the isomer decision tree (Figure 1). Confirm the absolute absence of the N-H stretch and the presence of the ~800-850 cm⁻¹ C3-H bend.

References

  • Title: Copper(II) complexes with derivatives of pyrazole as potential antioxidant enzyme mimics Source: Medicinal Chemistry Research / ResearchGate URL: [Link]

  • Title: Synthesis and antinociceptive-antimicrobial activities of some new amide derivatives of 3,5-di/-and 1,3,5-trimethylpyrazoles Source: Journal of Enzyme Inhibition and Medicinal Chemistry / Taylor & Francis URL: [Link]

  • Title: Polynuclear pyrazolate complexes of copper. Crystal and molecular structures of [Cu(tmpz)]... Source: Canadian Journal of Chemistry / Canadian Science Publishing URL: [Link]

Comparative

HPLC method development for trimethylpyrazole isomer analysis

Chromatographic Resolution of Trimethylpyrazole Isomers: A Comparative Guide to HPLC Method Development The Analytical Challenge of Positional Isomers Positional isomers such as 1,3,4-trimethylpyrazole, 1,3,5-trimethylpy...

Author: BenchChem Technical Support Team. Date: March 2026

Chromatographic Resolution of Trimethylpyrazole Isomers: A Comparative Guide to HPLC Method Development

The Analytical Challenge of Positional Isomers

Positional isomers such as 1,3,4-trimethylpyrazole, 1,3,5-trimethylpyrazole, and 1,4,5-trimethylpyrazole share identical molecular weights and nearly indistinguishable oil/water partition coefficients (LogP). In drug development and agrochemical synthesis, quantifying these specific regioisomers is a regulatory necessity to ensure product safety and efficacy (1)[1] (2)[2]. However, standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods typically fail to resolve them, leading to severe peak co-elution.

Mechanistic Evaluation of Stationary Phases

The core of method development for isomers lies in manipulating chromatographic selectivity ( α ). As a Senior Application Scientist, I evaluate stationary phases based on their interaction mechanisms rather than relying on trial and error.

  • Standard C18 (Octadecylsilane):

    • Mechanism: Purely dispersive hydrophobic interactions.

    • Causality of Failure: Because the hydrophobic surface area of trimethylpyrazole isomers is virtually identical, a C18 phase cannot differentiate them. The lack of secondary interaction mechanisms results in poor selectivity ( α≈1.0 ) (3)[3] (4)[4].

  • Phenyl-Hexyl:

    • Mechanism: Hydrophobic + π−π interactions.

    • Causality of Partial Success: The electron-rich pyrazole ring interacts with the phenyl stationary phase. However, the electron-donating methyl groups do not create a strong enough dipole moment difference to achieve baseline resolution for all three isomers (4)[4].

  • Pentafluorophenyl (PFP):

    • Mechanism: Hydrophobic, π−π , Dipole-Dipole, Hydrogen Bonding, and Shape Selectivity.

    • Causality of Success: PFP is the definitive choice for regioisomers. The highly electronegative fluorine atoms draw electron density away from the phenyl ring, creating a π -acidic surface that strongly interacts with the π -basic pyrazole ring. Furthermore, the rigid C-F bonds create a sterically demanding "pocket" (shape selectivity) that discriminates between the subtle spatial arrangements of the methyl groups (5)[5] (3)[3].

Comparative Performance Data

The following table summarizes the quantitative performance of these three column chemistries under identical mobile phase conditions (Isocratic 15% Methanol / 85% Aqueous Buffer).

Stationary PhasePrimary Retention Mechanism(s)1,3,4-TMP tR​ (min)1,3,5-TMP tR​ (min)1,4,5-TMP tR​ (min)Critical Pair Resolution ( Rs​ )
C18 Hydrophobic4.214.284.350.4 (Co-elution)
Phenyl-Hexyl Hydrophobic, π−π 5.105.455.721.1 (Partial Resolution)
PFP Hydrophobic, π−π , Dipole, Shape6.357.208.452.4 (Baseline Resolution)

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system. The method relies on a System Suitability Test (SST) to confirm that the thermodynamic conditions for separation are met before sample injection.

Phase 1: Reagent & System Preparation

  • Column Selection: Install a high-purity PFP column (e.g., 150 mm × 4.6 mm, 3 µm particle size) (5)[5].

  • Mobile Phase Selection (Critical Step): Use Methanol (MeOH) as the organic modifier, NOT Acetonitrile (ACN).

    • Causality: ACN is a π -electron-rich solvent that will compete with the pyrazole isomers for the π -acidic PFP surface, effectively masking the column's unique selectivity. MeOH is protic and does not interfere with π−π interactions (3)[3] (4)[4].

  • Buffer: Prepare 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid.

    • Causality: Pyrazoles are weakly basic. A pH of 3.0 ensures the nitrogen atoms are fully protonated, preventing peak tailing caused by secondary interactions with residual silanols on the silica support.

Phase 2: Chromatographic Conditions

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

    • Causality: Lower column temperatures increase analyte residence time and amplify weak enthalpic interactions (like dipole-dipole and shape selectivity), which are critical for isomer resolution.

  • Detection: UV at 220 nm (or LC-MS in ESI+ mode).

  • Gradient: Isocratic elution at 15% MeOH / 85% Buffer.

Phase 3: System Suitability Test (SST)

  • Inject 5 µL of a resolution standard containing 10 µg/mL of each trimethylpyrazole isomer.

  • Validation Criteria: The system is only validated for sample analysis if:

    • Resolution ( Rs​ ) between the closest eluting pair (1,3,4-TMP and 1,3,5-TMP) is ≥1.5 .

    • Peak tailing factor ( Tf​ ) for all peaks is ≤1.2 .

    • Relative Standard Deviation (RSD) of retention times over 3 replicate injections is ≤0.5% .

Method Development Workflow

G Step1 Sample Prep: Trimethylpyrazole Isomers Step2 Phase Selection: C18 vs Phenyl vs PFP Step1->Step2 Step3 PFP Column Selected (Multi-mode Interactions) Step2->Step3 Step4 Mobile Phase Optimization: MeOH preferred over ACN Step3->Step4 Step5 SST Evaluation: Is Rs >= 1.5? Step4->Step5 Step6 Method Validated Proceed to Analysis Step5->Step6 Yes Step7 Adjust Temp/Gradient (Lower Temp = Better Shape Selectivity) Step5->Step7 No Step7->Step5

Caption: Systematic HPLC method development workflow for positional isomer separation.

References

  • Title: Column chromatography conditions for separating pyrazole isomers Source: benchchem.com URL: 1

  • Title: Technical Support Center: Optimizing Yield in 1,3,5-Trimethylpyrazole Synthesis Source: benchchem.com URL: 2

  • Title: ACE C18-PFP technical brochure Source: hplc.eu URL: 5

  • Title: Exploring the selectivity of C18 phases with Phenyl and PFP functionality Source: mac-mod.com URL: 3

  • Title: Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns Source: shimadzu.com URL: 4

Sources

Validation

A Senior Application Scientist's Guide to the Identification of 1,4,5-Trimethylpyrazole: A Comparative Analysis of GC-MS, HPLC, and NMR Methodologies

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise identification and characterization of chemical entities are paramount. 1,4,5-trime...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise identification and characterization of chemical entities are paramount. 1,4,5-trimethylpyrazole, a substituted pyrazole, and its isomers are of significant interest due to their potential applications as intermediates in the synthesis of bioactive molecules. The structural similarity among these isomers, however, presents a considerable analytical challenge. This guide provides an in-depth, comparative analysis of the primary analytical techniques employed for the identification of 1,4,5-trimethylpyrazole: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

This document moves beyond a simple listing of methods to offer a senior application scientist's perspective on the causality behind experimental choices, ensuring a robust and self-validating approach to analysis.

The Challenge of Isomeric Differentiation

The core difficulty in analyzing trimethylpyrazoles lies in the differentiation of positional isomers, such as 1,3,5-trimethylpyrazole, 1,4,5-trimethylpyrazole, and 3,4,5-trimethylpyrazole. These molecules share the same molecular weight and often exhibit similar physicochemical properties, making their separation and unambiguous identification a non-trivial task. The choice of analytical technique, therefore, becomes a critical decision driven by the specific requirements of the analysis, including the need for quantitative data, structural confirmation, and throughput.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Isomers

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it a primary candidate for the analysis of trimethylpyrazoles. The separation in GC is governed by the analyte's boiling point and its interaction with the stationary phase of the column, while the mass spectrometer provides valuable structural information through fragmentation patterns.

Retention Time and the Utility of Kovats Indices

Direct retention times can vary between instruments and analytical runs. Therefore, the use of Kovats retention indices (RI) provides a more standardized and transferable measure for compound identification. The RI relates the retention time of an analyte to those of n-alkanes, providing a more robust identification parameter.[1][2]

Table 1: GC-MS Parameters for Isomeric Pyrazole Analysis (Hypothetical Data Based on Similar Compounds)

ParameterSettingRationale
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar mid-polarity columnA mid-polarity phase provides a good balance of interactions for separating isomers with slight differences in polarity.
Injector Temp. 250 °CEnsures complete and rapid volatilization of the analytes.
Carrier Gas Helium at 1.0 mL/minProvides good efficiency and is inert.
Oven Program 80 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 minA temperature ramp is crucial for eluting a range of compounds and can help improve the separation of closely eluting isomers.
MS Ion Source Temp. 230 °CStandard temperature for electron ionization.
MS Quadrupole Temp. 150 °CStandard temperature for the quadrupole mass analyzer.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.
Mass Spectrometry Fragmentation

The mass spectra of trimethylpyrazole isomers are expected to be very similar due to their identical elemental composition. The primary fragmentation pathway for pyrazoles involves the expulsion of HCN and N₂.[5][6] Differentiation based solely on mass spectra can be challenging, further emphasizing the critical role of chromatographic separation.

Diagram 1: GC-MS Workflow for Trimethylpyrazole Isomer Analysis

GC-MS Workflow cluster_0 Sample Preparation cluster_1 GC Separation cluster_2 MS Detection cluster_3 Data Analysis Sample Sample in Volatile Solvent Injector Vaporization Sample->Injector Injection GC_Column Separation by Boiling Point & Polarity Injector->GC_Column Ion_Source Ionization & Fragmentation GC_Column->Ion_Source Elution Mass_Analyzer Mass Sorting Ion_Source->Mass_Analyzer Detector Signal Detection Mass_Analyzer->Detector Data_System Chromatogram & Mass Spectrum Detector->Data_System Library_Search Identification (Retention Index & MS Library) Data_System->Library_Search

Caption: GC-MS workflow for trimethylpyrazole analysis.

High-Performance Liquid Chromatography (HPLC): A Versatile Alternative

HPLC offers a powerful alternative to GC-MS, particularly for less volatile or thermally labile compounds. The separation of positional isomers by HPLC is a well-established technique.[7][8]

Chromatographic Modes and Column Selection

Both normal-phase and reversed-phase HPLC can be employed for the separation of pyrazole isomers.

  • Normal-Phase HPLC: Utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase. This mode can be effective for separating isomers with different polarities.[9]

  • Reversed-Phase HPLC: Employs a non-polar stationary phase (e.g., C18) and a polar mobile phase. This is a widely used and robust technique. The separation of pyrazoline derivatives has been successfully achieved using C18 columns.

The choice of column and mobile phase is critical for achieving baseline separation of isomers. For instance, a MIL-53(Fe) packed column has demonstrated excellent performance in the reverse-phase HPLC separation of various positional isomers.

Table 2: Representative HPLC Conditions for Pyrazole Isomer Separation

ParameterSettingRationale
HPLC System Standard HPLC with UV or DAD detectorUV detection is suitable for aromatic compounds like pyrazoles.
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)A standard C18 column is a good starting point for reversed-phase separation.
Mobile Phase Acetonitrile:Water (gradient or isocratic) with 0.1% formic acidThe organic modifier and acid are optimized to achieve good peak shape and resolution.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CTemperature control ensures reproducible retention times.
Detection UV at 220 nmPyrazoles typically exhibit UV absorbance at lower wavelengths.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled tool for the unambiguous structural determination of isomers. While GC-MS and HPLC rely on chromatographic separation, NMR provides detailed information about the chemical environment of each atom within the molecule.

1H and 13C NMR for Isomer Differentiation

The chemical shifts of protons (¹H) and carbons (¹³C) are highly sensitive to their local electronic environment. For trimethylpyrazole isomers, the positions of the methyl groups on the pyrazole ring will result in distinct chemical shifts and coupling patterns in the NMR spectra.

2D NMR Techniques for Unambiguous Assignment

For complex structures or to resolve any ambiguities, 2D NMR techniques are invaluable:

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons, which is crucial for identifying the connectivity of the methyl groups to the pyrazole ring.

Diagram 2: Logic for Analytical Technique Selection

Technique Selection Start Analytical Goal Quant Quantitative Analysis? Start->Quant Struct Unambiguous Structure? Quant->Struct Yes Vol Volatile & Thermally Stable? Quant->Vol No Struct->Vol No NMR NMR Struct->NMR Yes GCMS GC-MS Vol->GCMS Yes HPLC HPLC Vol->HPLC No

Caption: Decision tree for selecting the appropriate analytical technique.

Comparative Summary and Recommendations

Table 3: Comparison of Analytical Techniques for 1,4,5-Trimethylpyrazole Identification

FeatureGC-MSHPLCNMR Spectroscopy
Principle Separation by volatility/polarity; MS identificationSeparation by polarity; UV/MS identificationNuclear spin properties in a magnetic field
Strengths High sensitivity; Excellent for volatile compounds; Established librariesVersatile for a wide range of compounds; Robust for quantitative analysisUnambiguous structural elucidation; Non-destructive
Weaknesses Requires volatile & thermally stable analytes; Isomer differentiation can be challengingLower resolution for some isomers compared to GC; Can be less sensitive than GCLower sensitivity; More expensive instrumentation; Not ideal for trace analysis
Primary Use Case Screening and identification of volatile isomersQuantitative analysis and separation of non-volatile or thermally labile isomersDefinitive structural confirmation of pure isomers
Recommendations from a Senior Application Scientist:
  • For initial screening and identification of unknown trimethylpyrazole isomers in a mixture: GC-MS is the recommended starting point due to its high sensitivity and the availability of mass spectral libraries. The development of an in-house retention index library is crucial for confident isomer identification.

  • For accurate quantification of 1,4,5-trimethylpyrazole in a mixture containing its isomers: HPLC-UV is often the more robust and reproducible technique. Method development should focus on optimizing the stationary and mobile phases to achieve baseline separation.

  • For absolute, unambiguous structural confirmation of a synthesized or isolated trimethylpyrazole isomer: NMR spectroscopy (¹H, ¹³C, and 2D techniques) is the definitive method. It provides irrefutable evidence of the substitution pattern on the pyrazole ring.

In a comprehensive research or development setting, a multi-technique approach is often the most rigorous. GC-MS can be used for initial identification and screening, followed by HPLC for quantification, and finally, NMR for the definitive structural confirmation of key intermediates and final products. This self-validating system ensures the highest level of scientific integrity and confidence in the analytical results.

Experimental Protocols

Protocol 1: GC-MS Analysis of Trimethylpyrazole Isomers
  • Standard Preparation: Prepare individual 1 mg/mL stock solutions of each available trimethylpyrazole isomer in methanol. Prepare a mixed standard containing all isomers at a concentration of 10 µg/mL.

  • Sample Preparation: Dilute the sample in methanol to an appropriate concentration (e.g., 10 µg/mL).

  • GC-MS System: Use a GC-MS system equipped with a mid-polarity capillary column (e.g., DB-5ms).

  • Injection: Inject 1 µL of the standard or sample using the splitless mode.

  • GC Method:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Method:

    • Ion Source Temperature: 230 °C

    • Electron Energy: 70 eV

    • Scan Range: m/z 40-200

  • Data Analysis: Identify the peaks based on their retention times and compare their mass spectra to a reference library. Calculate the Kovats retention indices for each isomer using a homologous series of n-alkanes.

Protocol 2: HPLC-UV Analysis of Trimethylpyrazole Isomers
  • Standard Preparation: Prepare individual 1 mg/mL stock solutions of each available trimethylpyrazole isomer in methanol. Prepare a mixed standard containing all isomers at a concentration of 50 µg/mL.

  • Sample Preparation: Dissolve and dilute the sample in the initial mobile phase composition to a concentration within the calibration range.

  • HPLC System: Use an HPLC system with a C18 column and a UV or DAD detector.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: Monitor the absorbance at 220 nm.

  • Data Analysis: Identify and quantify the peaks based on the retention times and peak areas of the standards.

Protocol 3: NMR Analysis of 1,4,5-Trimethylpyrazole
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified 1,4,5-trimethylpyrazole in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D NMR Acquisition (if necessary): Acquire COSY, HSQC, and HMBC spectra to confirm assignments.

  • Data Analysis: Process the spectra and assign the chemical shifts and coupling constants to the corresponding protons and carbons in the 1,4,5-trimethylpyrazole structure.

Sources

Comparative

A Senior Application Scientist's Comparative Guide to Purity Determination of 1,4,5-Trimethylpyrazole

Introduction: The Criticality of Purity in Pyrazole Derivatives In the landscape of pharmaceutical research and drug development, the pyrazole nucleus is a cornerstone of medicinal chemistry, featuring in a wide array of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Purity in Pyrazole Derivatives

In the landscape of pharmaceutical research and drug development, the pyrazole nucleus is a cornerstone of medicinal chemistry, featuring in a wide array of therapeutic agents.[1] 1,4,5-Trimethylpyrazole, a key substituted pyrazole, serves as a vital building block in the synthesis of more complex active pharmaceutical ingredients (APIs). Its purity is not a trivial matter; it is the bedrock upon which the reliability, safety, and efficacy of the final drug product are built. Impurities, even in trace amounts, can introduce unforeseen toxicity, alter pharmacological activity, or compromise the stability of the API.

This guide moves beyond a simple recitation of methods. As field-seasoned scientists, we understand that the choice of an analytical technique is a strategic decision, dictated by the stage of research, the nature of potential impurities, and the required level of analytical rigor. Here, we provide an in-depth comparison of three orthogonal, yet complementary, analytical standards for assessing the purity of 1,4,5-trimethylpyrazole: the foundational Elemental Analysis (CHN), the structurally informative Quantitative Nuclear Magnetic Resonance (qNMR), and the thermodynamic Differential Scanning Calorimetry (DSC). Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and practical protocols necessary to make informed decisions for robust purity validation.

Elemental Analysis (CHN): The Foundational Stoichiometric Verification

Elemental analysis is a powerful and fundamental technique for determining the elemental composition of a compound.[2] For a novel or synthesized compound like 1,4,5-trimethylpyrazole (C₆H₁₀N₂), it serves as the first line of defense in purity assessment. The technique relies on the complete combustion of the sample, converting the constituent elements into simple, detectable gases (CO₂, H₂O, and N₂).[3][4] By quantifying these gases, we can determine the mass percentages of carbon, hydrogen, and nitrogen.

The power of this method lies in its stoichiometric authority. A pure sample of 1,4,5-trimethylpyrazole will yield experimental C, H, and N percentages that closely match the theoretical values calculated from its molecular formula. For heterocyclic nitrogen compounds, which can sometimes be challenging to combust fully, modern elemental analyzers with optimized oxidation conditions ensure complete conversion and accurate results.[5]

Theoretical Composition of 1,4,5-Trimethylpyrazole (C₆H₁₀N₂)
  • Molecular Weight: 110.16 g/mol [6]

  • Carbon (C): (6 * 12.011 / 110.16) * 100 = 65.43%

  • Hydrogen (H): (10 * 1.008 / 110.16) * 100 = 9.15%

  • Nitrogen (N): (2 * 14.007 / 110.16) * 100 = 25.42%

A deviation of more than ±0.4% from these theoretical values typically indicates the presence of impurities or residual solvent.

Experimental Protocol: CHN Analysis
  • Instrument Calibration: Calibrate the CHN elemental analyzer using a certified organic analytical standard (e.g., Acetanilide, Sulfanilamide) as per the instrument manufacturer's guidelines.[3][7] This step is critical for ensuring the accuracy of the measurements.

  • Sample Preparation: Accurately weigh 1-3 mg of the dried, homogenized 1,4,5-trimethylpyrazole sample into a tin capsule using a microbalance.

  • Analysis: Place the encapsulated sample into the instrument's autosampler. The instrument will automatically drop the sample into a high-temperature combustion furnace (~900-1000°C) in a pure oxygen environment.

  • Combustion & Reduction: The sample undergoes complete combustion. The resulting gas mixture (CO₂, H₂O, N₂, and excess O₂) flows through a reduction furnace (containing copper) to remove excess oxygen and convert nitrogen oxides to N₂ gas.

  • Separation & Detection: The purified gas mixture (CO₂, H₂O, N₂) is separated using a gas chromatography column. The individual gases are then quantified by a thermal conductivity detector (TCD).

  • Data Processing: The instrument's software calculates the mass percentages of C, H, and N based on the detector's response and the initial sample weight.

Workflow for Elemental Analysis

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Data Output weigh 1. Weigh 1-3 mg Sample encap 2. Encapsulate in Tin Foil weigh->encap combust 3. Combustion (>900°C, O₂) encap->combust reduce 4. Reduction (Remove O₂, NOx -> N₂) combust->reduce separate 5. GC Separation (CO₂, H₂O, N₂) reduce->separate detect 6. TCD Detection separate->detect calculate 7. Calculate %C, %H, %N detect->calculate

Caption: Workflow for CHN Elemental Analysis.

Quantitative NMR (qNMR): The Absolute Purity Standard

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method for purity determination, valued for its precision, non-destructive nature, and the wealth of structural information it provides.[8][9][10] Unlike chromatographic techniques that rely on relative area percentages, qNMR is an absolute method. The fundamental principle of qNMR is that the integral area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[8][11]

By co-dissolving a precisely weighed amount of the analyte (1,4,5-trimethylpyrazole) with a precisely weighed amount of a high-purity, certified internal standard, we can use the ratio of their signal integrals to calculate the absolute purity of the analyte.[12] This method is exceptionally powerful as it can quantify the analyte without needing a reference standard of the analyte itself and can simultaneously detect and quantify impurities containing NMR-active nuclei.

Experimental Protocol: ¹H qNMR Analysis
  • Selection of Internal Standard (IS): Choose a high-purity (>99.9%) certified IS with sharp, well-resolved protons that do not overlap with the analyte's signals. For 1,4,5-trimethylpyrazole, suitable standards include maleic acid or dimethyl sulfone. The IS must be soluble in the chosen deuterated solvent and non-reactive with the analyte.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the internal standard into a clean NMR tube. Record the weight precisely.

    • Accurately weigh ~15 mg of the 1,4,5-trimethylpyrazole sample into the same NMR tube. Record the weight precisely.

    • Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to completely dissolve both components.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a well-calibrated spectrometer (≥400 MHz).

    • Crucial Parameters: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated. This ensures complete relaxation and accurate integration. Use a 90° pulse angle.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard. For 1,4,5-trimethylpyrazole, the methyl protons are excellent candidates. For the IS, choose a signal corresponding to a known number of protons.

  • Purity Calculation: The purity of the analyte (Purityₐ) is calculated using the following equation:

    Purityₐ (%) = (Iₐ / Iₛ) * (Nₛ / Nₐ) * (Mₐ / Mₛ) * (mₛ / mₐ) * Purityₛ

    Where:

    • Iₐ, Iₛ: Integrals of the analyte and standard signals.

    • Nₐ, Nₛ: Number of protons for the integrated analyte and standard signals.

    • Mₐ, Mₛ: Molar masses of the analyte and standard.

    • mₐ, mₛ: Masses of the analyte and standard.

    • Purityₛ: Purity of the internal standard.

Workflow for qNMR Analysis

cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_output Data Output weigh_analyte 1. Weigh Analyte (mₐ) dissolve 3. Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_std 2. Weigh Internal Std (mₛ) weigh_std->dissolve acquire 4. Acquire ¹H Spectrum (Long D1 Delay) dissolve->acquire process 5. Process Spectrum (Phase, Baseline) acquire->process integrate 6. Integrate Signals (Analyte & Standard) process->integrate calculate 7. Calculate Absolute Purity integrate->calculate

Caption: Workflow for Quantitative NMR (qNMR) Purity Analysis.

Differential Scanning Calorimetry (DSC): The Thermodynamic Purity Assessment

Differential Scanning Calorimetry (DSC) offers a distinct, thermodynamic approach to purity determination.[13][14] The method is based on the well-established principle of melting point depression: impurities disrupt the crystal lattice of a substance, causing it to melt over a broader range and at a lower temperature than the pure substance.[13][15] This phenomenon is described by the Van't Hoff equation, which forms the basis for purity calculations in DSC.[16]

DSC is particularly valuable for analyzing highly pure, crystalline organic materials where other methods may lack the sensitivity to detect small amounts of structurally similar impurities.[15][16] The beauty of the method is its ability to determine the total mole fraction of soluble impurities from a single melting endotherm without needing to identify them.[15]

Experimental Protocol: DSC Purity Analysis
  • Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using high-purity certified reference materials, such as Indium and Tin, according to ASTM E928 standards.[15]

  • Sample Preparation: Accurately weigh 1-3 mg of the crystalline 1,4,5-trimethylpyrazole sample into a clean aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact.

  • Data Acquisition:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting transition. A slow heating rate is crucial for allowing the solid-liquid equilibrium to be maintained, which is a key assumption of the Van't Hoff equation.

  • Data Processing & Calculation:

    • The instrument's software records the heat flow versus temperature, generating a melting endotherm.

    • The software then integrates partial areas of the melting peak at different temperatures.

    • Purity is calculated based on the Van't Hoff equation, which linearly relates the sample temperature (Tₛ) to the reciprocal of the melt fraction (1/F):

      Tₛ = T₀ - (R * T₀² * X₂) / ΔHբ * (1/F)

      Where:

      • Tₛ: Sample temperature at a given point in the melt.

      • T₀: Melting point of the 100% pure substance.

      • R: Gas constant.

      • X₂: Mole fraction of impurities.

      • ΔHբ: Molar heat of fusion of the substance.

      • F: Fraction of the sample melted at temperature Tₛ.

    • By plotting Tₛ versus 1/F, the software generates a straight line whose slope is proportional to the mole fraction of impurities (X₂).

Workflow for DSC Analysis

cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_output Data Analysis weigh 1. Weigh 1-3 mg Sample crimp 2. Crimp in Aluminum Pan weigh->crimp heat 3. Heat at Slow Rate (e.g., 1-2 °C/min) crimp->heat record 4. Record Heat Flow vs. Temperature heat->record integrate 5. Integrate Partial Areas of Melting Peak record->integrate calculate 6. Calculate Purity via Van't Hoff Equation integrate->calculate

Caption: Workflow for DSC Purity Analysis.

Performance Comparison and Strategic Application

The choice of analytical method is not a matter of one being universally "better," but rather which is most fit-for-purpose. A multi-faceted approach, employing orthogonal techniques, provides the most comprehensive and trustworthy assessment of purity.[9][17]

Table 1: Comparative Guide to Purity Analysis Techniques

Parameter Elemental Analysis (CHN) Quantitative NMR (qNMR) Differential Scanning Calorimetry (DSC)
Principle Combustion & Gas DetectionNuclear Magnetic ResonanceMelting Point Depression
Purity Type Elemental CompositionAbsolute Molar PurityMole Fraction Purity
Typical Accuracy ± 0.4% (absolute)< 1% RSD98.5 - 99.9 mol% range
Precision HighVery HighHigh
Sample Requirement 1-3 mg10-20 mg1-3 mg
Analysis Time ~10 minutes per sample~15 minutes per sample~60-90 minutes per sample
Sample State Solid or LiquidSoluble Solid or LiquidCrystalline Solid
Destructive? YesNoYes (melted)
Impurity Info Indicates deviation from theoretical elemental compositionIdentifies and quantifies specific soluble impuritiesQuantifies total soluble impurities
Key Advantage Foundational check of stoichiometryAbsolute, non-destructive, structurally informativeHigh sensitivity for crystalline compounds, no standard needed
Key Limitation Does not identify specific impurities; insensitive to isomeric impuritiesRequires soluble, non-overlapping standard; less sensitive to insolublesOnly for crystalline solids; assumes no solid solution or eutectic formation

Note: Performance characteristics are typical and can vary based on instrumentation and method optimization.

Strategic Implementation:
  • Early-Stage Synthesis: For initial confirmation of a newly synthesized batch of 1,4,5-trimethylpyrazole, Elemental Analysis is an indispensable, rapid, and cost-effective tool to verify that the correct elemental composition has been achieved.

  • Process Optimization & Impurity Profiling: As a synthetic route is refined, qNMR is unparalleled. It can identify and quantify specific process-related impurities or residual solvents, providing direct feedback for chemical process improvements.

  • Final API Quality Control: For final lot release of a high-purity API, a combination of methods is ideal. qNMR provides the absolute purity value, while DSC serves as an excellent orthogonal method to confirm the purity of the final crystalline form, offering high confidence in the material's quality.

Conclusion

The purity determination of 1,4,5-trimethylpyrazole is a multi-faceted task that demands a strategic and scientifically grounded approach. While Elemental Analysis provides a fundamental validation of elemental composition, it represents only the first step. For a comprehensive and unimpeachable assessment, orthogonal methods such as qNMR and DSC are essential. qNMR offers absolute quantification and structural insights, while DSC provides a sensitive thermodynamic measure of crystalline purity. By understanding the principles, advantages, and limitations of each technique—as detailed in this guide—researchers and drug development professionals can confidently select and implement the appropriate standards to ensure the integrity of their materials, the reliability of their research, and the safety of future therapeutics.

References

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  • Van der Heijden, R., et al. (2016). Differential scanning calorimetry method for purity determination: A case study on polycyclic aromatic hydrocarbons and chloramphenicol. Journal of Pharmaceutical and Biomedical Analysis, 129, 247-254. Available from: [Link]

  • Taylor, R. D., et al. (2025). Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). RSC Medicinal Chemistry. Available from: [Link]

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  • Bîcu, E., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 31(3), 123. Available from: [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220-9231. Available from: [Link]

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Safety & Regulatory Compliance

Safety

Safe Disposal of 1,4,5-Trimethylpyrazole: A Comprehensive Guide for Laboratory Professionals

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper management and disposal of chemical reagents, such as 1,4,5-trimethylpy...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper management and disposal of chemical reagents, such as 1,4,5-trimethylpyrazole, are paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides an in-depth, procedural framework for the safe disposal of 1,4,5-trimethylpyrazole, grounded in established safety protocols and an understanding of its chemical properties.

Understanding the Hazard Profile: The "Why" Behind the Procedure

1,4,5-Trimethylpyrazole belongs to the pyrazole family, a class of heterocyclic aromatic organic compounds. While the specific toxicological and ecotoxicological data for this isomer are not extensively documented, data from its isomers, such as 1,3,5-trimethylpyrazole, indicate several potential hazards that inform our disposal strategy.[1][2]

Key Inferred Hazards:

  • Flammability: Isomeric trimethylpyrazoles are classified as flammable solids.[1][2] This necessitates careful storage and handling away from ignition sources.

  • Irritation: These compounds are known to cause skin and serious eye irritation.[1][2]

  • Respiratory Effects: Inhalation may cause respiratory irritation.[1]

  • Harmful if Swallowed: Some pyrazole derivatives are harmful if ingested.

The pyrazole ring itself is relatively stable due to its aromaticity.[3][4] However, the presence of methyl groups can influence its reactivity. Thermal decomposition of pyrazole derivatives can be complex, potentially leading to the release of nitrogen oxides and other hazardous byproducts. Therefore, uncontrolled disposal or incineration is not a viable or safe option.

Core Principles of 1,4,5-Trimethylpyrazole Waste Management

The overarching principle for the disposal of 1,4,5-trimethylpyrazole is to treat it as hazardous waste . This designation mandates a "cradle-to-grave" responsibility for the waste generator, ensuring it is handled, transported, and disposed of in accordance with all local, state, and federal regulations. Never dispose of 1,4,5-trimethylpyrazole down the drain or in regular solid waste.

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the safe disposal of 1,4,5-trimethylpyrazole from the point of generation to its final removal by a licensed waste contractor.

1. Personal Protective Equipment (PPE):

Before handling any waste containing 1,4,5-trimethylpyrazole, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential.

  • Body Protection: A lab coat should be worn.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.[5]

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect pure 1,4,5-trimethylpyrazole, and any contaminated solids (e.g., weighing paper, contaminated gloves, absorbent materials from a spill) in a dedicated, clearly labeled hazardous waste container.

    • Do not mix this waste with other chemical waste streams unless compatibility has been verified.

  • Liquid Waste (Solutions):

    • If 1,4,5-trimethylpyrazole is in a solvent, collect the solution in a separate, compatible, and leak-proof hazardous waste container.

    • The choice of container material should be compatible with the solvent used.

3. Container Selection and Labeling:

  • Container: Use a robust, sealable container made of a material chemically resistant to pyrazoles and any solvents present.

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "1,4,5-Trimethylpyrazole"

    • The concentration (if in solution)

    • The associated hazards (e.g., "Flammable Solid," "Irritant")

    • The date of accumulation

    • The name and contact information of the generating laboratory or principal investigator.

4. Storage of Waste:

  • Store the sealed and labeled waste container in a designated hazardous waste accumulation area.

  • This area should be well-ventilated, secure, and away from sources of ignition, heat, and incompatible materials.

  • Ensure secondary containment is in place to capture any potential leaks.

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Provide them with the complete and accurate information from the waste container label.

Chemical Incompatibility: A Critical Safety Consideration

To prevent dangerous reactions, it is crucial to avoid mixing 1,4,5-trimethylpyrazole waste with incompatible chemicals. Based on the general reactivity of pyrazoles and related nitrogen-containing heterocyclic compounds, the following should be avoided:

  • Strong Oxidizing Agents: These can react exothermically and potentially lead to a fire or explosion.[6]

  • Strong Acids: While pyrazoles are basic, strong acids can lead to vigorous reactions.

  • Other Reactive Chemicals: Without specific data, a cautious approach is to avoid mixing with any other chemical waste unless their compatibility is known.

Incompatible Chemical ClassPotential Hazard of Mixing with Pyrazole Derivatives
Strong Oxidizing Agents (e.g., Nitric Acid, Perchlorates)Fire, explosion, and/or formation of toxic gases.
Strong Acids (e.g., Sulfuric Acid, Hydrochloric Acid)Exothermic reaction, potential for violent reaction.
Other Reactive Waste Streams Unpredictable and potentially hazardous reactions.

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process and procedural flow for the proper disposal of 1,4,5-trimethylpyrazole.

DisposalWorkflow Disposal Workflow for 1,4,5-Trimethylpyrazole Start Waste Generation (1,4,5-Trimethylpyrazole) PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Segregate Segregate Waste (Solid vs. Liquid) PPE->Segregate Container Select Compatible & Labeled Container Segregate->Container Storage Store in Designated Hazardous Waste Area Container->Storage Contact_EHS Contact EHS or Licensed Waste Contractor Storage->Contact_EHS

Caption: A flowchart illustrating the key steps for the safe disposal of 1,4,5-trimethylpyrazole waste.

Conclusion: A Commitment to Safety and Scientific Integrity

The responsible disposal of chemical waste is a non-negotiable aspect of professional laboratory practice. By adhering to the procedures outlined in this guide, researchers can ensure the safe management of 1,4,5-trimethylpyrazole, protecting themselves, their colleagues, and the environment. This commitment to safety not only upholds regulatory standards but also reinforces the foundation of trust and reliability that is essential for impactful scientific advancement.

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